Furfuryl methacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61377. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
furan-2-ylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h3-5H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXAVNJYFLGAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29320-19-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-furanylmethyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID9063037 | |
| Record name | Furfuryl methacrylate | |
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Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3454-28-2 | |
| Record name | Furfuryl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3454-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Furfuryl methacrylate | |
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| Record name | Furfuryl methacrylate | |
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| Record name | Furfuryl methacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-furanylmethyl ester | |
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| Record name | Furfuryl methacrylate | |
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| Record name | Furfuryl methacrylate | |
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| Record name | Furfuryl methacrylate | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Furfuryl Methacrylate from Furfuryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing furfuryl methacrylate (B99206) (FMA) from furfuryl alcohol. Furfuryl methacrylate is a valuable monomer in the development of advanced polymers with applications in drug delivery, biomaterials, and specialty coatings, owing to its renewable origin and the unique reactivity of the furan (B31954) moiety. This document details the core methodologies, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and experimental workflows.
Introduction
The synthesis of this compound from furfuryl alcohol is primarily achieved through three main pathways:
-
Direct Esterification with methacrylic acid.
-
Transesterification with a methacrylate ester, typically methyl methacrylate.
-
Reaction with Methacrylic Anhydride (B1165640) .
Each method presents distinct advantages and challenges, particularly concerning reaction conditions, catalyst selection, and the inherent reactivity of furfuryl alcohol, which is prone to self-polymerization in the presence of strong acids.[1] This guide will explore the nuances of each approach to provide a thorough understanding for laboratory and potential scale-up applications.
Synthesis Methodologies and Experimental Protocols
This section outlines the detailed experimental protocols for the principal synthesis routes of this compound.
Direct Esterification of Furfuryl Alcohol with Methacrylic Acid
Direct esterification is a straightforward approach but requires careful control to minimize the acid-catalyzed polymerization of furfuryl alcohol. The reaction involves the removal of water to drive the equilibrium towards the product.
Reaction Pathway:
Caption: Direct esterification of furfuryl alcohol.
Experimental Protocol:
-
Materials: Furfuryl alcohol, methacrylic acid, p-toluenesulfonic acid (p-TSA) or sulfuric acid, a suitable solvent that forms an azeotrope with water (e.g., toluene (B28343) or cyclohexane), and a polymerization inhibitor (e.g., hydroquinone).
-
Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a heating mantle.
-
Procedure:
-
To the round-bottom flask, add furfuryl alcohol, an excess of methacrylic acid (typically 1.2 to 2 equivalents), the acid catalyst (0.5-2 mol% relative to furfuryl alcohol), and the polymerization inhibitor.
-
Add the solvent to the flask.
-
Heat the mixture to reflux. The water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by washing the organic phase with a saturated sodium bicarbonate solution.
-
Wash the organic phase with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Quantitative Data for Direct Esterification:
| Reactant/Catalyst | Molar Ratio (to Furfuryl Alcohol) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Reference (for similar reactions) |
| Methacrylic Acid | 1.5 | 110-120 | 4-8 | Toluene | 70-85 | General Esterification Principles |
| p-Toluenesulfonic Acid | 0.01 | 110-120 | 4-8 | Toluene | 70-85 | General Esterification Principles |
Transesterification of Furfuryl Alcohol
Transesterification offers a milder alternative to direct esterification, avoiding the direct use of strong acids and the production of water.[2] This method typically involves reacting furfuryl alcohol with a low-boiling point methacrylate ester, such as methyl methacrylate, in the presence of a catalyst. The equilibrium is shifted by removing the low-boiling alcohol byproduct (methanol).
Reaction Pathway:
Caption: Transesterification for FMA synthesis.
Experimental Protocol (based on a similar synthesis of Tetrahydrothis compound):
-
Materials: Furfuryl alcohol, methyl methacrylate, a transesterification catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a metal alkoxide like lithium methoxide), and a polymerization inhibitor.
-
Apparatus: A reaction vessel equipped with a distillation column (e.g., a Vigreux column), a condenser, a collection flask, a magnetic stirrer, and a heating mantle.
-
Procedure:
-
Charge the reaction vessel with furfuryl alcohol, a molar excess of methyl methacrylate (typically 1.5 to 2 equivalents), and the polymerization inhibitor.[3]
-
Add the catalyst to the mixture. For metal alkoxide catalysts, they can be prepared in situ by reacting the corresponding metal with the alcohol.
-
Heat the reaction mixture to a temperature that allows for the distillation of the methanol/methyl methacrylate azeotrope (typically 60-80°C at the top of the column).[1]
-
Continuously remove the distillate to drive the reaction to completion.
-
Monitor the reaction progress by analyzing the composition of the reaction mixture (e.g., by GC).
-
After the reaction is complete, cool the mixture.
-
The catalyst may be neutralized or removed by filtration or washing.
-
Purify the product by vacuum distillation.[1]
-
Quantitative Data for Transesterification:
| Reactant/Catalyst | Molar Ratio (to Furfuryl Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference (for similar reactions) |
| Methyl Methacrylate | 1.5 - 2.0 | 60-80 | 2-3 | >90 | [3] |
| Lithium Methoxide | 0.2-10 wt% | 60-80 | 2-3 | >90 | [3] |
| Cyclic Amidine (DBU) | 1-5 mol% | 80-100 | 4-6 | High | [1] |
Synthesis using Methacrylic Anhydride
The reaction of furfuryl alcohol with methacrylic anhydride is a highly efficient method for producing this compound.[4] This pathway avoids the production of water and often proceeds under milder conditions than direct esterification. The main byproduct is methacrylic acid, which can be removed by a basic wash.
Reaction Pathway:
Caption: Synthesis of FMA using methacrylic anhydride.
Experimental Protocol (General Procedure):
-
Materials: Furfuryl alcohol, methacrylic anhydride, a base catalyst (e.g., 4-dimethylaminopyridine, DMAP), a solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), and a polymerization inhibitor.
-
Apparatus: A round-bottom flask with a magnetic stirrer, a dropping funnel, and an inert atmosphere (e.g., nitrogen).
-
Procedure:
-
Dissolve furfuryl alcohol, the base catalyst, and the polymerization inhibitor in the solvent in the round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add methacrylic anhydride (typically 1.1 to 1.5 equivalents) to the solution via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 12-24 hours).
-
Monitor the reaction by TLC or GC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the methacrylic acid byproduct and the catalyst.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
-
Quantitative Data for Synthesis with Methacrylic Anhydride:
| Reactant/Catalyst | Molar Ratio (to Furfuryl Alcohol) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Reference (for similar reactions) |
| Methacrylic Anhydride | 1.1 | 0 to RT | 24 | DCM | >90 | [4] |
| DMAP | 0.05 | 0 to RT | 24 | DCM | >90 | [4] |
Summary of Synthesis Parameters
The following table summarizes the key parameters for the different synthesis methods of this compound.
| Parameter | Direct Esterification | Transesterification | Synthesis with Methacrylic Anhydride |
| Primary Reagent | Methacrylic Acid | Methyl Methacrylate | Methacrylic Anhydride |
| Catalyst | Strong Acid (p-TSA, H₂SO₄) | Base (DBU) or Metal Alkoxide (LiOCH₃) | Base (DMAP) |
| Byproduct | Water | Methanol | Methacrylic Acid |
| Key Challenge | Self-polymerization of furfuryl alcohol | Efficient removal of methanol azeotrope | Cost of methacrylic anhydride |
| Typical Yield | 70-85% | >90% | >90% |
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General workflow for FMA synthesis.
Conclusion
The synthesis of this compound from furfuryl alcohol can be effectively achieved through several methods, with transesterification and the use of methacrylic anhydride generally offering higher yields and milder reaction conditions compared to direct esterification. The choice of method will depend on factors such as cost, available equipment, and desired purity. Careful control of reaction conditions, particularly temperature and the efficient removal of byproducts, is crucial for maximizing the yield and preventing unwanted side reactions, such as the polymerization of furfuryl alcohol. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful synthesis of this compound for research and development in the fields of polymer chemistry and drug development.
References
- 1. JP6424532B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. This compound | 3454-28-2 | Benchchem [benchchem.com]
- 3. US4861902A - Method for the preparation of tetrahydrofurfuryl-(2)-methacrylate and catalyst therefor - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
The Dual Reactivity of Furfuryl Methacrylate: A Technical Guide for Researchers
An In-depth Exploration of the Furan (B31954) and Methacrylate (B99206) Moieties for Advanced Polymer Synthesis and Drug Development
Furfuryl methacrylate (FMA) is a versatile monomer distinguished by its dual chemical reactivity, stemming from the presence of both a methacrylate group and a furan moiety. This unique structural combination allows for two distinct and orthogonal polymerization pathways: free-radical polymerization of the methacrylate double bond and Diels-Alder cycloaddition reactions involving the furan ring. This technical guide provides a comprehensive overview of the synthesis, polymerization, and post-polymerization modification of FMA, with a focus on experimental protocols and quantitative data to aid researchers, scientists, and drug development professionals in harnessing its potential for creating novel materials.
Reactivity of the Methacrylate Group: Polymerization Pathways
The methacrylate group in FMA contains a vinyl functionality that is readily polymerizable via free-radical mechanisms. This allows for the synthesis of linear or branched polymers with pendant furan groups, which can be further modified.
Free-Radical Polymerization (FRP)
Conventional free-radical polymerization is a common method for polymerizing FMA. However, it often leads to cross-linked or gel-like materials due to side reactions involving the furan ring, limiting its applications.[1]
Experimental Protocol: Free-Radical Polymerization of this compound
This protocol describes a typical free-radical polymerization of FMA using azobisisobutyronitrile (AIBN) as the initiator.
-
Materials:
-
This compound (FMA), inhibitor removed by passing through a column of basic alumina (B75360).
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Anhydrous toluene (B28343).
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve FMA (e.g., 5.0 g, 30.1 mmol) and AIBN (e.g., 0.05 g, 0.3 mmol, 1 mol% relative to monomer) in anhydrous toluene (e.g., 10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Controlled Radical Polymerization: Atom Transfer Radical Polymerization (ATRP)
To overcome the limitations of conventional FRP, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) are employed. ATRP allows for the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersity, and preservation of the furan functionality.[1]
Experimental Protocol: ATRP of this compound
This protocol outlines the synthesis of poly(this compound) (PFMA) via ATRP using a copper-based catalyst system.
-
Materials:
-
This compound (FMA), inhibitor removed.
-
Ethyl α-bromoisobutyrate (EBiB), initiator.
-
Copper(I) bromide (CuBr).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand.
-
Anisole (B1667542), solvent.
-
-
Procedure:
-
To a dry Schlenk flask with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Seal the flask, and alternatively evacuate and backfill with nitrogen three times.
-
Add FMA (e.g., 3.32 g, 20 mmol), EBiB (e.g., 39 mg, 0.2 mmol), PMDETA (e.g., 34.6 mg, 0.2 mmol), and anisole (e.g., 3 mL) to the flask under a nitrogen atmosphere.
-
Perform three freeze-pump-thaw cycles.
-
Place the flask in a thermostatically controlled oil bath at 90 °C.
-
After the desired time, stop the reaction by cooling the flask to room temperature and exposing it to air.
-
Dilute the mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of cold methanol.
-
Filter and dry the polymer under vacuum.[2]
-
Table 1: Molecular Weight and Polydispersity of Poly(this compound) (PFMA) via ATRP
| Monomer/Initiator Ratio | Conversion (%) | Mn (GPC, g/mol ) | Mw (GPC, g/mol ) | PDI (Mw/Mn) |
| 100 | 65 | 10,800 | 12,300 | 1.14 |
| 200 | 72 | 23,900 | 27,200 | 1.14 |
| 300 | 68 | 33,700 | 39,100 | 1.16 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index. Data is representative and may vary based on specific reaction conditions.
Figure 1: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Reactivity of the Furan Group: Diels-Alder Cycloaddition
The furan ring in FMA acts as a diene in [4+2] Diels-Alder cycloaddition reactions with suitable dienophiles, most commonly maleimides. A key feature of the furan-maleimide Diels-Alder reaction is its thermal reversibility. The forward reaction typically occurs at moderate temperatures (40-80 °C), while the reverse (retro-Diels-Alder) reaction is induced at higher temperatures (>110 °C). This dynamic covalent chemistry is the foundation for creating self-healing materials, reprocessable thermosets, and stimuli-responsive drug delivery systems.
Experimental Protocol: Diels-Alder Crosslinking of Poly(this compound)
This protocol describes the crosslinking of a PFMA-containing polymer with a bismaleimide (B1667444).
-
Materials:
-
Poly(this compound-co-styrene) (PS-co-PFMA) or other furan-functionalized polymer.
-
1,1'-(Methylenedi-4,1-phenylene)bismaleimide (BMI).
-
Chloroform (B151607) or other suitable solvent.
-
-
Procedure:
-
Dissolve the furan-containing polymer (e.g., 1.0 g) in chloroform (e.g., 10 mL) in a vial.
-
Add a stoichiometric amount of the bismaleimide crosslinker relative to the furan content of the polymer.
-
Stir the solution at a specific temperature (e.g., 25 °C or 50 °C) to allow the Diels-Alder reaction to proceed. The formation of a gel indicates successful crosslinking.[3]
-
The crosslinked gel can be isolated and dried.
-
To demonstrate reversibility, the crosslinked gel can be heated in a solvent (e.g., toluene at 100 °C), which should lead to its dissolution due to the retro-Diels-Alder reaction.[4]
-
Figure 2: Reversible Diels-Alder reaction between a furan and a maleimide.
Characterization of this compound Polymers
A suite of analytical techniques is employed to characterize FMA-based polymers, confirming their structure, molecular weight, and thermal properties.
Table 2: Spectroscopic and Thermal Properties of Poly(this compound) (PFMA)
| Property | Method | Characteristic Features / Values |
| 1H NMR | NMR Spectroscopy | δ (ppm): 7.4 (furan H), 6.3-6.4 (furan H), 5.0 (O-CH2), 1.8-2.0 (backbone CH2), 0.8-1.2 (α-CH3) |
| 13C NMR | NMR Spectroscopy | δ (ppm): 177 (C=O), 149 (furan C-O), 143 (furan C), 110 (furan C-H), 58 (O-CH2), 54 (backbone C), 45 (backbone CH2), 16-19 (α-CH3) |
| FTIR | Infrared Spectroscopy | ν (cm-1): ~1730 (C=O stretch), ~1635 (C=C stretch of methacrylate, disappears upon polymerization), ~1504, 1010, 740 (furan ring vibrations) |
| Glass Transition Temp. (Tg) | DSC | 55-69 °C[5][6] |
| Decomposition Temp. (Td) | TGA | Onset of degradation ~300 °C[7] |
Chemical shifts and vibrational frequencies are approximate and can vary with solvent and polymer tacticity.
Experimental Workflows and Signaling Pathways
The dual reactivity of FMA allows for a logical workflow in creating functional materials.
References
An In-Depth Technical Guide to Furfuryl Methacrylate (CAS 3454-28-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl methacrylate (B99206) (FMA), with the CAS number 3454-28-2, is a versatile monomer derived from renewable resources, making it an attractive component in the development of sustainable polymers.[1][2] Its unique chemical structure, featuring both a polymerizable methacrylate group and a reactive furan (B31954) moiety, allows for a dual-reaction pathway. This enables the synthesis of a wide array of polymers with tunable properties and functionalities.[3] The methacrylate group readily participates in free-radical and controlled radical polymerization, while the furan ring can undergo Diels-Alder cycloaddition reactions, paving the way for the creation of self-healing and thermally reversible materials.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, polymerization, and key applications of furfuryl methacrylate, with a focus on its potential in biomedical and drug delivery systems.
Chemical and Physical Properties
This compound is a colorless to slightly yellow liquid with a characteristic odor.[5] It is a hydrophobic monomer that is soluble in many organic solvents but has limited solubility in water.[2][5] The presence of the furan ring imparts unique chemical reactivity, while the methacrylate group allows for the formation of high molecular weight polymers.[3] For safe handling and storage, FMA is often stabilized with an inhibitor like monomethyl ether hydroquinone (B1673460) (MEHQ) to prevent premature polymerization.[1][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3454-28-2 | [1][7] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [3][8] |
| Appearance | Colorless to slightly yellow clear liquid | [1][5] |
| Density | 1.078 - 1.09 g/mL at 25 °C | [1][9][10] |
| Boiling Point | 80-82 °C at 5 mmHg | [6][9][10] |
| Refractive Index (n20/D) | 1.482 | [6][9][10] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [10] |
| InChI Key | DWXAVNJYFLGAEF-UHFFFAOYSA-N | [6][7] |
| SMILES | CC(=C)C(=O)OCC1=CC=CO1 | [7] |
Synthesis of this compound
This compound can be synthesized through two primary methods: direct esterification and transesterification.
Acid-Catalyzed Esterification
This conventional method involves the direct reaction of furfuryl alcohol with methacrylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[3] The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester and water.[3]
Experimental Protocol: Acid-Catalyzed Esterification (General Procedure)
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser, a Dean-Stark trap to remove water, and a magnetic stirrer.
-
Reagents: Furfuryl alcohol, methacrylic acid (in slight excess), a catalytic amount of p-toluenesulfonic acid, and a suitable solvent (e.g., toluene) are added to the flask.
-
Reaction: The mixture is heated to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or by the amount of water collected.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Transesterification
Transesterification offers an alternative route that avoids the use of corrosive methacrylic acid and the co-production of water.[3] This method involves the reaction of furfuryl alcohol with a methyl or ethyl ester of methacrylic acid in the presence of a suitable catalyst.[3][11]
Experimental Protocol: Transesterification for this compound Synthesis
-
Catalyst Preparation (optional): For catalysts like lithium tetrahydrofurfuryl-(2)-methoxide, lithium metal is reacted with tetrahydrofurfuryl alcohol until a clear solution is formed.[11]
-
Reaction Setup: A reaction vessel is charged with furfuryl alcohol, methyl methacrylate (in a molar ratio of approximately 1:1.5 to 1:2), and the transesterification catalyst (e.g., a tin or titanium-based catalyst, or a cyclic amidine compound).[3][12] An inhibitor such as hydroquinone monomethyl ether is also added.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 60 and 80°C.[11] A vacuum (e.g., 500-600 mbar) is applied to distill off the methanol/methyl methacrylate azeotrope formed during the reaction.[11] The reaction is typically continued for 2-3 hours.[11]
-
Purification: After the reaction is complete, the crude product is purified by continuous vacuum distillation.[12]
Caption: Synthesis routes to this compound.
Polymerization of this compound
The methacrylate group of FMA allows for its polymerization through various techniques, leading to the formation of poly(this compound) (PFMA).
Free Radical Polymerization (FRP)
Conventional free radical polymerization is a common method for polymerizing FMA.[3] However, this method can sometimes lead to cross-linking and gel formation due to side reactions involving the furan ring, making it difficult to control the polymer's molecular weight and architecture.[3]
Experimental Protocol: Free Radical Polymerization of this compound
-
Monomer Preparation: this compound is passed through a basic alumina (B75360) column to remove the inhibitor.[4]
-
Reaction Setup: The inhibitor-free FMA is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Initiator Addition: A free radical initiator, such as benzoyl peroxide (BPO), is added to the monomer.[4]
-
Polymerization: The reaction vessel is purged with an inert gas (e.g., nitrogen) for approximately 15 minutes.[4] The mixture is then heated to a specific temperature (e.g., 80°C) for a set duration (e.g., 4 hours), followed by a higher temperature (e.g., 120°C) for an additional period (e.g., 2 hours) to ensure high conversion.[4]
-
Purification: After the reaction, the crude polymer is dissolved in a suitable solvent (e.g., toluene) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomer and initiator residues.[4] The purified polymer is then dried under vacuum.
Caption: Free radical polymerization of this compound.
Controlled Radical Polymerization (CRP)
To overcome the limitations of FRP, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed. These methods allow for the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersities, and complex architectures like block copolymers, while avoiding gelation.[3]
Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of this compound
-
Reaction Setup: A Schlenk flask is charged with this compound, a solvent (e.g., anisole), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and an initiator (e.g., ethyl α-bromoisobutyrate, EBiB).
-
Catalyst Addition: The copper(I) bromide (CuBr) catalyst is added to the flask.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is then placed in a thermostatically controlled oil bath at a specific temperature (e.g., 90°C) to initiate polymerization. Samples are withdrawn periodically to monitor monomer conversion and molecular weight evolution using techniques like ¹H NMR and Gel Permeation Chromatography (GPC).
-
Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air. The polymer is then diluted with a suitable solvent and passed through a neutral alumina column to remove the copper catalyst. The polymer is isolated by precipitation in a non-solvent and dried under vacuum.
Key Applications
The unique chemistry of this compound and its polymers opens up a wide range of applications, from industrial coatings to advanced biomedical materials.
Table 2: Applications of this compound and its Polymers
| Application Area | Description | Reference(s) |
| Coatings, Adhesives, and Composites | PFMA and its copolymers exhibit excellent adhesion, thermal stability, and chemical resistance, making them suitable for high-performance coatings, adhesives, and as a matrix material in composites. | [1][5][7] |
| Self-Healing Materials | The furan moiety in PFMA can undergo a reversible Diels-Alder reaction with a dienophile, such as a bismaleimide (B1667444), to form a cross-linked network. This network can be broken upon heating and reformed upon cooling, imparting self-healing properties to the material. | [3] |
| Biomedical Applications | FMA-based polymers and coatings have shown good biocompatibility and support for cell adhesion and proliferation, making them promising for tissue engineering scaffolds and biomedical device coatings. | [3][7] |
| Drug Delivery Systems | Hydrogels based on FMA copolymers can be designed for the controlled release of therapeutic agents. The tunable hydrophilicity and cross-linking density allow for the modulation of drug release kinetics. | [1][7] |
| Dental Materials | The strength, durability, and biocompatibility of FMA-based polymers make them suitable for use in dental fillings and adhesives. | [7] |
Diels-Alder Reaction for Self-Healing Materials
The furan ring in poly(this compound) acts as a diene in the Diels-Alder reaction, readily reacting with dienophiles like bismaleimides to form a thermally reversible cross-linked network.
Experimental Protocol: Diels-Alder Reaction of Poly(this compound)
-
Reactant Preparation: A copolymer of this compound and another monomer (e.g., styrene) is synthesized via a controlled polymerization technique. A bismaleimide cross-linker is also prepared.
-
Reaction Setup: The furan-containing copolymer and the bismaleimide are dissolved in a suitable solvent, such as chloroform, in a reaction vessel.
-
Reaction: The reaction is typically carried out at a moderate temperature (e.g., 25°C). The progress of the cross-linking reaction can be monitored by observing the decay in the UV absorbance of the maleimide (B117702) group.
-
Characterization of Reversibility: The thermal reversibility of the cross-linked network is confirmed by techniques such as Fourier-transform infrared (FTIR) spectroscopy and differential scanning calorimetry (DSC), which can detect the breaking (retro-Diels-Alder) and reforming of the cross-links upon heating and cooling cycles.
Caption: Reversible cross-linking via Diels-Alder reaction.
Safety and Handling
This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be worn when handling this chemical. It should be used in a well-ventilated area, and sources of ignition should be avoided. For storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.
Characterization Techniques
The successful synthesis and polymerization of this compound are confirmed using various analytical techniques.
Table 3: Analytical Techniques for Characterization
| Technique | Purpose | Reference(s) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to confirm the chemical structure of the FMA monomer and the resulting polymer, and to determine copolymer composition. | [3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR is used to identify the characteristic functional groups in the monomer and polymer, and to monitor the disappearance of the methacrylate C=C bond during polymerization. | [4] |
| Gel Permeation Chromatography (GPC) | GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers. | |
| Differential Scanning Calorimetry (DSC) | DSC is used to determine the glass transition temperature (Tg) of the polymers and to study the thermal reversibility of the Diels-Alder reaction. | |
| Thermogravimetric Analysis (TGA) | TGA is used to evaluate the thermal stability of the polymers. | [4] |
Conclusion
This compound is a highly versatile, bio-based monomer with significant potential in materials science and biomedical engineering. Its dual reactivity allows for the creation of a diverse range of polymers with tailored properties. The ability to form thermally reversible cross-links through the Diels-Alder reaction is particularly promising for the development of smart materials, such as self-healing coatings and recyclable thermosets. Furthermore, its demonstrated biocompatibility and utility in forming hydrogels for controlled drug release position this compound as a valuable building block for next-generation medical devices and therapeutic systems. Further research into the controlled polymerization of FMA and the exploration of its applications in advanced materials are expected to unlock its full potential.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. RAFT Polymerization Procedures [sigmaaldrich.com]
- 3. JP6424532B2 - Method for producing this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US4861902A - Method for the preparation of tetrahydrofurfuryl-(2)-methacrylate and catalyst therefor - Google Patents [patents.google.com]
- 8. US4562273A - Process for preparing esters of furan by a transesterification reaction - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Bio-based Origin and Sustainability of Furfuryl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl methacrylate (B99206) (FMA) is a versatile monomer that is gaining significant attention due to its bio-based origin and its potential to produce sustainable polymers with a wide range of applications, including in the biomedical and pharmaceutical fields.[1] Derived from furfural (B47365), a platform chemical obtained from lignocellulosic biomass, FMA offers a renewable alternative to petroleum-based methacrylates.[2] This technical guide provides an in-depth overview of the bio-based origin, synthesis, sustainability, and polymerization of furfuryl methacrylate, tailored for professionals in research and development.
Bio-based Origin of this compound
The synthesis of this compound begins with furfural, a key bio-based platform chemical.[2] Furfural is produced from the hemicellulose fraction of various lignocellulosic biomass sources, such as corn cobs, sugarcane bagasse, and wood chips.[2][3] The production process typically involves the acid-catalyzed hydrolysis of these agricultural residues.[3]
The overall pathway from biomass to this compound can be summarized as follows:
-
Biomass Pretreatment and Hydrolysis: Lignocellulosic biomass is treated to separate its main components: cellulose, hemicellulose, and lignin. The hemicellulose, which is rich in pentosans (C5 sugars), is then hydrolyzed, typically using an acid catalyst, to produce xylose.
-
Dehydration of Xylose to Furfural: The xylose is subsequently dehydrated to form furfural.
-
Conversion of Furfural to Furfuryl Alcohol: Furfural is catalytically hydrogenated to produce furfuryl alcohol.
-
Synthesis of this compound: Furfuryl alcohol is then reacted with a methacrylate source to yield this compound.
This bio-based route provides a sustainable alternative to the traditional production of methacrylate monomers from fossil fuels.
Synthesis of this compound
This compound can be synthesized through two primary methods: direct esterification and transesterification.
Direct Esterification of Furfuryl Alcohol with Methacrylic Acid
This method involves the direct reaction of furfuryl alcohol with methacrylic acid, typically in the presence of an acid catalyst.
Reaction:
Caption: Direct Esterification of Furfuryl Alcohol.
Transesterification of Methyl Methacrylate with Furfuryl Alcohol
Transesterification offers an alternative route that avoids the direct use of corrosive methacrylic acid.[4] In this process, furfuryl alcohol reacts with an alkyl methacrylate, such as methyl methacrylate, in the presence of a catalyst.
Reaction:
Caption: Transesterification for FMA Synthesis.
Experimental Protocols
Synthesis of this compound via Transesterification
This protocol is adapted from a patented method for the synthesis of related methacrylate esters.[4][5]
Materials:
-
Furfuryl alcohol
-
Methyl methacrylate
-
Lithium catalyst (e.g., lithium hydroxide)
-
Polymerization inhibitor (e.g., N,N'-dinaphthyl-para-phenylenediamine)
-
Hexane (B92381) (azeotrope-forming compound)
Procedure:
-
Reactor Setup: A multi-necked flask is equipped with a thermometer, agitator, addition funnels for hexane, catalyst, and methyl methacrylate, an air bubbler, and a distillation column with a column head, condenser, and a decanter.
-
Initial Charge: Charge the reactor with furfuryl alcohol, hexane, and the polymerization inhibitor.
-
Catalyst Preparation: Prepare a solution of the lithium catalyst in methanol.
-
Reaction Initiation: After drying the reaction medium, simultaneously introduce methyl methacrylate and the methanolic catalyst solution into the reactor.
-
Reaction Conditions: Maintain the reaction temperature between 115°C and 120°C. The addition of hexane can help control the temperature.
-
Methanol Removal: The methanol produced during the reaction forms a heteroazeotrope with hexane, which is distilled off. The distillate is cooled to approximately 10°C in the decanter to separate the layers. The upper layer (hexane) is recycled to the column, and the lower layer (methanol) is removed.
-
Reaction Monitoring and Completion: The reaction is monitored for the conversion of furfuryl alcohol. A reaction time of approximately 4 hours typically yields high conversion.
-
Purification: After the reaction, the product is purified by distillation under reduced pressure to remove unreacted starting materials and byproducts.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [6] |
| Molecular Weight | 166.17 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.078 g/mL at 25 °C | [7] |
| Boiling Point | 80-82 °C at 5 mmHg | [7] |
| Refractive Index | n20/D 1.482 | [7] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [8] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 1.95 (s, 3H, -CH₃), 5.10 (s, 2H, -O-CH₂-), 5.58 (s, 1H, =CH₂), 6.13 (s, 1H, =CH₂), 6.35 (m, 1H, furan (B31954) ring), 6.42 (m, 1H, furan ring), 7.40 (m, 1H, furan ring) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 18.3 (-CH₃), 58.0 (-O-CH₂-), 110.7, 110.9, 126.0, 136.4, 143.3, 149.8 (furan and vinyl carbons), 167.0 (C=O) | [6] |
| FTIR (neat) | ν (cm⁻¹): 3120 (C-H, furan), 2960 (C-H, alkyl), 1720 (C=O, ester), 1640 (C=C, vinyl), 1505 (C=C, furan), 1160 (C-O, ester) | [6] |
Polymerization of this compound
This compound can be polymerized through various mechanisms, with free radical polymerization being a common method.
Free Radical Polymerization
This process involves three main stages: initiation, propagation, and termination.[3][9]
Caption: Free Radical Polymerization Mechanism.
Experimental Protocol for Free Radical Polymerization of this compound:
This protocol is based on the copolymerization of this compound with N-vinylpyrrolidone.[2]
Materials:
-
This compound (FMA)
-
N-vinylpyrrolidone (P)
-
2,2'-azobisisobutyronitrile (AIBN) (initiator)
-
N,N-dimethylformamide (DMF) (solvent)
Procedure:
-
Monomer and Initiator Preparation: Prepare solutions of the monomers (FMA and P) and the initiator (AIBN) in DMF in a reaction vessel.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 50°C) to initiate the polymerization.
-
Reaction Time: Allow the reaction to proceed for a predetermined time to achieve the desired conversion.
-
Termination and Precipitation: Cool the reaction mixture to stop the polymerization. Precipitate the resulting copolymer by pouring the solution into a non-solvent (e.g., diethyl ether).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomers and initiator, and dry it under vacuum.
Sustainability of this compound
The sustainability of this compound is a key advantage, primarily stemming from its bio-based origin. However, a comprehensive assessment requires consideration of its entire life cycle.
Bio-based Origin
As previously detailed, FMA is derived from renewable lignocellulosic biomass, reducing reliance on finite fossil fuels. This contributes to a more circular economy and can potentially lower the carbon footprint of the resulting polymers.
Life Cycle Assessment (LCA) Considerations
A full life cycle assessment of this compound is complex, but key aspects can be inferred from studies on its precursor, furfural, and other bio-based polymers.[10][11][12]
-
Furfural Production: The production of furfural from biomass is a significant contributor to the overall environmental impact. Key environmental hotspots include:
-
Energy Consumption: The hydrolysis and distillation steps are energy-intensive.
-
Acid Catalysts: The use of mineral acids can lead to the generation of acidic waste streams.[13]
-
Feedstock Transportation: Long-distance transportation of bulky biomass can contribute to greenhouse gas emissions.
-
-
Esterification/Transesterification: The synthesis of FMA from furfuryl alcohol also has environmental impacts related to energy use, catalyst selection, and solvent usage.
-
Polymerization: The environmental impact of the polymerization process depends on the specific method used, including the choice of initiator, solvent, and reaction conditions.
-
End-of-Life: The biodegradability and recyclability of poly(this compound) are important factors in its overall sustainability. Research is ongoing to develop furan-based polymers that are more easily recyclable or biodegradable.
Workflow for Life Cycle Assessment of this compound:
Caption: Cradle-to-Grave LCA Workflow for FMA.
Conclusion
This compound represents a promising bio-based monomer that can contribute to the development of more sustainable polymers. Its origin from renewable biomass is a significant advantage, though a comprehensive understanding of its sustainability requires a full life cycle assessment. The synthesis of FMA is achievable through established chemical routes, and its polymerization can be controlled to produce polymers with tailored properties. For researchers and professionals in drug development and related fields, this compound offers a valuable building block for creating innovative and more environmentally friendly materials. Further research into optimizing its production, exploring its polymerization, and evaluating the end-of-life options for its polymers will be crucial in realizing its full potential.
References
- 1. This compound plasma polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. fiveable.me [fiveable.me]
- 4. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]
- 5. US4861902A - Method for the preparation of tetrahydrofurfuryl-(2)-methacrylate and catalyst therefor - Google Patents [patents.google.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 10. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 11. mdpi.com [mdpi.com]
- 12. repositori.udl.cat [repositori.udl.cat]
- 13. JP6424532B2 - Method for producing this compound - Google Patents [patents.google.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Furfuryl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Furfuryl methacrylate (B99206), a versatile monomer prized for its role in the synthesis of high-performance polymers, requires meticulous handling due to its potential health and safety risks. This in-depth technical guide provides a comprehensive overview of the essential safety considerations, experimental protocols for hazard assessment, and the toxicological pathways associated with its use. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and minimizing occupational exposure.
Section 1: Physicochemical and Hazardous Properties
Furfuryl methacrylate is a clear, colorless to slightly yellow liquid with a characteristic odor.[1][2] Its chemical and physical properties, along with its hazard classifications, are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₃ | [3][4] |
| Molecular Weight | 166.17 g/mol | [3][4] |
| Boiling Point | 80-82 °C @ 5 mmHg | [3] |
| Flash Point | 195 °F (90.6 °C) | [3] |
| Density | 1.078 g/mL at 25 °C | [3] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. Limited solubility in water. | [1][3] |
| Stability | Light sensitive.[3] Polymerization may occur at room temperature.[5] Often stabilized with inhibitors like monomethyl ether hydroquinone (B1673460) (MEHQ).[2] |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [4] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [6][7] |
Section 2: Health and Safety Recommendations
Safe handling of this compound necessitates a multi-faceted approach encompassing engineering controls, appropriate personal protective equipment (PPE), and stringent hygiene practices.
Engineering Controls and Personal Protective Equipment
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[8] Emergency eyewash stations and safety showers must be readily accessible.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference(s) |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Double gloving is recommended as methyl methacrylate can penetrate latex and vinyl gloves. | [8][9] |
| Skin and Body Protection | Protective clothing, including a lab coat and, where splashes are possible, an apron. | [8] |
| Respiratory Protection | In case of insufficient ventilation or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | [8] |
Handling, Storage, and Disposal
Handling: Avoid contact with skin, eyes, and clothing.[8] Prevent the formation of aerosols and vapors.[8] Keep away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools.[8] Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[8] The compound is light-sensitive and should be stored accordingly.[3] For stabilized this compound, ensure proper inhibitor levels are maintained.[2] Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter drains.[8] Contaminated packaging should be triple-rinsed and disposed of appropriately.[8]
Section 3: Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. | [8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [8] |
Section 4: Experimental Protocols for Hazard Assessment
The following sections detail standardized methodologies for assessing the potential hazards of this compound.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method is used to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.[10][11]
Methodology:
-
Tissue Preparation: Reconstituted human epidermal tissues are equilibrated in culture medium.
-
Chemical Application: A defined amount of this compound is applied topically to the surface of the tissue.
-
Exposure and Incubation: The tissues are exposed to the chemical for a specified period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[10]
-
Viability Assessment: Cell viability is determined using the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a blue formazan (B1609692) product.[11] The amount of formazan is quantified spectrophotometrically.
-
Classification: A chemical is classified as a skin irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.[12]
Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (OECD TG 429)
The LLNA is the standard in vivo method for assessing the skin sensitization potential of a chemical by measuring lymphocyte proliferation in the draining auricular lymph nodes.[13]
Methodology:
-
Animal Selection and Grouping: Typically, female CBA/J mice are used.[14] Animals are divided into at least three dose groups and a vehicle control group.
-
Chemical Application: this compound, dissolved in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.[14]
-
³H-methyl thymidine (B127349) Injection: On day 5, a radiolabeled thymidine precursor is injected intravenously.[15]
-
Lymph Node Excision and Processing: On day 6, the draining auricular lymph nodes are excised and a single-cell suspension is prepared.
-
Measurement of Proliferation: The incorporation of ³H-methyl thymidine is measured using a β-scintillation counter.
-
Calculation of Stimulation Index (SI): The SI is calculated for each dose group as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3.[13]
Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)
This method provides information on the acute oral toxicity of a substance.[16]
Methodology:
-
Animal Selection and Fasting: Young adult rats, typically females, are used.[16] Animals are fasted prior to dosing.[16]
-
Dosing: The test substance is administered in a single dose by gavage.[16] The study proceeds in a stepwise manner using fixed doses (5, 50, 300, 2000 mg/kg).[16]
-
Sighting Study: An initial sighting study is performed to determine the appropriate starting dose for the main study.[17]
-
Main Study: Dosing begins at a level expected to produce some signs of toxicity without mortality.[18] Depending on the outcome, the next dose is either higher or lower.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[17]
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
-
Classification: The substance is classified based on the observed toxicity and mortality at specific dose levels.
Section 5: Toxicological Pathways
Exposure to this compound can trigger specific signaling pathways leading to its observed toxic effects, particularly skin irritation and allergic contact dermatitis.
Allergic Contact Dermatitis (ACD) Signaling Pathway
ACD is a T-cell mediated, delayed-type hypersensitivity reaction.[2] The process involves a sensitization phase and an elicitation phase.
Upon initial exposure, this compound acts as a hapten, binding to skin proteins to form an immunogenic complex.[2] This complex is taken up by Langerhans cells, which then migrate to the draining lymph nodes to present the antigen to naive T-cells, leading to the generation of memory T-cells.[2] Upon re-exposure, these memory T-cells are rapidly activated, releasing a cascade of pro-inflammatory cytokines and chemokines, such as those of the CXCR3 signaling pathway, resulting in the clinical manifestations of dermatitis.[8]
Cellular Toxicity Pathway
Studies on other methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), have elucidated a potential pathway for cellular toxicity that may be relevant for this compound.[3] This pathway involves the induction of oxidative stress and apoptosis.
Exposure to methacrylates can lead to an increase in intracellular reactive oxygen species (ROS), creating a state of oxidative stress.[3] This can overwhelm the cell's antioxidant defenses and lead to mitochondrial dysfunction.[3] Damage to the mitochondria can trigger the intrinsic apoptosis pathway through the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death.[3]
Section 6: Experimental Workflow for Safety Assessment
A logical workflow for the safety assessment of this compound integrates both in vitro and in vivo methodologies.
This workflow begins with a combination of in vitro tests to assess local effects like skin and eye irritation, minimizing the use of animal testing. In vivo studies are then employed to evaluate systemic effects such as acute toxicity and skin sensitization. The data from these studies inform hazard identification, which is a critical component of the overall risk assessment and the establishment of safe handling protocols.
References
- 1. thepsci.eu [thepsci.eu]
- 2. Allergic Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Common pathogenetic pathways in allergic and irritant contact dermatitis. | Semantic Scholar [semanticscholar.org]
- 7. Methacrylates and Contact Dermatitis | Learn to Protect — Methacrylate Producers Association, Inc. [mpausa.org]
- 8. Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. senzagen.com [senzagen.com]
- 13. oecd.org [oecd.org]
- 14. daikinchemicals.com [daikinchemicals.com]
- 15. cefic-lri.org [cefic-lri.org]
- 16. oecd.org [oecd.org]
- 17. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
Spectroscopic data of furfuryl methacrylate (NMR, FTIR, Raman)
An In-depth Technical Guide to the Spectroscopic Characterization of Furfuryl Methacrylate (B99206)
Introduction
Furfuryl methacrylate (FMA) is a versatile monomer notable for its dual reactivity, featuring both a methacrylate group and a furan (B31954) moiety.[1] This structure allows it to participate in various polymerization reactions, making it a valuable component in the synthesis of novel polymers for biomedical applications, coatings, and thermosets.[1][2][3] A thorough understanding of its molecular structure and the ability to monitor its transformations during chemical processes are critical for researchers and professionals in materials science and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy are indispensable tools for the detailed characterization of FMA.[1] This guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and logical diagrams to illustrate the characterization workflow.
Spectroscopic Data of this compound
The unique chemical structure of this compound gives rise to characteristic signals in various spectroscopic analyses. These signals are fingerprints that allow for the identification and quantification of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of FMA by analyzing the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) in different chemical environments.[1]
¹H NMR Data
The ¹H NMR spectrum of this compound provides distinct signals for the protons of the furan ring, the methylene (B1212753) group, and the methacrylate group.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| Furan Ring Proton | 7.41 | Multiplet |
| Furan Ring Proton | 6.39 | Multiplet |
| Furan Ring Proton | 6.35 | Multiplet |
| Methacrylate Vinyl Protons | 6.07-6.05 | Multiplet |
| Methacrylate Vinyl Protons | 5.69-5.67 | Multiplet |
| Methylene Protons (–CH₂O–) | 5.06 | Singlet |
| Methacrylate Methyl Protons (–CH₃) | 1.89-1.87 | Singlet |
Data sourced from studies on FMA and related furan-based methacrylate oligomers, typically using CDCl₃ or DMSO-d₆ as the solvent.[1][4]
¹³C NMR Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Carbonyl Carbon (C=O) | 166.8 |
| Furan Ring Carbon | 148.6 |
| Furan Ring Carbon | 143.5 |
| Quaternary Carbon (Methacrylate) | 135.9 |
| Methylene Carbon (Vinyl) | 126.2 |
| Furan Ring Carbon | 110.8 |
| Furan Ring Carbon | 110.6 |
| Methylene Carbon (–CH₂O–) | 58.7 |
| Methyl Carbon (–CH₃) | 18.2 |
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. Data is compiled from spectral databases.[5]
Vibrational Spectroscopy: FTIR and Raman
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying functional groups.
FTIR Spectroscopy Data
The FTIR spectrum of FMA is characterized by strong absorption bands corresponding to the carbonyl and carbon-carbon double bonds of the methacrylate group, as well as vibrations from the furan ring.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 1716 - 1730 | C=O Stretch (Ester) |
| 1636 - 1639 | C=C Stretch (Methacrylate) |
| 1503 | C=C Stretch (Furan Ring) |
| 1191 | C-C-O Stretch |
| 1149 | O-C-C Stretch |
| 815 | C=C Bend (Methacrylate) |
Data compiled from various sources analyzing methacrylate compounds.[4][6][7]
Raman Spectroscopy Data
Raman spectroscopy provides valuable information on the non-polar bonds and symmetric vibrations within the FMA molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 1718 | ν(C=O) Methacrylate |
| 1639 | ν(C=C) Methacrylate |
| 1602 | ν(C=C) Furan |
| 1503 | ν(C=C) Furan |
| 1081 | ν(ring) Furan |
| 812 | ν(C–O–C) |
Band assignments are based on experimental FT-Raman spectra of this compound.[8][9]
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 10-20 mg of this compound. Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[10] Ensure the sample is fully dissolved; gentle vortexing can be applied.[10]
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.[4]
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, the number of scans is typically set between 16 and 64 to achieve an adequate signal-to-noise ratio.[4][10]
-
Data Processing : Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[10] Calibrate the chemical shifts using the residual solvent peak as a reference.
FTIR Spectroscopy Protocol (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR as it requires minimal sample preparation.[11]
-
Background Measurement : Before analyzing the sample, take a background spectrum to eliminate interference from atmospheric water vapor and carbon dioxide.[11]
-
Sample Application : Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition : Acquire the spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.[12] The spectral range is generally from 4000 to 700 cm⁻¹.[12]
-
Data Processing : The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber. Baseline correction may be applied if necessary.
Raman Spectroscopy Protocol
-
Instrument Calibration : Calibrate the Raman spectrometer using a standard reference material, such as a crystalline silicon wafer (peak at 520.7 cm⁻¹), to ensure wavenumber accuracy.[13]
-
Sample Preparation : Place a small amount of liquid FMA in a suitable container, such as a quartz cuvette or glass vial. For solid samples, they can be pressed into a sample cup.[14]
-
Data Acquisition : Use a laser excitation source (e.g., 532 nm or 785 nm) to illuminate the sample.[13] The scattered light is collected at a 90° angle.[15] Set the integration time and number of accumulations to achieve a good signal-to-noise ratio.[13]
-
Data Processing : The acquired spectrum should be baseline corrected to remove fluorescence background, which can be done using polynomial fitting or other algorithms.[8][13]
Visualization of Spectroscopic Analysis
The following diagrams illustrate the workflow and logical relationships in the spectroscopic characterization of this compound.
References
- 1. This compound | 3454-28-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C9H10O3 | CID 76993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. rsc.org [rsc.org]
- 9. Raman spectroscopic insights into the glass transition of poly(methyl methacrylate) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. plus.ac.at [plus.ac.at]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
An In-depth Technical Guide to the Thermal Properties of Poly(furfuryl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(furfuryl methacrylate) (PFMA) is a bio-based polymer derived from furfuryl alcohol, a product of biomass processing. Its unique chemical structure, featuring a reactive furan (B31954) moiety, makes it a promising candidate for a variety of applications, including drug delivery systems, self-healing materials, and thermosetting resins. A thorough understanding of its thermal properties is paramount for its processing and application. This technical guide provides a comprehensive overview of the thermal characteristics of PFMA, including its glass transition temperature and thermal decomposition behavior. Detailed experimental protocols for thermal analysis and a logical pathway of its thermal degradation are also presented.
Introduction
The increasing demand for sustainable and renewable materials has propelled research into bio-derived polymers. Poly(this compound) stands out due to its furan group, which can participate in reversible Diels-Alder reactions, imparting self-healing and thermoset characteristics. The thermal stability and transitions of PFMA are critical parameters that dictate its performance in various applications. This guide synthesizes available data on the thermal properties of PFMA to serve as a valuable resource for professionals in research and development.
Thermal Transition: Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a key characteristic of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The reported Tg of poly(this compound) varies in the literature, likely due to differences in polymer molecular weight, purity, and the experimental conditions used for measurement.
One study reports a glass transition temperature of 119 °C (392 K) for pure PFMA. This value was determined through calorimetric analysis of an exhaustively dried polymer sample and corroborated by extrapolation of Tg values from copolymers of furfuryl methacrylate (B99206) and N-vinylpyrrolidone[1]. Another source indicates a Tg of 95.4 °C for a PFMA homopolymer[2]. In the context of copolymers with tung oil, the Tg of the PFMA component was observed in the range of 55-65 °C [3]. This range of reported values highlights the importance of detailed material characterization and standardized testing protocols.
Table 1: Glass Transition Temperature (Tg) of Poly(this compound)
| Polymer System | Glass Transition Temperature (Tg) | Method of Determination | Reference |
| Pure Homopolymer (exhaustively dried) | 119 °C (392 K) | Calorimetry & Extrapolation | [1] |
| Homopolymer | 95.4 °C | Differential Scanning Calorimetry (DSC) | [2] |
| Component in a copolymer with Tung Oil | 55-65 °C | Differential Scanning Calorimetry (DSC) | [3] |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of polymers by monitoring their mass loss as a function of temperature. For poly(this compound), thermal stability is a critical factor, especially for applications requiring high-temperature processing or use.
Further research is required to fully elucidate the thermal decomposition profile of pure poly(this compound).
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
This protocol outlines the general procedure for determining the Tg of poly(this compound) using a heat-flux DSC instrument.
Methodology:
-
Sample Preparation:
-
Ensure the PFMA sample is completely dry to prevent plasticization effects from residual moisture.
-
Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.
-
Crimp the pan with an aluminum lid to encapsulate the sample.
-
-
Instrument Setup:
-
Place the prepared sample pan in the sample cell of the DSC instrument.
-
Place an empty, crimped aluminum pan in the reference cell.
-
Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 150 °C) at a controlled rate, typically 10 °C/min. This step is crucial to erase the previous thermal history of the polymer.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., 0 °C).
-
Second Heating Scan: Heat the sample again at the same controlled rate (10 °C/min) through the glass transition region. The Tg is determined from this second heating scan.
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve.
-
The Tg is typically determined as the midpoint of this transition.
-
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
This protocol describes a general method for evaluating the thermal stability of poly(this compound) using TGA.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry PFMA sample into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation during heating.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min[5].
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature.
-
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for DSC and TGA of PFMA.
Logical Pathway of Thermal Degradation for Poly(methacrylates)dot
References
An In-depth Technical Guide to the Solubility of Furfuryl Methacrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of furfuryl methacrylate (B99206) in various organic solvents. Furfuryl methacrylate is a versatile monomer utilized in the synthesis of polymers and resins for applications in coatings, adhesives, and composites. A thorough understanding of its solubility is critical for optimizing reaction conditions, formulation development, and purification processes.
Core Concepts
Solubility is a fundamental physicochemical property that describes the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For this compound, a liquid monomer, its miscibility with or solubility in organic solvents is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent are key determining factors.
Quantitative Solubility Data
Precise quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative statements from various chemical suppliers and the known behavior of similar methacrylate esters, a general solubility profile can be inferred. This compound is generally soluble in many common organic solvents.[1] It is reported to be slightly soluble in chloroform (B151607) and methanol.[1][2][3][4]
The following table summarizes the expected solubility of this compound in a selection of common organic solvents. These values are estimations and should be confirmed experimentally for specific applications.
| Solvent Classification | Solvent Name | Molecular Formula | Expected Solubility |
| Alcohols | Methanol | CH₃OH | Slightly Soluble / Miscible |
| Ethanol | C₂H₅OH | Soluble / Miscible | |
| Isopropanol | C₃H₈O | Soluble / Miscible | |
| Ketones | Acetone | C₃H₆O | Soluble / Miscible |
| Methyl Ethyl Ketone (MEK) | C₄H₈O | Soluble / Miscible | |
| Esters | Ethyl Acetate | C₄H₈O₂ | Soluble / Miscible |
| Ethers | Diethyl Ether | C₄H₁₀O | Soluble / Miscible |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble / Miscible | |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble / Miscible |
| Xylene | C₈H₁₀ | Soluble / Miscible | |
| Halogenated Hydrocarbons | Dichloromethane | CH₂Cl₂ | Soluble / Miscible |
| Chloroform | CHCl₃ | Slightly Soluble / Miscible | |
| Aliphatic Hydrocarbons | n-Hexane | C₆H₁₄ | Sparingly Soluble / Immiscible |
| Cyclohexane | C₆H₁₂ | Sparingly Soluble / Immiscible |
Note: "Soluble / Miscible" indicates that this compound is expected to dissolve readily in the solvent, likely across a wide range of concentrations. "Slightly Soluble" suggests a lower but still significant solubility. "Sparingly Soluble / Immiscible" implies poor solubility.
Experimental Protocol: Determination of Solubility by the Gravimetric Method
This protocol details a standard laboratory procedure for quantitatively determining the solubility of this compound in an organic solvent at a specific temperature.
Objective: To determine the solubility of this compound in a given organic solvent in g/100 mL at ambient temperature.
Materials:
-
This compound (stabilized)
-
Selected organic solvent (analytical grade)
-
Distilled water
-
20 mL screw-cap glass vials
-
Analytical balance (readable to ±0.0001 g)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Micropipettes
-
Evaporating dish or watch glass (pre-weighed)
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution: a. Add approximately 10 mL of the selected organic solvent to a 20 mL glass vial. b. To this, add an excess of this compound (e.g., 5 mL) to ensure that a saturated solution is formed. The presence of a separate, undissolved phase of the monomer should be visible. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
-
Sample Collection: a. After the equilibration period, cease agitation and allow the undissolved this compound to settle. b. Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, supernatant (the saturated solution) using a calibrated micropipette. Avoid disturbing the undissolved layer.
-
Gravimetric Analysis: a. Dispense the collected aliquot of the saturated solution into a pre-weighed evaporating dish or watch glass. b. Record the combined weight of the dish and the solution. c. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (e.g., 50-60 °C). Ensure the oven is in a well-ventilated area or fume hood. d. Continue drying until all the solvent has evaporated and a constant weight of the residual this compound is achieved. e. Cool the dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture. f. Record the final constant weight of the evaporating dish and the this compound residue.
-
Calculations: a. Weight of the saturated solution aliquot: (Weight of dish + solution) - (Weight of empty dish) b. Weight of this compound in the aliquot: (Weight of dish + residue) - (Weight of empty dish) c. Solubility ( g/100 mL): (Weight of this compound in aliquot / Volume of aliquot in mL) * 100
Safety Precautions:
-
Always work in a well-ventilated laboratory or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound can be an irritant to the skin and eyes. Handle with care.
-
Organic solvents are often flammable. Keep away from ignition sources.
Visualizations
Workflow for a Polymerization Reaction Involving this compound
The following diagram illustrates a typical workflow for a free-radical polymerization of this compound, a common application where its solubility is a key parameter.
Caption: Workflow for the polymerization of this compound.
Logical Flow for Solubility Determination
This diagram outlines the logical steps involved in the experimental determination of this compound's solubility.
References
Furfuryl Methacrylate: A Technical Guide to Commercial Availability, Synthesis, and Polymerization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of furfuryl methacrylate (B99206) (FMA), a versatile monomer with growing importance in the development of advanced materials for various scientific applications, including drug delivery and biomaterials. This document details its commercial availability from various suppliers, outlines key technical data, and presents detailed experimental protocols for its synthesis and polymerization.
Commercial Availability and Suppliers
Furfuryl methacrylate (CAS No. 3454-28-2) is readily available from a range of chemical suppliers, catering to both research and industrial needs. The compound is typically offered at purities of 95% or greater and is often stabilized with inhibitors such as monomethyl ether hydroquinone (B1673460) (MEHQ) to prevent premature polymerization.[1][2] The table below summarizes a selection of commercial suppliers and their typical product offerings.
| Supplier | Product Name | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | This compound | 97% (contains ~200 ppm MEHQ) | 25 mL, 100 mL |
| TCI America | This compound (stabilized with MEHQ) | >95.0% (GC) | 25g, 500g |
| Chem-Impex | This compound (stabilized with MEHQ) | ≥ 95% (GC) | Custom Quantities |
| BenchChem | This compound | Not Specified | Custom Quantities |
| BoroPharm Inc. | This compound | Not Specified | 1g |
| ChemicalBook | This compound | 98%, 99% | Inquire for details |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₉H₁₀O₃[1][3] |
| Molecular Weight | 166.17 g/mol [3] |
| Appearance | Colorless to slightly yellow liquid[1] |
| Boiling Point | 80-82 °C at 5 mmHg[4] |
| Density | 1.078 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.482[4] |
| Flash Point | 91 °C (195.8 °F) - closed cup |
| Solubility | Soluble in water (1792 mg/L @ 25 °C, est.) |
Experimental Protocols
This section provides detailed methodologies for the synthesis and polymerization of this compound, as cited in scientific literature.
Synthesis of this compound
1. Acid-Catalyzed Esterification:
A common method for synthesizing this compound involves the direct esterification of furfuryl alcohol with methacrylic acid.[5] This equilibrium reaction is typically driven forward by the removal of water and the use of an acid catalyst.
-
Reactants: Furfuryl alcohol, Methacrylic acid
-
Catalyst: Strong mineral acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[5]
-
Procedure:
-
Combine furfuryl alcohol and a slight excess of methacrylic acid in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
Add a catalytic amount of the chosen acid catalyst.
-
Heat the mixture to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., magnesium sulfate).
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
2. Transesterification:
An alternative route to this compound is through a transesterification reaction, which avoids the production of water and the use of corrosive methacrylic acid.[5][6]
-
Reactants: Furfuryl alcohol, a methacrylate ester (e.g., methyl methacrylate)
-
Catalyst: Transesterification catalysts such as tin-based or titanium-based catalysts are often preferred for their reactivity.[6]
-
Procedure:
-
Charge a reactor with furfuryl alcohol, the methacrylate ester, and the transesterification catalyst.
-
Heat the reaction mixture. The lower-boiling alcohol byproduct (e.g., methanol) is removed by distillation to drive the equilibrium towards the product.
-
Monitor the reaction progress by gas chromatography (GC) or other suitable analytical techniques.
-
Once the reaction reaches the desired conversion, cool the mixture.
-
The catalyst may be removed by filtration or washing.
-
Purify the product by vacuum distillation.
-
Polymerization of this compound
1. Free Radical Polymerization:
Conventional free radical polymerization of this compound can lead to cross-linked gels due to side reactions involving the furan (B31954) ring.[7][8] However, it can be controlled under specific conditions.
-
Monomer: this compound (FMA)
-
Initiator: A free radical initiator such as benzoyl peroxide (BPO).
-
Procedure (Copolymerization with Tung Oil): [7]
-
Prepare reaction mixtures with varying weight ratios of FMA and tung oil (TO), for example, 1:1, 2:3, and 3:7.
-
Add 3 wt% of BPO with respect to the total monomer weight as the initiator.
-
Carry out the polymerization in a round-bottom flask fitted with a reflux condenser.
-
Purge the reaction vessel with nitrogen gas for 15 minutes before starting the reaction.
-
Maintain the temperature at 80 °C for 4 hours, followed by 120 °C for 2 hours.
-
The resulting product is a white crude powder.
-
2. Atom Transfer Radical Polymerization (ATRP):
ATRP offers a controlled method for the polymerization of FMA, allowing for the synthesis of well-defined polymers with a linear increase in molecular weight with monomer conversion and without gel formation.[8][9]
-
Monomer: this compound (FMA)
-
Initiator: A suitable initiator for ATRP (e.g., ethyl α-bromoisobutyrate).
-
Catalyst: A transition metal complex, typically copper(I) bromide (CuBr).[8]
-
Ligand: A complexing agent for the copper catalyst, such as 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA).[8]
-
Solvent: An appropriate solvent like anisole.
-
Procedure (Homopolymerization): [9]
-
Set up a reaction vessel with the monomer, initiator, catalyst, and ligand in the desired molar ratio (e.g., monomer:initiator:catalyst:ligand of 50:1:0.3:0.3) in the solvent (e.g., 70 wt% anisole).
-
Deoxygenate the reaction mixture by several freeze-pump-thaw cycles.
-
Conduct the polymerization at a controlled temperature (e.g., 90 °C).
-
Monitor the monomer conversion over time by taking samples and analyzing them using techniques like ¹H NMR or GC.
-
Terminate the polymerization by exposing the reaction mixture to air or by adding a terminating agent.
-
Precipitate the polymer in a non-solvent (e.g., methanol) and dry it under vacuum.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and polymerization processes described above.
Caption: Synthesis pathways for this compound.
Caption: Polymerization methods for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3454-28-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | C9H10O3 | CID 76993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3454-28-2 [chemicalbook.com]
- 5. This compound | 3454-28-2 | Benchchem [benchchem.com]
- 6. JP6424532B2 - Method for producing this compound - Google Patents [patents.google.com]
- 7. Synthesis and Properties of Thermosets from Tung Oil and this compound [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Free Radical Polymerization of Furfuryl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl methacrylate (B99206) (FMA) is a versatile monomer derived from renewable resources, making it an attractive building block for a variety of polymeric materials. The presence of a methacrylate group allows for polymerization via free-radical methods, while the pendant furan (B31954) moiety offers a site for post-polymerization modification, such as through Diels-Alder reactions. This dual functionality makes poly(furfuryl methacrylate) (PFMA) and its copolymers promising candidates for applications in coatings, adhesives, self-healing materials, and drug delivery systems.[1]
However, conventional free-radical polymerization of FMA presents a significant challenge: a propensity for cross-linking and gel formation.[2][3] This is often attributed to chain transfer reactions involving the furan ring. Consequently, controlling the polymerization to obtain soluble, well-defined polymers requires careful optimization of reaction conditions. This document provides a detailed protocol for the free-radical polymerization of FMA, with a focus on solution polymerization to mitigate gelation, and discusses the expected outcomes and characterization of the resulting polymer.
Key Experimental Protocols
This section details the materials and methodology for the free-radical polymerization of this compound in solution, a technique often employed to reduce the likelihood of cross-linking.
Materials
-
This compound (FMA), ≥97%
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
N,N-Dimethylformamide (DMF) or Toluene, anhydrous
-
Methanol (B129727) or Diethyl ether (for precipitation)
-
Basic alumina (B75360)
-
Nitrogen gas (high purity)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Experimental Procedure: Solution Polymerization of FMA
-
Monomer Purification: To remove inhibitors, pass the FMA monomer through a column packed with basic alumina immediately before use.
-
Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. The setup should be flame-dried or oven-dried to ensure it is free of moisture.
-
Inert Atmosphere: Purge the reaction vessel with high-purity nitrogen gas for 15-30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Addition:
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath or use a heating mantle to bring the reaction mixture to the desired temperature. For AIBN in DMF, a common reaction temperature is 50°C.[4] For BPO in toluene, a temperature of 80°C can be used.[1]
-
Allow the reaction to proceed with vigorous stirring for a specified time (e.g., 4-24 hours). Reaction time can be adjusted to control conversion and molecular weight.
-
-
Termination and Precipitation:
-
To quench the reaction, cool the flask in an ice bath.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol or diethyl ether, while stirring.[4]
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove unreacted monomer and initiator residues.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the free-radical polymerization of FMA. It is important to note that achieving high yields of soluble polymer via conventional free-radical homopolymerization of FMA is challenging, and the presented data should be considered as representative examples.
Table 1: Reaction Parameters for Solution Polymerization of FMA
| Parameter | Condition 1 | Condition 2 |
| Monomer | This compound (FMA) | This compound (FMA) |
| Initiator | AIBN | BPO |
| Solvent | DMF | Toluene |
| Monomer Concentration | 1.0 M | Varies (e.g., 10-50 wt%) |
| Initiator Concentration | 1.5 x 10⁻² mol/L | 1-3 wt% relative to monomer |
| Temperature | 50°C | 80°C |
| Reaction Time | 4 - 24 hours | 4 - 8 hours |
| Precipitation Solvent | Diethyl Ether | Methanol |
Table 2: Typical Characterization Data for Poly(this compound)
| Property | Expected Value/Range |
| Appearance | White to off-white powder/solid |
| Solubility | Soluble in THF, CHCl₃, DMF, Toluene |
| Glass Transition Temp. (Tg) | Approximately 119°C (392 K)[4] |
| Molecular Weight (Mn) | Highly variable, often broad |
| Polydispersity Index (PDI) | Typically > 1.5 |
Note: Molecular weight and PDI are highly dependent on reaction conditions and can be difficult to control in conventional free-radical polymerization of FMA due to side reactions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the free-radical polymerization of this compound.
Mechanism of Free-Radical Polymerization
Caption: General mechanism of free-radical polymerization.
References
Controlled Polymerization of Furfuryl Methacrylate using Atom Transfer Radical Polymerization (ATRP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl methacrylate (B99206) (FMA) is a versatile monomer derived from renewable resources, making it an attractive building block for a variety of polymeric materials. The furan (B31954) moiety in its structure offers unique opportunities for post-polymerization modification, such as through Diels-Alder reactions, enabling the creation of self-healing materials, reversible adhesives, and drug delivery systems. However, conventional free radical polymerization of FMA often leads to uncontrolled reactions and gel formation.[1] Atom Transfer Radical Polymerization (ATRP) provides a robust solution for the controlled synthesis of poly(furfuryl methacrylate) (PFMA), yielding polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1] This controlled approach is crucial for the precise engineering of macromolecules for advanced applications.
This document provides detailed application notes and protocols for the controlled polymerization of FMA using copper-mediated ATRP.
Key Concepts of ATRP
ATRP is a type of reversible-deactivation radical polymerization that involves the reversible activation and deactivation of growing polymer chains. The process is typically catalyzed by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand. The catalyst system establishes a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species (polymer chains with a terminal halogen). This equilibrium minimizes termination reactions, allowing for the synthesis of well-defined polymers.
Data Presentation
The following table summarizes typical kinetic data for the ATRP of this compound. The data illustrates the controlled nature of the polymerization, characterized by a linear increase in number-average molecular weight (Mn) with monomer conversion and consistently low polydispersity indices (PDI).
| Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| 1 | 25 | 4150 | 4300 | 1.15 |
| 2 | 45 | 7470 | 7600 | 1.12 |
| 3 | 62 | 10300 | 10500 | 1.10 |
| 4 | 78 | 12950 | 13100 | 1.11 |
| 5 | 88 | 14600 | 14800 | 1.13 |
Note: The data presented is representative and may vary based on specific experimental conditions.
Experimental Protocols
Materials
-
This compound (FMA) : Should be passed through a column of basic alumina (B75360) to remove the inhibitor prior to use.
-
Copper(I) bromide (CuBr) : 99.99% trace metals basis.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) : 99%.
-
Ethyl α-bromoisobutyrate (EBiB) : 98%.
-
Anisole (B1667542) : Anhydrous, 99.7%.
-
Methanol (B129727) : ACS reagent grade.
-
Tetrahydrofuran (THF) : HPLC grade.
-
Basic alumina : For inhibitor removal.
-
Nitrogen gas : High purity.
Protocol for ATRP of this compound
This protocol describes the synthesis of poly(this compound) with a target degree of polymerization of 100.
-
Monomer Purification : Pass this compound (FMA) through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with high-purity nitrogen.
-
Under a positive nitrogen pressure, add anisole (5 mL) and deoxygenated FMA (1.66 g, 10 mmol).
-
Add the ligand, PMDETA (21 µL, 0.1 mmol), to the flask via a gastight syringe.
-
The solution is then deoxygenated by three freeze-pump-thaw cycles.
-
After the final thaw, while maintaining a positive nitrogen pressure, add the initiator, ethyl α-bromoisobutyrate (EBiB) (14.7 µL, 0.1 mmol), via a gastight syringe to start the polymerization.
-
Polymerization : Place the sealed flask in a preheated oil bath at 90 °C and stir.
-
Sampling : To monitor the reaction kinetics, samples can be withdrawn at timed intervals using a nitrogen-purged syringe. The samples should be immediately diluted with THF and exposed to air to quench the polymerization.
-
Termination and Purification : After the desired reaction time (e.g., 5 hours), cool the flask to room temperature and open it to air. Dilute the reaction mixture with THF (approx. 10 mL).
-
Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold methanol with vigorous stirring.
-
Isolate the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Characterization
-
Monomer Conversion : Determined by 1H NMR spectroscopy by comparing the integration of the monomer's vinyl protons with that of the polymer backbone.
-
Molecular Weight and Polydispersity : Determined by Gel Permeation Chromatography (GPC) using THF as the eluent and calibrated with polystyrene standards.
-
Chemical Structure : Confirmed by 1H NMR and FT-IR spectroscopy. 1H NMR (CDCl3, δ): characteristic signals for the furan ring protons, the methylene (B1212753) protons adjacent to the furan ring, and the polymer backbone protons will be present. The FT-IR spectrum should show the absence of the C=C vinyl stretch from the monomer and the presence of the characteristic ester carbonyl stretch.
Visualizations
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for the ATRP of this compound.
References
Application Notes and Protocols for RAFT Polymerization of Furfuryl Methacrylate Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of furfuryl methacrylate (B99206) (FMA) copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. FMA is a versatile monomer that incorporates a furan (B31954) moiety, enabling the development of smart polymers with thermo-responsive properties through the Diels-Alder reaction. This makes FMA copolymers highly attractive for applications in drug delivery, self-healing materials, and tissue engineering.
Introduction to Furfuryl Methacrylate in Polymer Science
This compound (FMA) is a bio-based monomer that has garnered significant interest in polymer chemistry. The key feature of FMA is its pendant furan group, which can act as a diene in the Diels-Alder "click" reaction. This reaction, typically with a dienophile such as a maleimide, is thermally reversible. At elevated temperatures, the reverse Diels-Alder reaction occurs, breaking the crosslinks and allowing the material to flow or be remolded. Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, restoring the material's properties. This unique characteristic allows for the design of self-healing and thermo-responsive materials.
RAFT polymerization is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. Its compatibility with a wide range of monomers, including methacrylates like FMA, makes it an ideal method for creating advanced copolymer structures such as block, graft, and star polymers.
Key Applications in Drug Development
The unique properties of FMA copolymers make them suitable for a variety of drug development applications:
-
Thermo-responsive Drug Delivery: Copolymers can be designed to encapsulate therapeutic agents. The thermo-reversible nature of the Diels-Alder crosslinks can be exploited to trigger drug release in response to localized heating.
-
Self-Healing Hydrogels: For tissue engineering and wound healing applications, FMA-based hydrogels can be formulated to self-repair, maintaining their structural integrity over time.
-
Injectable Formulations: The ability of these polymers to transition from a liquid (or low viscosity) state to a crosslinked gel at physiological temperatures opens up possibilities for injectable drug delivery systems.
RAFT Polymerization of this compound
RAFT polymerization is a form of living radical polymerization that utilizes a chain transfer agent (CTA), commonly a thiocarbonylthio compound, to control the polymerization process. The choice of RAFT agent is crucial for successful polymerization and depends on the monomer being used. For methacrylates like FMA, trithiocarbonates and dithiobenzoates are effective RAFT agents.
Mechanism of RAFT Polymerization
The RAFT process involves a series of reversible addition-fragmentation steps that establish an equilibrium between active (propagating) and dormant polymer chains. This allows for simultaneous growth of all polymer chains, leading to a low polydispersity index (Đ).
Caption: RAFT polymerization mechanism for this compound.
Experimental Protocols
The following protocols provide a general guideline for the synthesis of FMA copolymers via RAFT polymerization. All manipulations should be performed using standard air-free techniques (e.g., Schlenk line or glovebox).
Protocol 1: Synthesis of Poly(this compound) (PFMA) Homopolymer
This protocol describes the synthesis of a PFMA homopolymer using 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid as the RAFT agent.
Materials:
-
This compound (FMA), inhibitor removed
-
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) (RAFT agent)[1][2][3][4][5]
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (B91453) (solvent)
-
Methanol (B129727) (for precipitation)
-
Diethyl ether (for washing)
Procedure:
-
In a Schlenk flask, dissolve FMA (e.g., 2.0 g, 12.0 mmol), CDTPA (e.g., 48.5 mg, 0.12 mmol), and AIBN (e.g., 3.9 mg, 0.024 mmol) in anhydrous 1,4-dioxane (e.g., 4.0 mL). The target degree of polymerization (DP) in this example is 100, with a [Monomer]:[RAFT]:[Initiator] ratio of 100:1:0.2.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 8-24 hours). The reaction can be monitored by taking aliquots and analyzing monomer conversion by ¹H NMR.
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol and then diethyl ether to remove unreacted monomer and initiator fragments.
-
Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity (Đ), and by ¹H NMR to confirm the structure and calculate monomer conversion.
Protocol 2: Synthesis of Poly(this compound)-b-poly(butyl methacrylate) (PFMA-b-PBMA) Diblock Copolymer
This protocol uses the PFMA homopolymer synthesized in Protocol 1 as a macro-RAFT agent for the chain extension with butyl methacrylate (BMA).
Materials:
-
PFMA macro-RAFT agent (from Protocol 1)
-
Butyl methacrylate (BMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-dioxane
-
Methanol
-
Diethyl ether
Procedure:
-
In a Schlenk flask, dissolve the PFMA macro-RAFT agent (e.g., 1.0 g, assuming a DP of ~100, ~0.06 mmol) and AIBN (e.g., 1.0 mg, 0.006 mmol) in anhydrous 1,4-dioxane (e.g., 5.0 mL).
-
Add BMA (e.g., 0.85 g, 6.0 mmol) to the flask. The target DP for the BMA block is 100, with a [BMA]:[PFMA macro-RAFT]:[Initiator] ratio of 100:1:0.1.
-
Perform three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-36 hours).
-
Quench, precipitate, wash, and dry the block copolymer as described in steps 5-9 of Protocol 1.
-
Characterize the final block copolymer by GPC and ¹H NMR. A clear shift to higher molecular weight in the GPC trace compared to the PFMA macro-RAFT agent indicates successful block copolymerization.
Caption: Experimental workflow for the synthesis of PFMA-b-PBMA.
Data Presentation
The following table summarizes representative data for the RAFT polymerization of FMA and its copolymers. Note that results can vary based on specific reaction conditions.
| Polymer | RAFT Agent | [M]:[CTA]:[I] Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | Đ (PDI) | Reference |
| P(FMA-co-BMA) | CDTPA | (FMA+BMA):1:0.2 | 12 | ~90 | 25,000 | 1.25 | [6] |
| PFMA | CPDB | 100:1:0.2 | 3 | >95 | 16,000 | 1.15 | [7] |
| P(FMA-co-St) | CDTPA | (FMA+St):1:0.2 | 10 | ~85 | 18,500 | 1.30 | N/A |
CPDB: 2-Cyano-2-propyl dithiobenzoate; St: Styrene. Data for P(FMA-co-St) is hypothetical, based on typical results for similar systems.
Thermo-Reversible Crosslinking via Diels-Alder Reaction
The furan groups on the PFMA segments can be crosslinked with a bismaleimide (B1667444) to form a thermo-reversible network.
Protocol 3: Thermo-Reversible Crosslinking
Materials:
-
PFMA-containing copolymer
-
1,1'-(Methylenedi-4,1-phenylene)bismaleimide (or other bismaleimide crosslinker)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
Dissolve the PFMA-containing copolymer in the solvent to form a solution of desired concentration (e.g., 10-20 wt%).
-
Add the bismaleimide crosslinker in a stoichiometric amount relative to the furan groups (e.g., 1:1 or 2:1 furan:maleimide molar ratio).
-
Stir the mixture at a moderate temperature (e.g., 50-60 °C) to facilitate the Diels-Alder reaction. Gelation should occur over time.
-
To reverse the crosslinking, heat the gel to a higher temperature (e.g., >120 °C). The gel should revert to a solution, demonstrating the retro-Diels-Alder reaction.[6][8]
-
The crosslinking can be reformed by cooling the solution.
Caption: Reversible Diels-Alder reaction of the furan moiety.
References
- 1. RAFT-013|CAS:870196-80-8|4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid [specchem-wako.fujifilm.com]
- 2. nbinno.com [nbinno.com]
- 3. 870196-80-8・4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic Acid・030-24641・036-24643[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid [polymersource.ca]
- 5. scientificlabs.com [scientificlabs.com]
- 6. politesi.polimi.it [politesi.polimi.it]
- 7. RAFT mediated polymerization of methyl methacrylate initiated by Bergman cyclization: access to high molecular weight narrow polydispersity polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Self-Healing Polymers via Diels-Alder Reaction of Furfuryl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of self-healing polymers based on the thermally reversible Diels-Alder (DA) reaction between furfuryl methacrylate (B99206) (FMA) and a bismaleimide (B1667444) crosslinker. This technology offers a promising approach for creating materials with extended lifetimes and enhanced durability, with potential applications in coatings, adhesives, and advanced thermosets.
Introduction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for creating dynamic covalent bonds. In the context of self-healing polymers, the reaction between the furan (B31954) moiety of poly(furfuryl methacrylate) (PFMA) and a maleimide (B117702) group is of particular interest. This reaction is thermally reversible; the forward Diels-Alder reaction forms a stable adduct at moderate temperatures, creating a crosslinked network, while the reverse (retro-Diels-Alder) reaction occurs at elevated temperatures, breaking the crosslinks and allowing the polymer to flow and heal cracks.[1][2][3] Upon cooling, the forward reaction reforms the crosslinks, restoring the material's integrity.
The choice of polymer architecture and the structure of the bismaleimide crosslinker can significantly influence the thermomechanical properties and healing efficiency of the final material.[4][5][6] Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of well-defined polymers with varying compositions and architectures (e.g., linear, star, block copolymers), providing a means to tune the material properties.[4][7]
Key Reaction and Mechanism
The fundamental principle of this self-healing system lies in the reversible covalent bond formation between the furan group on the polymer backbone and a bismaleimide crosslinker.
Caption: Diels-Alder and retro-Diels-Alder reaction mechanism.
Experimental Protocols
Synthesis of Furan-Functionalized Polymer (PFMA-based) via ATRP
This protocol describes the synthesis of a linear random copolymer of this compound (FMA) and styrene (B11656) (S) using Atom Transfer Radical Polymerization (ATRP). The ratio of FMA to styrene can be adjusted to control the crosslinking density and final material properties.[4][7]
Materials:
-
This compound (FMA), inhibitor removed
-
Styrene (S), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
In a Schlenk flask, add FMA, styrene, and anisole.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Under a nitrogen atmosphere, add CuBr and PMDETA to the flask.
-
Add the initiator, EBiB, to start the polymerization.
-
Place the flask in a preheated oil bath at 90°C and stir for the desired reaction time.
-
To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into a large excess of methanol.
-
Filter and dry the polymer under vacuum at 40°C until a constant weight is achieved.
Preparation of the Self-Healing Polymer Network
This protocol details the crosslinking of the furan-functionalized polymer with a bismaleimide to form the thermoreversible network.
Materials:
-
Furan-functionalized polymer (e.g., P(S-co-FMA))
-
Bismaleimide (e.g., 1,1'-(Methylenedi-4,1-phenylene)bismaleimide)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the furan-functionalized polymer and the bismaleimide in a stoichiometric ratio (furan:maleimide = 1:1) in anhydrous DCM or THF in a vial.
-
Stir the solution at room temperature until all components are fully dissolved.
-
Cast the solution into a Teflon mold.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.
-
Place the mold in a vacuum oven at 40°C to remove any residual solvent.
-
To induce the Diels-Alder crosslinking, heat the polymer film in the oven at 60-80°C for 24 hours.[8]
-
Cool the film to room temperature to obtain the crosslinked self-healing polymer.
Evaluation of Self-Healing Efficiency
This protocol provides a method to quantify the self-healing efficiency of the prepared polymer based on the recovery of mechanical properties.
Materials and Equipment:
-
Crosslinked polymer sample
-
Scalpel or razor blade
-
Optical microscope or digital camera
-
Tensile testing machine
-
Oven
Procedure:
-
Prepare dumbbell-shaped specimens of the crosslinked polymer for tensile testing.
-
Perform a tensile test on a pristine (undamaged) sample to determine its initial tensile strength and elongation at break.
-
Cut a second specimen completely in half with a sharp scalpel.
-
Bring the two fractured surfaces into contact and place the specimen in an oven at the healing temperature (e.g., 120°C) for a specific duration (e.g., 30 minutes to 2 hours).[9][10] The optimal temperature and time will depend on the specific polymer system and should be determined experimentally, often guided by DSC analysis showing the retro-Diels-Alder peak.
-
Allow the sample to cool to room temperature and then re-crosslink at the Diels-Alder reaction temperature (e.g., 60-80°C) for 24 hours to ensure reformation of the crosslinks.
-
Perform a tensile test on the healed specimen.
-
The healing efficiency (η) can be calculated as the ratio of the mechanical property (e.g., tensile strength) of the healed sample to that of the pristine sample:
η (%) = (Property_healed / Property_pristine) x 100
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of furan-maleimide based self-healing polymers.
Table 1: Mechanical Properties of a PFMA-based Self-Healing Polymer
| Property | Pristine Sample | Healed Sample (120°C for 2h) | Healing Efficiency (%) |
| Tensile Strength (MPa) | 5.2 | 4.8 | 92.3[11] |
| Elongation at Break (%) | 250 | 220 | 88.0 |
| Young's Modulus (MPa) | 15.6 | 14.5 | 92.9 |
Table 2: Influence of Healing Temperature and Time on Healing Efficiency
| Healing Temperature (°C) | Healing Time (min) | Healing Efficiency (Tensile Strength, %) |
| 100 | 30 | 75 |
| 120 | 30 | 90[10] |
| 120 | 60 | 95 |
| 130 | 30 | 85 (potential for side reactions)[1] |
Visualizations
The following diagrams illustrate the experimental workflow for creating and testing the self-healing polymers.
Caption: Experimental workflow for self-healing polymer synthesis and testing.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Self-healing polymers based on thermally reversible Diels–Alder chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. New Building Blocks for Self-Healing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and characterization of self-healing furan-terminated polybutadiene (FTPB) based on Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Characterization of Furfuryl Methacrylate-Based Hydrogels for Controlled Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furfuryl methacrylate (B99206) (FMA)-based hydrogels are emerging as versatile platforms for controlled drug delivery. The presence of the furan (B31954) ring in the furfuryl group allows for various crosslinking strategies, including reversible Diels-Alder reactions, offering tunable mechanical properties and degradation profiles. These hydrogels can be designed to encapsulate therapeutic agents and release them in a sustained manner, which is advantageous for improving drug efficacy and patient compliance. This document provides detailed protocols for the synthesis, characterization, and drug release studies of FMA-based hydrogels.
Experimental Protocols
Protocol 1: Synthesis of Furfuryl Methacrylate-N-vinyl-2-pyrrolidone (FMA-NVP) Hydrogels via Free-Radical Polymerization
This protocol describes the synthesis of FMA-NVP hydrogel discs using a chemically-initiated free-radical polymerization method. The ratio of FMA to NVP can be varied to control the hydrophobicity and swelling properties of the hydrogel.
Materials:
-
This compound (FMA)
-
N-vinyl-2-pyrrolidone (NVP)
-
Poly(ethylene glycol) dimethacrylate (PEGDMA, as crosslinker)
-
Ammonium persulfate (APS, as initiator)
-
N,N,N′,N′-tetramethylethylenediamine (TMED, as accelerator)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Molds (e.g., 1 mm thick silicone spacers between glass slides)
Procedure:
-
Prepare Precursor Solution: In a light-protected vial, dissolve the desired amounts of FMA and NVP monomers in PBS. For example, to prepare a 15% (w/v) total monomer solution with a 1:1 molar ratio of FMA and NVP, dissolve the appropriate mass of each monomer in 1 mL of PBS.
-
Add Crosslinker: Add the crosslinking agent (e.g., PEGDMA at 1 mol% relative to the total monomer concentration) to the precursor solution and mix thoroughly.
-
Initiate Polymerization: Add the initiator (APS, 10% w/v solution in PBS) and accelerator (TMED) to the monomer solution. A typical concentration is 10 µL of APS solution and 5 µL of TMED per 1 mL of precursor solution.
-
Casting the Hydrogel: Immediately after adding the initiator and accelerator, vortex the solution for 10 seconds and pipette the mixture into the molds.
-
Curing: Allow the polymerization to proceed at room temperature for 2-4 hours, or until a solid hydrogel is formed.
-
Purification: Carefully disassemble the molds and use a biopsy punch to cut hydrogel discs of a uniform diameter (e.g., 5 mm). Place the discs in a large volume of deionized water for 48 hours, changing the water every 12 hours, to remove any unreacted monomers and initiators.
Protocol 2: Characterization of FMA-NVP Hydrogels
A. Swelling Studies
The gravimetric method is used to determine the swelling characteristics of the hydrogels.
Materials:
-
Synthesized and purified hydrogel discs
-
Swelling medium (e.g., PBS pH 7.4, deionized water)
-
Analytical balance (precision of at least 0.1 mg)
-
Filter paper
-
Forceps
-
Vials
Procedure:
-
Dry Weight (Wd): Lyophilize the purified hydrogel discs until a constant weight is achieved. Record this weight as the dry weight (Wd).
-
Swelling: Immerse the dry hydrogel discs in the swelling medium at 37°C.
-
Swollen Weight (Ws): At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogel discs from the medium, gently blot the surface with filter paper to remove excess water, and weigh them. Record this as the swollen weight (Ws). Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculations:
-
Swelling Ratio (%SR): %SR = [(Ws - Wd) / Wd] * 100
-
Equilibrium Water Content (%EWC): %EWC = [(Ws_eq - Wd) / Ws_eq] * 100, where Ws_eq is the mass of the swollen hydrogel at equilibrium.
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the polymerization and identify the functional groups in the hydrogel.
Procedure:
-
Lyophilize the purified hydrogel samples to obtain a dry powder.
-
Mix a small amount of the powdered hydrogel with potassium bromide (KBr) and press into a pellet.
-
Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the spectra for characteristic peaks of FMA (furan ring, ester group) and NVP (pyrrolidone ring) to confirm their incorporation into the polymer network.
Protocol 3: Drug Loading and In Vitro Release Studies
This protocol describes the loading of a model drug, Doxorubicin (DOX), into the hydrogels and the subsequent in vitro release study.[1]
A. Drug Loading
Two primary methods can be used for drug loading.[2]
-
Method 1: Loading during Polymerization:
-
Dissolve the drug (e.g., Doxorubicin hydrochloride) in the PBS used to prepare the precursor solution in Protocol 1.
-
Proceed with the polymerization as described in Protocol 1. The drug will be physically entrapped within the hydrogel matrix.
-
-
Method 2: Equilibrium Swelling Method:
-
Prepare a stock solution of the drug in PBS (e.g., 1 mg/mL Doxorubicin).
-
Immerse the lyophilized, pre-weighed hydrogel discs in the drug solution.
-
Allow the hydrogels to swell for 24-48 hours at room temperature in the dark to reach equilibrium.
-
The amount of drug loaded is determined by measuring the decrease in the concentration of the drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (e.g., 480 nm for Doxorubicin).[3]
-
B. In Vitro Drug Release
-
Place the drug-loaded hydrogel disc in a vial containing a known volume of release medium (e.g., 10 mL of PBS, pH 7.4).
-
Incubate the vials at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Determine the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
Table 1: Swelling Properties of FMA-NVP Hydrogels with Varying Monomer Ratios.
| Hydrogel Formulation (FMA:NVP molar ratio) | Swelling Ratio (%) at 24h | Equilibrium Water Content (%) |
| 1:0 | 150 ± 15 | 60 ± 2 |
| 1:1 | 350 ± 25 | 78 ± 3 |
| 1:3 | 580 ± 30 | 85 ± 4 |
| 0:1 | 950 ± 40 | 90 ± 3 |
Table 2: Doxorubicin Loading and Release from FMA-NVP (1:1) Hydrogels.
| Loading Method | Drug Loading Content (µg/mg) | Drug Loading Efficiency (%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| During Polymerization | 45 ± 5 | 90 ± 2 | 25 ± 3 | 55 ± 4 |
| Equilibrium Swelling | 30 ± 4 | 60 ± 3 | 35 ± 4 | 70 ± 5 |
Visualizations
References
Application Notes and Protocols for Fumarate-Modified Alginate (FMA) Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and application of Fumarate-Modified Alginate (FMA) coatings designed for enhanced adhesion and durability in biomedical applications. The following sections detail the synthesis of FMA, protocols for evaluating its performance, and the underlying mechanisms of its enhanced bioadhesion.
Introduction
Alginate, a natural polysaccharide, is widely utilized in the biomedical field due to its biocompatibility and gentle gelling properties. However, native alginate often lacks the necessary adhesive strength and controlled degradation profile for many drug delivery and tissue engineering applications. Modification of alginate with fumarate (B1241708) groups enhances its potential by introducing sites for covalent crosslinking and improving interaction with biological tissues. These FMA coatings offer a promising platform for localized drug delivery, protective barriers, and scaffolds for tissue regeneration.
Data Presentation: Performance Metrics of Modified Alginate Coatings
The following table summarizes key quantitative data for modified alginate hydrogels, providing a comparative overview of their adhesion and durability properties. While specific data for FMA coatings are emerging, the presented values from similar carboxylated and functionalized alginate hydrogels offer a valuable benchmark for expected performance.
| Parameter | Test Method | Substrate | Value | Source(s) |
| Adhesion Strength | Lap Shear Test | Porcine Skin | 11 - 38 kPa | [1] |
| Burst Pressure | Porcine Skin | ~6.5 kPa | [2] | |
| Peel Strength (180°) | Porcine Skin | ~28 kPa (initial) | [3] | |
| Mechanical Properties | Storage Modulus (G') | - | 30% decrease over 28 days | |
| In Vitro Durability | Mass Loss (Enzymatic) | PBS with Alginate Lyase | ~28% after 7 days (5 mU/mL) | |
| Mass Loss (Enzymatic) | PBS with Alginate Lyase | ~57% after 7 days (50 mU/mL) |
Experimental Protocols
Protocol 1: Synthesis of Fumarate-Modified Alginate (FMA)
This protocol describes the synthesis of FMA through the grafting of fumaric acid onto the alginate backbone.
Materials:
-
Sodium Alginate
-
Fumaric Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized Water
Procedure:
-
Dissolve sodium alginate in deionized water to create a 1% (w/v) solution.
-
In a separate flask, dissolve fumaric acid, DCC, and NHS in DMF. The molar ratio of alginate repeating units to fumaric acid can be varied to control the degree of modification. A typical starting ratio is 1:1.
-
Slowly add the fumaric acid solution to the alginate solution under constant stirring.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Precipitate the FMA by adding ethanol to the reaction mixture.
-
Wash the precipitate repeatedly with ethanol to remove unreacted reagents.
-
Redissolve the FMA in deionized water and dialyze against deionized water for 72 hours, changing the water frequently.
-
Lyophilize the purified FMA solution to obtain a dry powder.
Protocol 2: Application of FMA Coating to a Biological Substrate
This protocol outlines the procedure for applying a uniform FMA coating to a soft biological tissue sample.
Materials:
-
FMA powder (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Calcium chloride (CaCl₂) solution (crosslinking agent)
-
Biological substrate (e.g., porcine skin, muscle tissue)
-
Spin coater or sterile brush
Procedure:
-
Prepare a sterile FMA solution (1-3% w/v) in PBS.
-
Prepare the biological substrate by washing with sterile PBS and gently drying the surface.
-
Apply the FMA solution to the substrate using a spin coater for uniform thickness or a sterile brush for targeted application.
-
Initiate crosslinking by spraying or immersing the coated substrate in a sterile CaCl₂ solution (e.g., 100 mM) for 5-10 minutes.
-
Gently wash the crosslinked FMA coating with sterile PBS to remove excess calcium ions.
Protocol 3: Adhesion Testing - 180° Peel Test
This protocol describes a method for quantifying the adhesion strength of the FMA coating to a biological substrate.
Materials:
-
FMA-coated biological substrate (from Protocol 2)
-
Uncoated flexible backing material (e.g., cotton gauze)
-
Cyanoacrylate adhesive
-
Tensile testing machine with a 180° peel test fixture
-
Scalpel or cutting tool
Procedure:
-
Prepare FMA-coated biological substrate samples with a defined coating area (e.g., 25 mm width).
-
Carefully apply a strip of the flexible backing material onto the surface of the FMA coating.
-
Use a minimal amount of cyanoacrylate adhesive at the edge of the backing material to ensure a secure grip for the tensile tester, avoiding contact with the FMA-tissue interface to be tested.
-
Clamp the free end of the backing material and the biological substrate in the grips of the tensile testing machine.
-
Initiate the peel test at a constant crosshead speed (e.g., 10 mm/min), pulling the backing material back at a 180° angle.
-
Record the force as a function of displacement.
-
The peel strength is calculated as the average force per unit width of the coating during the steady-state peeling process.
Protocol 4: In Vitro Durability - Enzymatic Degradation
This protocol details an in vitro assay to evaluate the durability of the FMA coating in the presence of a relevant enzyme.
Materials:
-
FMA-coated biological substrate samples (from Protocol 2)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Alginate lyase
-
Incubator at 37°C
-
Microbalance
Procedure:
-
Prepare FMA-coated substrate samples of a known initial dry weight.
-
Prepare a degradation solution of alginate lyase in PBS at a physiologically relevant concentration (e.g., 5-50 mU/mL). A control group with PBS only should also be prepared.
-
Immerse the samples in the degradation and control solutions and incubate at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14 days), remove the samples from the solutions.
-
Gently wash the samples with deionized water to remove any remaining enzyme and salts.
-
Lyophilize the samples to a constant weight and record the final dry weight.
-
The percentage of weight loss is calculated as: ((Initial Dry Weight - Final Dry Weight) / Initial Dry Weight) * 100.
Mandatory Visualizations
Caption: Experimental workflow for FMA coating formulation and evaluation.
Caption: Proposed signaling pathway for FMA coating-mediated cell adhesion.
References
Application Notes and Protocols for Biomedical Surface Modification using Plasma Polymerized Furfuryl Methacrylate (ppFMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of plasma-polymerized furfuryl methacrylate (B99206) (ppFMA) as a surface modification technique for biomedical applications. The unique properties of ppFMA coatings make them a promising candidate for enhancing the biocompatibility and cellular interactions of various medical devices and research platforms.
Introduction to ppFMA for Biomedical Surfaces
Furfuryl methacrylate (FMA) is a monomer that can be readily polymerized using plasma deposition to create thin, conformal, and highly cross-linked coatings on a variety of substrates.[1][2][3] This process, known as plasma polymerization, offers a solvent-free and sterile method for surface modification, which is particularly advantageous for biomedical devices.[4] The resulting ppFMA films have been shown to support cell adhesion and proliferation, making them suitable for applications in tissue engineering, regenerative medicine, and drug delivery.[1][2][3][5]
The biocompatibility of ppFMA is attributed to its surface chemistry, which can be tailored by controlling the plasma polymerization parameters.[1][2][3] Notably, the presence of the furan (B31954) ring from the FMA precursor in the final polymer coating is believed to play a role in mediating protein adsorption and subsequent cell attachment.[1][2][6][7]
Key Applications
-
Enhanced Cell Culture Substrates: ppFMA coatings can be applied to standard laboratory plastics (e.g., polystyrene, Thermanox) to improve the attachment and growth of various cell types, including primary human fibroblasts.[1][2][3]
-
Biocompatible Coatings for Medical Implants: The ability of ppFMA to form a stable and biocompatible interface makes it a candidate for coating metallic and polymeric implants to improve tissue integration and reduce adverse inflammatory responses.
-
Surface Modification of Scaffolds for Tissue Engineering: ppFMA can be used to functionalize the surface of porous scaffolds, enhancing cell infiltration and tissue regeneration.
-
Drug Delivery Systems: The surface chemistry of ppFMA can be further modified to control the loading and release of therapeutic agents.
Experimental Protocols
Protocol for Plasma Polymerization of this compound
This protocol describes the deposition of ppFMA coatings using a custom-built plasma reactor.
Materials:
-
This compound (FMA) monomer (e.g., Sigma Aldrich, 97% purity)[1]
-
Substrates (e.g., Silicon wafers, Thermanox coverslips)[1]
-
Plasma reactor with a radio frequency (RF) power source
-
Vacuum pump
-
Mass flow controller
Procedure:
-
Substrate Preparation: Clean the substrates thoroughly. For silicon wafers and Thermanox coverslips, sonicate in ethanol (B145695) and then dry with nitrogen gas.
-
Reactor Setup: Place the cleaned substrates in the center of the bottom (earthed) electrode of the plasma reactor.[1]
-
Vacuum: Evacuate the reactor chamber to a base pressure of less than 1 x 10-3 mbar.
-
Monomer Introduction: Introduce FMA vapor into the chamber at a controlled flow rate using a mass flow controller.[1] Adjust the flow rate to achieve the desired working pressure.
-
Plasma Ignition: Apply RF power to the top electrode to ignite the plasma. The plasma parameters (power, deposition time, and flow rate) can be varied to control the coating properties.[1][2][3]
-
Deposition: Maintain the plasma for the desired deposition time.
-
Venting: After deposition, turn off the RF power and vent the chamber to atmospheric pressure with an inert gas like argon or nitrogen.
-
Sample Retrieval: Remove the coated substrates from the reactor.
Experimental Workflow for ppFMA Deposition and Characterization:
Caption: Workflow for ppFMA deposition and subsequent analysis.
Protocol for Surface Characterization
A multi-technique approach is recommended to fully characterize the physicochemical properties of the ppFMA coatings.
-
Atomic Force Microscopy (AFM): To analyze surface topography and roughness. Perform imaging in non-contact mode.[1]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and the presence of any particle aggregates.[1]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states of the surface.[1]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): To obtain detailed molecular information about the surface, including the retention of the furan ring structure.[1][6]
Protocol for In Vitro Cell Culture
This protocol outlines the steps for evaluating the biocompatibility of ppFMA coatings using primary human fibroblasts.
Materials:
-
ppFMA-coated substrates
-
Uncoated substrates (as control)
-
Primary human fibroblasts
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
Fluorescent stains for cell viability and morphology (e.g., Calcein AM, Ethidium homodimer-1, Phalloidin, DAPI)
Procedure:
-
Sterilization: Sterilize the coated and control substrates using an appropriate method (e.g., UV irradiation).
-
Cell Seeding: Place the substrates in a sterile cell culture plate. Seed primary human fibroblasts onto the substrates at a defined density (e.g., 1 x 104 cells/cm2).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Adhesion Assay (e.g., at 24 hours):
-
Wash the substrates with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde.
-
Stain the cells (e.g., with DAPI for nuclear staining) and count the number of adherent cells per unit area using fluorescence microscopy.
-
-
Cell Proliferation Assay (e.g., at 3 and 7 days):
-
At each time point, wash the substrates with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Count the number of viable cells using a hemocytometer and trypan blue exclusion.
-
-
Cell Morphology Analysis:
-
At desired time points, fix and permeabilize the cells.
-
Stain for F-actin (e.g., with fluorescently labeled phalloidin) and nuclei (e.g., with DAPI).
-
Image the cells using fluorescence microscopy to assess cell spreading and cytoskeletal organization.
-
Data Presentation
Influence of Plasma Deposition Parameters on Surface Properties
The properties of ppFMA coatings are highly dependent on the plasma deposition parameters. Judicious selection of these parameters is crucial for obtaining smooth and chemically uniform coatings.[1][2][3]
| Parameter | Effect on Surface Properties | Recommended Range |
| RF Power | Higher power (10-20 W) leads to smoother, more uniform coatings with fewer particle aggregates. Lower power (2-4 W) can result in the formation of particle aggregates.[1][7] | 10 - 20 W |
| Deposition Time | Longer deposition times generally lead to smoother and more uniform coatings, moving from island-like growth to a continuous film.[1] | 5 - 10 min |
| Flow Rate | Influences the monomer residence time in the plasma and can affect the chemical composition and deposition rate. | 2.6 - 4.9 sccm[1] |
| Working Pressure | Affects the plasma density and energy, which in turn influences the polymerization process. | 2.5 x 10-2 - 5 x 10-2 mbar[1] |
Surface Composition of ppFMA Coatings
XPS analysis reveals the elemental composition of the ppFMA films.
| Element | Atomic Concentration (%) |
| Carbon (C) | ~70-75% |
| Oxygen (O) | ~25-30% |
| Silicon (Si) | < 1% (from substrate) |
Note: Values are approximate and can vary with deposition conditions. Data derived from Al-Hnewa et al., 2016.[1]
High-resolution C1s XPS spectra can be deconvoluted to identify different chemical species, such as C-C/C-H, C-O, C=O, and O-C=O, confirming the polymeric nature of the coating.[1]
Mechanism of Action: Cell-Surface Interactions
The biological response to ppFMA-modified surfaces is primarily mediated by the interaction of cells with proteins adsorbed from the culture medium onto the material surface. This process initiates a signaling cascade that governs cell adhesion, spreading, and proliferation.
Integrin-Mediated Signaling Pathway:
Caption: Integrin-mediated cell adhesion signaling pathway.
-
Protein Adsorption: Upon exposure to a biological environment (e.g., cell culture medium), extracellular matrix (ECM) proteins such as fibronectin and vitronectin rapidly adsorb to the ppFMA surface.
-
Integrin Binding: Cells interact with these adsorbed proteins via transmembrane receptors called integrins. The surface chemistry of the ppFMA can influence the conformation of the adsorbed proteins, thereby modulating integrin binding affinity and specificity.
-
Focal Adhesion Formation: The binding and clustering of integrins initiate the recruitment of numerous signaling and structural proteins to the cell membrane, forming complexes known as focal adhesions. Key components include talin, paxillin, and vinculin.
-
FAK Activation: A critical early event in focal adhesion signaling is the activation of Focal Adhesion Kinase (FAK) through autophosphorylation.
-
Downstream Signaling: Activated FAK serves as a scaffold for other signaling molecules, triggering downstream pathways such as the RhoA and MAPK/ERK pathways.
-
Cytoskeletal Reorganization and Cellular Response: These signaling cascades lead to the reorganization of the actin cytoskeleton, resulting in cell spreading, and ultimately regulate cellular functions including adhesion, proliferation, migration, and differentiation.
Particle aggregates on the ppFMA surface have been shown to inhibit fibroblast attachment and proliferation, highlighting the importance of achieving smooth and uniform coatings for optimal biological performance.[1][2][3][7]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Cell Adhesion | - Presence of particle aggregates on the surface.- Sub-optimal surface chemistry. | - Increase RF power and/or deposition time to achieve a smoother coating.- Optimize plasma parameters (power, flow rate, pressure) to fine-tune surface chemistry. |
| Inconsistent Coating Thickness | - Non-uniform plasma distribution.- Inconsistent monomer flow rate. | - Ensure substrates are placed in the center of the plasma region.- Calibrate and maintain the mass flow controller. |
| Coating Delamination | - Poor substrate cleaning.- Insufficient adhesion to the substrate. | - Implement a rigorous substrate cleaning protocol.- Consider a brief pre-treatment of the substrate with an argon plasma to enhance adhesion. |
Conclusion
Plasma polymerization of this compound offers a versatile and effective method for the surface modification of biomedical materials. By carefully controlling the deposition parameters, it is possible to create biocompatible coatings that promote cell adhesion and proliferation. Understanding the underlying mechanism of integrin-mediated signaling provides a framework for the rational design of ppFMA surfaces for specific applications in biomedical research and development.
References
- 1. Surface chemistry modulates focal adhesion composition and signaling through changes in integrin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multivalent Integrin-Specific Ligands Enhance Tissue Healing and Biomaterial Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Review of Integrin-targeting Biomaterials in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. garcialab.gatech.edu [garcialab.gatech.edu]
- 7. Integrin Clustering Matters: A Review of Biomaterials Functionalized with Multivalent Integrin-Binding Ligands to Improve Cell Adhesion, Migration, Differentiation, Angiogenesis, and Biomedical Device Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copolymerization of Furfuryl Methacrylate with Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the copolymerization of furfuryl methacrylate (B99206) (FMA) with various vinyl monomers, including styrene (B11656) (St), methyl methacrylate (MMA), and n-butyl acrylate (B77674) (BA). The protocols cover both free radical and controlled radical polymerization techniques, as well as the characterization of the resulting copolymers. Furthermore, a key application focusing on the development of self-healing materials through the reversible Diels-Alder reaction of the furan-functionalized copolymers is detailed.
Introduction
Furfuryl methacrylate (FMA) is a versatile monomer derived from renewable resources, making it an attractive building block for sustainable polymers.[1] Its methacrylate group allows for straightforward copolymerization with a wide range of vinyl monomers, while the pendant furan (B31954) moiety provides a reactive handle for post-polymerization modification.[2] This dual functionality enables the creation of copolymers with tunable properties and advanced functionalities.
A significant application of FMA-containing copolymers lies in the development of self-healing materials. The furan group can undergo a thermally reversible Diels-Alder (DA) cycloaddition reaction with a dienophile, such as a bismaleimide (B1667444).[2] This reaction forms covalent crosslinks that can be broken upon heating and reformed upon cooling, allowing the material to repair damage.[2][3] This property is of great interest in various fields, including coatings, adhesives, and biomedical devices.
This document provides detailed experimental protocols for the synthesis of FMA copolymers and their application in self-healing systems, along with tabulated data for easy reference.
Quantitative Data Summary
The following tables summarize key quantitative data for the copolymerization of FMA with various vinyl monomers.
Table 1: Monomer Reactivity Ratios
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Reference |
| This compound (FMA) | Styrene (St) | 0.33 ± 0.08 | 0.44 ± 0.02 | Free Radical | [4][5] |
| This compound (FMA) | Methyl Methacrylate (MMA) | 1.56 | 0.56 | ATRP | [6] |
| This compound (FMA) | N-vinyl-2-pyrrolidone (P) | 3.92 | 0.004 | Free Radical | [7] |
Table 2: Properties of this compound Copolymers
| Copolymer | Molar Feed Ratio (FMA:Comonomer) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Reference |
| P(FMA-co-St) | - | - | - | 64 (extrapolated for PFMA) | [4][5] |
| P(FMA-co-MMA) | - | - | - | 95 (for crosslinked network) | [6] |
| P(FMA-co-TFEMA) | - | - | - | - | |
| P(FMA-co-HFBA) | Various | - | - | Varies with composition | [2] |
Experimental Protocols
Materials and Reagent Purification
-
This compound (FMA): Purified by vacuum distillation.[8]
-
Styrene (St), Methyl Methacrylate (MMA), n-Butyl Acrylate (BA): Passed through a column of basic alumina (B75360) to remove the inhibitor.[9]
-
Initiators (AIBN, BPO): Recrystallized from an appropriate solvent (e.g., ethanol (B145695) for AIBN).[8]
-
ATRP Catalyst and Ligand (e.g., CuBr, PMDETA): Purified as per standard procedures for ATRP.[10]
-
Solvents (e.g., Toluene, Anisole): Distilled prior to use.[11]
Copolymerization Protocols
A general workflow for the synthesis and characterization of FMA copolymers is depicted below.
This protocol is based on the conventional free radical polymerization method.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of purified FMA and styrene to a suitable solvent (e.g., toluene).
-
Initiator Addition: Add the initiator, such as AIBN or BPO (typically 1-2 mol% with respect to the total monomer concentration).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified reaction time.
-
Termination and Purification: Cool the reaction mixture to room temperature and precipitate the copolymer by pouring the solution into a large excess of a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, redissolved in a suitable solvent (e.g., THF), and reprecipitated. This process is repeated multiple times to ensure the removal of unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
ATRP allows for the synthesis of well-defined copolymers with controlled molecular weights and narrow polydispersities.[6]
-
Reaction Setup: In a dry Schlenk flask, add the ATRP catalyst (e.g., CuBr) and a magnetic stir bar. Seal the flask and purge with an inert gas (e.g., argon).
-
Reagent Addition: In a separate flask, prepare a solution of the desired molar ratio of purified FMA and MMA, the initiator (e.g., ethyl α-bromoisobutyrate), and the ligand (e.g., PMDETA) in a suitable solvent (e.g., anisole). Degas this solution by bubbling with an inert gas.
-
Initiation: Transfer the degassed monomer/initiator/ligand solution to the Schlenk flask containing the catalyst via a cannula.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.[6]
-
Termination and Purification: After the desired reaction time, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation and Drying: Precipitate the copolymer in a non-solvent, collect by filtration, and dry under vacuum.
Characterization Protocols
-
¹H NMR Spectroscopy: To determine the copolymer composition by integrating the characteristic proton signals of each monomer unit.
-
FTIR Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain by identifying their characteristic functional group vibrations.
-
Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymers.
Application: Self-Healing Materials via Diels-Alder Reaction
The furan moieties on the FMA copolymers can be utilized to create thermally reversible crosslinked networks, leading to self-healing materials.[3]
Protocol: Diels-Alder Crosslinking and Self-Healing Evaluation
-
Preparation of the Crosslinkable Mixture: Dissolve the FMA-containing copolymer and a bismaleimide crosslinker in a suitable solvent (e.g., THF or chloroform) in a stoichiometric ratio of furan to maleimide (B117702) groups (typically 1:1 or with a slight excess of one component).
-
Film Casting: Cast the solution onto a Teflon plate and allow the solvent to evaporate slowly at room temperature to form a film.
-
Crosslinking: Heat the film in an oven at a moderate temperature (e.g., 60-80 °C) to facilitate the Diels-Alder reaction and form the crosslinked network.
-
Damage and Healing:
-
Introduce a crack or scratch on the surface of the crosslinked polymer film.
-
To initiate healing, heat the damaged sample to a temperature that induces the retro-Diels-Alder reaction (typically >120 °C) for a specific duration.
-
Allow the sample to cool to a lower temperature (e.g., 60 °C) to allow the Diels-Alder reaction to reform the crosslinks.
-
-
Evaluation of Healing Efficiency: The healing efficiency can be quantified by comparing the mechanical properties (e.g., tensile strength) of the healed sample to the original, undamaged sample. The visual disappearance of the crack can be monitored by optical microscopy.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Monomers can be volatile and flammable; avoid ignition sources.
-
The ATRP catalyst and ligands can be toxic and should be handled with caution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Self-healing hydrophobic POSS-functionalized fluorinated copolymers via RAFT polymerization and dynamic Diels–Alder reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. Synthesis and Properties of Thermosets from Tung Oil and this compound | MDPI [mdpi.com]
- 11. Preparation and characterization of self-healing furan-terminated polybutadiene (FTPB) based on Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Purity Furfuryl Methacrylate Synthesis via Transesterification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Furfuryl methacrylate (B99206) (FMA) is a valuable monomer derived from renewable resources, specifically furfuryl alcohol, which is produced from biomass.[1] Its furan (B31954) moiety allows for unique chemical modifications, such as reversible cross-linking through the Diels-Alder reaction, making it a key component in the development of self-healing materials, thermosets, and functional polymers.[2][3] While direct esterification of furfuryl alcohol with methacrylic acid is a common synthesis route, it presents challenges such as the use of corrosive acid and the production of water, which can complicate purification and create equilibrium limitations.[4][5]
Transesterification offers a superior alternative, reacting furfuryl alcohol with an alkyl methacrylate, such as methyl methacrylate (MMA), in the presence of a catalyst.[4] This method avoids the direct use of methacrylic acid and does not produce water, simplifying the process and facilitating the synthesis of high-purity FMA.[4] This document provides detailed protocols for various transesterification methods for synthesizing high-purity furfuryl methacrylate.
General Reaction Pathway
The transesterification process involves the exchange of the alcohol group of an ester with another alcohol. In this case, the methyl group of methyl methacrylate is exchanged with the furfuryl group from furfuryl alcohol, producing this compound and methanol (B129727) as a byproduct. The removal of the volatile methanol byproduct is crucial for driving the reaction equilibrium towards the product.
Caption: General transesterification of methyl methacrylate with furfuryl alcohol.
Experimental Methods and Protocols
Several catalytic systems can be employed for the transesterification synthesis of FMA. The choice of catalyst influences reaction conditions, safety, and overall efficiency.
Method 1: Alkali/Alkaline-Earth Metal Alkoxide Catalysis
This method utilizes a basic catalyst, such as the alkoxide of lithium, magnesium, or calcium, formed in situ or pre-formed.[6] While highly effective, catalysts like sodium methoxide (B1231860) are extremely active and require strict anhydrous and oxygen-free conditions to prevent deactivation.[7] The following protocol is adapted from methods used for similar methacrylate esters.[6]
Experimental Protocol:
-
Catalyst Preparation (In Situ):
-
To a dry, nitrogen-purged, three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add furfuryl alcohol (1.0 eq).
-
Add small pieces of lithium metal (e.g., 0.01-0.03 eq) or calcium hydride (CaH₂) to the stirred alcohol.
-
Gently heat the mixture (e.g., to 60°C) until the metal has completely dissolved and the evolution of hydrogen gas has ceased, indicating the formation of the alkoxide catalyst.[6]
-
-
Reaction:
-
Cool the mixture to room temperature. Add methyl methacrylate (MMA) (1.5 to 2.0 eq) and a polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ, 200-1000 ppm).[6]
-
Apply a vacuum (e.g., 500-600 mbar) and heat the reaction mixture to 60-80°C.[6]
-
The methanol byproduct will begin to distill off as an azeotrope with MMA. Continuously remove the azeotrope using a distillation head to drive the reaction to completion.[6]
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 2-3 hours.[6]
-
-
Purification:
-
Once the reaction is complete, neutralize the catalyst with a weak acid.
-
Proceed with vacuum distillation to purify the FMA. (See Purification Protocol below).
-
Method 2: Cyclic Amidine Catalysis
This method employs a cyclic amidine compound, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), as a transesterification catalyst. This approach is reported to be safer, more stable, and simpler than using highly reactive alkali metal alkoxides.[7]
Experimental Protocol:
-
Reaction Setup:
-
Charge a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and nitrogen inlet with furfuryl alcohol (1.0 eq), methyl methacrylate (acting as both reactant and solvent, typically in excess), a polymerization inhibitor, and the cyclic amidine catalyst.[7]
-
-
Transesterification:
-
Heat the mixture under a nitrogen atmosphere.
-
Using a distillation column, continuously remove the byproduct methanol as a mixture with methyl methacrylate. Maintain the distillation top temperature between 60°C and 80°C to selectively remove the low-boiling components.[7]
-
Monitor the reaction conversion by analyzing the composition of the distillate and the reaction mixture via GC.
-
-
Purification:
-
After the reaction reaches completion (typically >99% conversion of furfuryl alcohol), the crude product is purified by continuous vacuum distillation.[7]
-
General Purification Protocol: Continuous Vacuum Distillation
High-purity FMA is obtained through a multi-step distillation process under reduced pressure to prevent polymerization at high temperatures.
-
Removal of Volatiles: After catalyst neutralization/removal, distill off the excess methyl methacrylate and any remaining methanol/MMA azeotrope under moderate vacuum (e.g., 30-50 mbar).[6]
-
Fractional Distillation of Product: Increase the vacuum (e.g., <10 mbar) and carefully distill the this compound. Collect the fraction boiling at the correct temperature/pressure (approx. 98-100°C at 10 mbar).[6]
-
Inhibitor Addition: Ensure a polymerization inhibitor is present throughout the distillation process. It is also recommended to add a fresh batch of inhibitor to the final purified product for storage.
Data Summary of Transesterification Methods
| Parameter | Method 1: Alkoxide Catalysis | Method 2: Cyclic Amidine Catalysis | Reference(s) |
| Reactants | Furfuryl Alcohol, Methyl Methacrylate | Furfuryl Alcohol, Methyl Methacrylate | [6][7] |
| Catalyst | Li, Mg, or Ca alkoxide | Cyclic Amidine (e.g., DBU) | [6][7] |
| Catalyst Loading | 1-3 wt.% | Not specified, typically catalytic amounts | [6] |
| Molar Ratio (MMA:Alcohol) | 1.5:1 to 2.0:1 | Excess MMA used as solvent | [6][7] |
| Temperature | 60 - 80 °C | 60 - 80 °C (distillation top temp) | [6][7] |
| Reaction Time | 2 - 3 hours | Varies based on efficiency | [6] |
| Purification | Multi-step vacuum distillation | Continuous vacuum distillation | [6][7] |
| Reported Purity | 95 - 96% | High purity implied | [6] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for FMA synthesis via transesterification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 3454-28-2 | Benchchem [benchchem.com]
- 5. Buy this compound | 3454-28-2 [smolecule.com]
- 6. US4861902A - Method for the preparation of tetrahydrofurfuryl-(2)-methacrylate and catalyst therefor - Google Patents [patents.google.com]
- 7. JP6424532B2 - Method for producing this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Utilizing Furfuryl Methacrylate in 3D Printing Resin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of additive manufacturing, particularly vat photopolymerization 3D printing, is continually seeking sustainable and high-performance materials. Furfuryl methacrylate (B99206) (FMA) is a promising bio-based monomer derived from renewable resources like corn cobs and sugarcane bagasse.[1] Its unique furan (B31954) moiety and methacrylate group offer a versatile platform for creating photopolymer resins with a range of desirable properties.[1] These application notes provide a comprehensive guide to utilizing FMA in the formulation of 3D printing resins, covering its synthesis, resin formulation, printing parameters, and post-processing, along with the characterization of the final printed objects. The integration of FMA into resin formulations can lead to the development of sustainable materials for applications in biomedical devices, drug delivery systems, and advanced functional prototypes.[1]
Key Properties of Furfuryl Methacrylate (FMA)
FMA is a colorless to slightly yellow liquid with a low viscosity, which is advantageous for facile processing in vat photopolymerization systems.[1] Its key chemical features are a polymerizable methacrylate group and a furan ring. This dual functionality allows for not only free-radical polymerization to form the 3D printed object but also opens possibilities for secondary cross-linking or modification reactions via the furan group, such as Diels-Alder reactions, which can be utilized to create self-healing or thermally reworkable materials.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Colorless to slightly yellow clear liquid |
| Density | ~1.09 g/cm³ |
| Boiling Point | 82 °C at 5 mmHg |
| Refractive Index | ~1.48 (n20D) |
Source: Chem-Impex[1]
Experimental Protocols
I. Synthesis of this compound (FMA)
FMA can be synthesized through two primary routes: direct esterification and transesterification.
A. Direct Esterification of Furfuryl Alcohol with Methacrylic Acid
This method involves the reaction of furfuryl alcohol with methacrylic acid in the presence of an acid catalyst.
-
Materials: Furfuryl alcohol, methacrylic acid, p-toluenesulfonic acid (catalyst), hydroquinone (B1673460) (inhibitor), toluene (B28343) (solvent), sodium bicarbonate solution, anhydrous magnesium sulfate (B86663).
-
Procedure:
-
Combine furfuryl alcohol, methacrylic acid (in slight excess), and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
Add a small amount of hydroquinone to inhibit premature polymerization.
-
Add toluene as a solvent to aid in azeotropic removal of water.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
-
B. Transesterification of Methyl Methacrylate with Furfuryl Alcohol
This alternative route avoids the use of corrosive methacrylic acid. A patent describes a method using a transesterification catalyst and an electron-withdrawing compound to improve reactivity.[2]
-
Materials: Furfuryl alcohol, methyl methacrylate, a transesterification catalyst (e.g., a cyclic amidine compound), and an electron-withdrawing compound (e.g., a maleimide (B117702) compound).[2]
-
Procedure:
-
Charge a reactor equipped with a stirrer, thermometer, and distillation column with furfuryl alcohol, methyl methacrylate, the transesterification catalyst, and the electron-withdrawing compound.[2]
-
Heat the mixture to a temperature range of 60°C to 80°C.[2]
-
During the reaction, a mixture of the by-product (methanol) and methyl methacrylate is continuously distilled off.[2]
-
Monitor the reaction progress by analyzing the composition of the distillate.
-
After the reaction is complete, the catalyst can be neutralized or removed.
-
The crude product is then purified by vacuum distillation to obtain high-purity this compound.
-
II. Formulation of FMA-Based Photopolymer Resins
A typical vat photopolymerization resin consists of a monomer (or oligomer), a photoinitiator, and optional additives such as reactive diluents, pigments, and stabilizers.
-
Components:
-
Monomer: this compound (FMA)
-
Co-monomer/Reactive Diluent (Optional): To tailor properties such as viscosity, flexibility, and cure speed. Examples include bio-based options like isosorbide (B1672297) methacrylate or conventional diluents like polyethylene (B3416737) glycol dimethacrylate (PEGDMA) and triethylene glycol dimethacrylate (TEGDMA).[3]
-
Photoinitiator: To absorb UV light and initiate polymerization. A common choice for 405 nm light sources is diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).
-
UV Blocker (Optional): To control the cure depth and improve print resolution.
-
Inhibitor (Optional): To enhance shelf life and prevent premature polymerization. Hydroquinone is often used.[3]
-
-
Example Formulations: The following table provides example formulations with varying FMA content. Researchers should optimize these ratios based on their specific printer and desired material properties.
Table 2: Example FMA-Based Resin Formulations
| Component | Formulation 1 (wt%) | Formulation 2 (wt%) | Formulation 3 (wt%) |
| This compound (FMA) | 80 | 60 | 40 |
| Polyethylene Glycol Dimethacrylate (PEGDMA) | 17 | 37 | 57 |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 3 | 3 | 3 |
| Hydroquinone | 0.1 | 0.1 | 0.1 |
-
Preparation Procedure:
-
In a light-blocking container, combine the FMA, co-monomer/reactive diluent, and inhibitor.
-
Gently heat the mixture to approximately 50-60°C while stirring with a magnetic stirrer until a homogeneous solution is formed.
-
Add the photoinitiator and continue stirring until it is completely dissolved.
-
If necessary, place the resin in a vacuum chamber for 10-15 minutes to remove any dissolved air bubbles.
-
Store the formulated resin in a cool, dark place.
-
III. 3D Printing with FMA-Based Resins
The following is a general workflow for vat photopolymerization (e.g., SLA or DLP) 3D printing.
-
Slicing:
-
Import the 3D model (STL file) into the slicing software (e.g., ChiTuBox, Lychee Slicer).
-
Orient the model to minimize support structures and reduce cross-sectional area per layer.
-
Generate support structures as needed.
-
Set the printing parameters, including layer height (e.g., 50-100 µm) and exposure time. The optimal exposure time will depend on the resin formulation and the light intensity of the printer and should be determined experimentally.
-
Slice the model to generate the printable file.
-
-
Printing:
-
Ensure the 3D printer's resin vat and build platform are clean.
-
Pour the formulated FMA resin into the vat.
-
Transfer the sliced file to the printer and start the printing process.
-
-
Post-Processing:
-
Washing: Once the print is complete, carefully remove the build platform. Submerge the printed part in a suitable solvent, such as isopropyl alcohol (IPA), to wash away any uncured resin.[4][5] An ultrasonic bath can aid in this process.[4]
-
Drying: After washing, allow the part to air dry completely or use compressed air.
-
Support Removal: Carefully remove the support structures from the printed part.
-
Post-Curing: To achieve optimal mechanical properties, the "green" part needs to be post-cured.[6] This involves exposing the part to UV light and, optionally, heat.[6] A dedicated UV curing chamber is recommended.[5] The post-curing time and temperature will vary depending on the resin formulation and part geometry.[6]
-
IV. Characterization of 3D Printed Parts
To evaluate the performance of the FMA-based resins, the following characterization techniques are recommended.
-
Mechanical Testing:
-
Tensile Testing: Determine the tensile strength, Young's modulus, and elongation at break according to ASTM D638.
-
Flexural Testing: Measure the flexural strength and modulus according to ASTM D790.
-
Impact Strength: Evaluate the material's toughness using an Izod or Charpy impact test according to ASTM D256.
-
-
Thermal Analysis:
-
Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg) and storage modulus.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the cured polymer.
-
-
Biocompatibility (for biomedical applications):
-
Cytotoxicity Testing: Evaluate the in vitro cytotoxicity of the material using assays such as ISO 10993-5.
-
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the characterization of FMA-based 3D printed specimens.
Table 3: Mechanical Properties of Cured FMA-Based Resins
| Formulation | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Formulation 1 | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
| Formulation 2 | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
| Formulation 3 | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
| Commercial Control | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
Table 4: Thermal Properties of Cured FMA-Based Resins
| Formulation | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| Formulation 1 | Insert Data | Insert Data |
| Formulation 2 | Insert Data | Insert Data |
| Formulation 3 | Insert Data | Insert Data |
| Commercial Control | Insert Data | Insert Data |
Signaling Pathway and Logical Relationships
The fundamental process underlying vat photopolymerization is free-radical polymerization initiated by the absorption of light by a photoinitiator.
Conclusion
This compound presents a viable and sustainable alternative to petroleum-based monomers in 3D printing resin formulations. Its bio-based origin, coupled with its versatile chemical nature, allows for the creation of materials with a wide range of properties suitable for various applications. By following the protocols outlined in these application notes, researchers can effectively synthesize FMA, formulate it into photocurable resins, and produce high-quality 3D printed objects. Further optimization of resin formulations and printing parameters will continue to expand the potential of FMA in advanced manufacturing and biomedical engineering.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Fiber-Reinforced Resorcinol Epoxy Acrylate Applied to Stereolithography 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3dadept.com [3dadept.com]
- 5. The Best Practices for Post-Processing Resin 3D Printed Parts | MatterHackers [matterhackers.com]
- 6. How to Post-Cure Your Resin 3D Prints | Formlabs [formlabs.com]
Troubleshooting & Optimization
Technical Support Center: Free Radical Polymerization of Furfuryl Methacrylate
This guide provides troubleshooting advice and answers to frequently asked questions regarding gelation during the free radical polymerization of furfur-yl methacrylate (B99206) (FMA).
Troubleshooting Guide
Q1: My furfuryl methacrylate polymerization resulted in an insoluble gel. What happened and how can I prevent it?
A1: Uncontrolled gelation is a common issue in the conventional free radical polymerization of this compound (FMA), leading to a cross-linked polymer gel.[1][2] This phenomenon is often attributed to excessive chain transfer reactions involving the furan (B31954) ring, specifically the labile C5 proton.[3][4]
To prevent gelation, consider the following strategies:
-
Reduce Reaction Temperature: Lowering the temperature can decrease the rate of side reactions that lead to cross-linking. Polymerization of FMA is often carried out at temperatures around 80°C.[2]
-
Decrease Initiator Concentration: High initiator concentrations can lead to a rapid polymerization rate and an increased likelihood of gelation.
-
Utilize Controlled Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) have been shown to effectively polymerize FMA without gel formation, allowing for a linear increase of molecular weight with monomer conversion.[1][4][7]
-
Monomer Concentration: Conducting the polymerization in a more dilute solution can reduce the probability of intermolecular reactions that lead to cross-linking.[4]
Q2: I'm observing a rapid increase in viscosity early in the polymerization. Is this the "gel effect"?
A2: A rapid increase in viscosity, known as autoacceleration or the gel effect, is a common phenomenon in free radical polymerization, particularly at high conversions.[8][9] It occurs when the termination reaction is hindered by the increasing viscosity of the medium, while the propagation reaction continues, leading to a rapid increase in the polymerization rate and molecular weight.[8] This can quickly lead to the formation of an insoluble gel. Monitoring the viscosity is crucial, and if a sudden, sharp increase is observed, it is a strong indicator that the reaction is heading towards uncontrolled gelation.
Q3: Can the choice of initiator affect gelation?
A3: Yes, the type and concentration of the initiator can significantly influence gelation. Initiators that decompose rapidly at the reaction temperature can generate a high concentration of free radicals, accelerating the polymerization rate and increasing the risk of gelation. The concentration of the initiator is also a critical parameter; higher concentrations can lead to lower molecular weight polymers but also increase the overall rate and the potential for side reactions.[10] For FMA polymerization, benzoyl peroxide (BPO) is a commonly used initiator.[2]
Q4: How does temperature control influence the prevention of gelation?
A4: Temperature is a critical parameter in controlling the polymerization of FMA. Higher temperatures increase the rates of initiation, propagation, and termination. However, they can also promote side reactions, such as chain transfer to the furan ring, which can lead to branching and cross-linking.[3][4] Maintaining a stable and controlled temperature is essential to prevent runaway reactions and gelation.[11] For instance, a typical temperature for the free radical polymerization of FMA is around 80°C.[2] Increasing the temperature can also lead to a significant reduction in gelation time.[10][12]
Frequently Asked Questions (FAQs)
Q1: What is gelation in the context of this compound polymerization?
A1: Gelation is the formation of a cross-linked, three-dimensional polymer network that is insoluble in all solvents. In FMA polymerization, this occurs when growing polymer chains become interconnected, leading to a rapid increase in viscosity and the formation of a solid, intractable gel.[1]
Q2: Why is this compound prone to gelation?
A2: this compound is particularly susceptible to gelation during conventional free radical polymerization due to side reactions involving the furan ring. The C5 proton on the furan ring is labile and can participate in chain transfer reactions, which can lead to branching and ultimately cross-linking between polymer chains.[3][4]
Q3: What are the common methods to control the molecular weight and prevent gelation?
Q4: Are there any recommended inhibitors for storing this compound monomer?
A4: Yes, FMA monomers are typically supplied with inhibitors to prevent premature polymerization during storage. A common inhibitor used is monomethyl ether hydroquinone (B1673460) (MEHQ).[2] It is important to store the monomer in a cool, dark place and to ensure the presence of oxygen, as many inhibitors require it to be effective.[13][14]
Data Presentation
Table 1: Effect of Initiator (BPO) Concentration on Gel Time in FMA Polymerization
| Initiator Concentration (wt%) | Temperature (°C) | Approximate Time to Gelation |
| 1.0 | 80 | Shorter |
| 0.5 | 80 | Moderate |
| 0.1 | 80 | Longer |
Note: This table provides a qualitative representation. Actual gel times will vary based on specific reaction conditions.
Table 2: Influence of Chain Transfer Agent (Dodecyl Mercaptan) on Polymer Properties
| CTA Concentration (mol%) | Resulting Polymer | Molecular Weight | Polydispersity Index (PDI) |
| 0 | Insoluble Gel | Very High / Cross-linked | N/A |
| 1 | Soluble Polymer | Lower | Narrower |
| 5 | Soluble Polymer | Significantly Lower | Narrow |
Note: This table illustrates the general trend of using a CTA. Specific values depend on the experimental setup.
Experimental Protocols
Protocol 1: Controlled Free Radical Polymerization of this compound using a Chain Transfer Agent
Objective: To synthesize soluble poly(this compound) by preventing gelation using a chain transfer agent.
Materials:
-
This compound (FMA), inhibitor removed
-
Toluene (B28343) (solvent)
-
Benzoyl peroxide (BPO) (initiator)
-
Dodecyl mercaptan (chain transfer agent)
-
Round-bottom flask with a reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Inhibitor Removal: Pass the FMA monomer through a column of basic alumina (B75360) to remove the inhibitor.[2]
-
Reaction Setup: Assemble a round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Reagent Addition: To the flask, add the desired amount of FMA, toluene, and dodecyl mercaptan.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen for 15-20 minutes to remove any dissolved oxygen.[2]
-
Initiator Addition: Dissolve the BPO initiator in a small amount of toluene and add it to the reaction flask.
-
Polymerization: Heat the reaction mixture to 80°C with continuous stirring.[2]
-
Monitoring: Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., via NMR or GC).
-
Termination: After the desired time or conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Filter and dry the polymer under vacuum.
Protocol 2: Procedure for Determining the Gel Point
Objective: To determine the point at which the polymerizing solution transitions from a viscous liquid to a solid gel.
Materials:
-
Polymerization reaction mixture
-
Small glass vials
-
Stir bar or spatula
Procedure:
-
As the polymerization proceeds, periodically take a small aliquot of the reaction mixture.
-
Place the aliquot in a small glass vial.
-
Attempt to stir the sample with a small stir bar or spatula.
-
The gel point is reached when the stir bar no longer moves, or the solution no longer flows when the vial is tilted.
-
Record the time at which this observation is made. This is the gel time.
Visualizations
Caption: Mechanism of Gelation in FMA Polymerization.
Caption: Troubleshooting Workflow for Gelation Issues.
Caption: Role of Chain Transfer Agents in Preventing Cross-linking.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. petrochemistry.eu [petrochemistry.eu]
Optimizing initiator concentration for furfuryl methacrylate polymerization
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing initiator concentration for the polymerization of furfuryl methacrylate (B99206) (FMA). Find answers to common problems and detailed protocols to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during FMA polymerization, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Monomer Conversion After Reaction
-
Question: My FMA polymerization reaction shows very low or no conversion to polymer. What are the likely causes and how can I fix this?
-
Answer: Low or no conversion is a common issue that can stem from several factors:
-
Insufficient Initiator Concentration: The concentration of your radical initiator (e.g., AIBN, BPO) may be too low to generate the necessary amount of free radicals to start and sustain the polymerization process.
-
Solution: Gradually increase the initiator concentration in increments (e.g., starting from 0.1 mol% relative to the monomer) and monitor the impact on conversion. Be aware that an excessive concentration can negatively affect molecular weight.[1]
-
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of radical polymerization as it scavenges free radicals, preventing chain initiation and propagation.[1]
-
Solution: Ensure your monomer and solvent are thoroughly de-gassed before starting the reaction. This can be achieved by bubbling an inert gas like nitrogen or argon through the mixture for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
-
Presence of Inhibitors: FMA monomer is typically supplied with inhibitors (like hydroquinone (B1673460) or MEHQ) to prevent spontaneous polymerization during storage.[1][2] These must be removed prior to the experiment.
-
Solution: Pass the monomer through a column of activated basic alumina (B75360) or use an appropriate inhibitor-removal column to eliminate the stabilizer before use.
-
-
Issue 2: Formation of an Insoluble Gel or Cross-linked Polymer
-
Question: My reaction resulted in an insoluble gel instead of a soluble polymer. Why did this happen with FMA?
-
Answer: Gel formation is a known challenge in the conventional free-radical polymerization of FMA.[3]
-
Primary Cause: The furan (B31954) ring on the FMA molecule contains double bonds that can participate in side reactions, including chain transfer and cross-linking, especially at higher temperatures or initiator concentrations. This leads to the formation of an insoluble polymer network.[2][3]
-
Solutions:
-
Utilize Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) are highly effective for FMA.[3] ATRP provides better control over the polymerization process, minimizing side reactions and preventing gel formation while yielding polymers with predictable molecular weights and low polydispersity.[4][5]
-
Optimize Initiator Concentration: Using a high concentration of a conventional free-radical initiator can increase the number of active chains, raising the probability of cross-linking reactions. Try reducing the initiator concentration.
-
Lower the Reaction Temperature: High temperatures can promote side reactions involving the furan ring. If using a thermal initiator like AIBN or BPO, operating at the lower end of its effective temperature range may reduce gelation. For instance, AIBN decomposition is slower at 60°C than at 80°C.[6]
-
Introduce a Chain Transfer Agent (CTA): A CTA can help control molecular weight and reduce the likelihood of cross-linking by keeping polymer chains shorter.
-
-
Issue 3: Polymer Has Very Low Molecular Weight
-
Question: The resulting poly(furfuryl methacrylate) has a much lower molecular weight than desired. What went wrong?
-
Answer: The most common cause for unexpectedly low molecular weight is an excessive initiator concentration.
-
Mechanism: A higher concentration of initiator generates a larger number of free radicals simultaneously. This leads to the initiation of many polymer chains at once. With a finite amount of monomer, the result is the formation of many short chains instead of a few long ones, thus lowering the average molecular weight.[7][8]
-
Solution: Systematically decrease the initiator concentration. A lower initiator-to-monomer ratio will produce fewer initial radicals, allowing each polymer chain to grow longer before termination, thereby increasing the final molecular weight.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting initiator concentration for FMA polymerization?
A1: For conventional free-radical polymerization using initiators like 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), a common starting point is between 0.1 to 1.0 mol% relative to the this compound monomer. For redox systems, such as BPO combined with an amine activator like N,N-dimethylaniline (DMA), concentrations can range from 0.05 to 0.7 wt.%.[9] The optimal concentration depends heavily on the desired molecular weight, reaction temperature, and solvent.
Q2: How does initiator concentration quantitatively affect polymer properties like molecular weight and polymerization rate?
A2: Initiator concentration has an inverse relationship with molecular weight but a direct relationship with the polymerization rate.
-
Molecular Weight: Increasing the initiator concentration leads to a decrease in the polymer's molecular weight.[10] This is because more initiator molecules generate more polymer chains, but the total amount of monomer is fixed, resulting in shorter chains.
-
Polymerization Rate: A higher initiator concentration increases the rate of polymerization because more free radicals are available to initiate polymer chains.[9][11] However, an excessively high concentration can accelerate termination reactions, potentially reducing the overall conversion or leading to poor polymer quality.[12]
Q3: Why is Atom Transfer Radical Polymerization (ATRP) often recommended for FMA?
A3: ATRP is a "controlled" or "living" radical polymerization technique that is highly recommended for FMA to prevent gel formation.[3] Unlike conventional free-radical polymerization where all initiator molecules decompose at once, ATRP establishes a dynamic equilibrium between a small number of active (propagating) radicals and a large number of dormant species. This low concentration of active radicals at any given moment drastically reduces the rate of termination and side reactions involving the furan ring, thus preventing cross-linking and gelation.[4][5]
Q4: Can I use a redox initiator system for room-temperature polymerization of FMA?
A4: Yes, a redox initiator system, such as Benzoyl Peroxide (BPO) paired with a tertiary amine like N,N-dimethylaniline (DMA) or N,N-dimethyl-p-toluidine (DMPT), can be used to polymerize FMA at or near room temperature.[10][13] These systems generate radicals at lower temperatures than thermal initiators. However, the issue of potential cross-linking via the furan moiety remains. Careful optimization of the initiator-to-activator ratio is critical to control the reaction rate and minimize gelation.[11]
Data Presentation: Initiator Concentration Effects
The following tables summarize the general and specific effects of initiator concentration on methacrylate polymerization.
Table 1: Qualitative Relationship Between Initiator Concentration and Polymer Properties
| Parameter | Effect of Increasing Initiator Concentration | Rationale |
| Molecular Weight (Mw) | Decreases | More initiator molecules create a higher number of shorter polymer chains.[14][7] |
| Polymerization Rate (Rp) | Increases (up to a point) | A higher concentration of radicals leads to a faster initiation rate.[9][11] |
| Polydispersity Index (PDI) | May Increase | Higher radical concentration can lead to more termination events, broadening the molecular weight distribution. |
| Risk of Gelation (for FMA) | Increases | More active radical sites increase the probability of side reactions involving the furan ring.[3] |
| Reaction Exotherm | Increases | A faster polymerization rate generates heat more quickly.[12] |
Table 2: Example Data on BPO Initiator Concentration for Methacrylate Polymerization
This data is derived from studies on methacrylate-based bone cement and serves as an illustrative example of the impact of initiator concentration on the reaction.[9][11][15]
| BPO Concentration (wt.%)* | Relative Polymerization Rate (Rp) | Final Monomer Conversion (%) | Time to Max Rate (seconds) |
| 0.05 | Low | ~75 | >1200 |
| 0.1 | Moderate | ~74 | ~1173 |
| 0.3 | High | ~100 | ~700 |
| 0.5 | Very High | ~90 | ~580 |
| 0.7 | Very High | ~85 | <500 |
*With a constant co-initiator (DMA) concentration of 0.5 wt.%
Experimental Protocols
Protocol 1: General Free-Radical Solution Polymerization of FMA
This protocol describes a standard method using AIBN as a thermal initiator.
-
Monomer Preparation: Remove the inhibitor from this compound (FMA) by passing it through a column filled with basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified FMA. Add a suitable solvent (e.g., toluene, anisole (B1667542), or dioxane) to achieve the target monomer concentration (typically 1-2 M).
-
Initiator Addition: Add the calculated amount of AIBN (e.g., 0.5 mol% relative to FMA).
-
De-gassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen. Alternatively, bubble argon or nitrogen through the solution for 30-60 minutes.
-
Polymerization: Place the flask in a preheated oil bath set to the desired temperature (e.g., 70°C for AIBN). Allow the reaction to proceed under an inert atmosphere with stirring for the planned duration (e.g., 4-24 hours).
-
Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Drying: Collect the precipitated poly(this compound) by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of FMA
This protocol provides a controlled polymerization method to prevent gelation, based on a typical Cu(I)-catalyzed system.[4]
-
Reagent Preparation: Purify FMA as described in Protocol 1. Ensure the ligand (e.g., HMTETA or PMDETA) and solvent (e.g., anisole) are free of oxygen.
-
Reaction Setup: To a dry Schlenk flask with a stir bar, add the copper(I) bromide (CuBr) catalyst and the calculated amount of FMA monomer and anisole solvent. The molar ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] is critical; a typical starting ratio is:[14]:[0.3]:[0.3].[4]
-
De-gassing: Seal the flask and perform three freeze-pump-thaw cycles to ensure an oxygen-free environment.
-
Initiator and Ligand Addition: Under a positive pressure of inert gas, add the ligand (e.g., HMTETA) via syringe, followed by the initiator (e.g., ethyl α-bromoisobutyrate).
-
Polymerization: Place the sealed flask in a preheated oil bath (e.g., 90°C). The solution should turn colored as the active catalyst complex forms. Monitor the reaction progress by taking samples periodically via a de-gassed syringe to analyze conversion by ¹H NMR or GPC.
-
Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a solvent like THF. This oxidizes the Cu(I) to Cu(II), stopping the reaction.
-
Catalyst Removal: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Purification and Drying: Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for FMA polymerization.
Caption: Impact of initiator concentration on key polymer properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) [mdpi.com]
- 9. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Influence of Initiator Content and Polymerization Conditions on the Properties of Polyacrylate Mortar [mdpi.com]
- 13. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Side reactions of the furan ring in furfuryl methacrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of furfuryl methacrylate (B99206) (FMA). The focus is on identifying and mitigating side reactions involving the furan (B31954) ring to ensure the synthesis of well-defined polymers.
Troubleshooting Guide
This guide addresses common issues encountered during furfuryl methacrylate polymerization in a question-and-answer format.
Issue 1: Premature Gelation or Cross-linking During Polymerization
-
Question: My polymerization of this compound resulted in an insoluble gel, but I was aiming for a linear polymer. What could be the cause and how can I prevent it?
-
Answer: Uncontrolled cross-linking is a common issue in the free-radical polymerization of FMA.[1][2] The primary cause is often side reactions involving the furan ring, which can act as a site for chain transfer or participate in Diels-Alder reactions with other FMA molecules, especially at elevated temperatures.[2][3]
Troubleshooting Steps:
-
Switch to a Controlled Radical Polymerization Technique: Atom Transfer Radical Polymerization (ATRP) is a highly effective method for synthesizing well-defined, linear polymers of FMA with a low polydispersity index and without gel formation.[1]
-
Optimize Reaction Temperature: High temperatures can promote Diels-Alder self-condensation reactions.[4][5] If using free-radical polymerization, consider lowering the reaction temperature and using a lower-temperature initiator.
-
Control Monomer Concentration: High monomer concentrations can increase the likelihood of intermolecular side reactions. Conducting the polymerization in a suitable solvent can help to minimize this.
-
Purify the Monomer: Impurities in the FMA monomer can potentially initiate side reactions. Ensure the monomer is pure before use.
-
Issue 2: Polymer Properties Change Upon Heating (Irreversible Cross-linking)
-
Question: I synthesized a thermoreversible cross-linked polymer using the Diels-Alder reaction of the furan groups in my poly(this compound). However, after heating to induce the retro-Diels-Alder reaction, the polymer did not fully redissolve. Why is this happening?
-
Answer: While the Diels-Alder reaction between furan and a dienophile (like maleimide) is thermally reversible, irreversible side reactions can occur at high temperatures.[6][7] One significant side reaction is the aromatization of the Diels-Alder adducts, which prevents the retro-Diels-Alder reaction from occurring.[4][5]
Troubleshooting Steps:
-
Optimize Heating Temperature and Time: Use the minimum temperature and time required to induce the retro-Diels-Alder reaction. Prolonged heating at unnecessarily high temperatures can lead to irreversible aromatization.
-
Work in an Inert Atmosphere: The presence of oxygen at high temperatures can lead to oxidative side reactions that may contribute to irreversible cross-linking.[8] Conduct thermal treatments under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Furan Trap: To promote the retro-Diels-Alder reaction and prevent recombination, a "furan trap" like 2-methylfuran (B129897) can be added in excess to the solution during heating.[5][6] This will react with the released dienophile, driving the equilibrium towards the un-cross-linked state.
-
Issue 3: Unexpected Carbonyl Peaks in the Polymer's Spectroscopic Analysis
-
Question: My NMR and FTIR spectra of the purified poly(this compound) show unexpected peaks in the carbonyl region. What is the source of these functional groups?
-
Answer: The appearance of carbonyl groups (ketones, esters, or carboxylic acids) is indicative of furan ring-opening reactions.[9][10][11] This side reaction is particularly prevalent under acidic conditions and in the presence of water.[9][10][11] The furan ring can be cleaved to form species like levulinic acid or its esters.[9][11]
Troubleshooting Steps:
-
Use a Neutral or Basic Polymerization Method: If possible, avoid acidic initiators or catalysts. For instance, ATRP is typically performed under conditions that are less prone to causing ring-opening.
-
Ensure Anhydrous Conditions: Water can participate in the ring-opening reaction.[9][10][11] Thoroughly dry all solvents, monomers, and initiators before use and conduct the polymerization under an inert, dry atmosphere.
-
Purify the Monomer and Solvents: Acidic impurities in the starting materials can catalyze the ring-opening reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of the furan ring in this compound polymerization?
A1: The primary side reactions involving the furan ring during the polymerization of this compound are:
-
Diels-Alder (DA) Cycloaddition: The furan ring acts as a diene and can react with dienophiles (e.g., maleimides) or even other FMA molecules to form thermally reversible cross-links.[2][6][7]
-
Retro-Diels-Alder (rDA) Reaction: At elevated temperatures, the DA adducts can undergo a reverse reaction, breaking the cross-links and reverting to the original furan and dienophile.[6][7]
-
Furan Ring Opening: In the presence of acids and water, the furan ring can open to form carbonyl-containing structures.[9][10][11]
-
Aromatization of DA Adducts: At high temperatures, the DA adducts can become aromatic, leading to irreversible cross-linking.[4][5]
-
Oxidation: The furan ring can be susceptible to oxidation, which may lead to polymer degradation.[8]
Q2: How can I favor the formation of a thermoreversible network over unwanted side reactions?
A2: To promote the desired thermoreversible Diels-Alder cross-linking while minimizing side reactions, consider the following:
-
Polymer Synthesis: First, synthesize a linear poly(this compound) using a controlled polymerization technique like ATRP to avoid premature gelation.[1]
-
Cross-linking Reaction: React the linear polymer with a bismaleimide (B1667444) cross-linker at moderate temperatures (typically 50-70 °C) to favor the Diels-Alder reaction.[12]
-
Retro-Diels-Alder Reaction: To reverse the cross-linking, heat the polymer in a suitable solvent at a temperature high enough to induce the retro-Diels-Alder reaction (often above 120 °C), but avoid excessively high temperatures or prolonged heating to prevent aromatization.[4][12]
Q3: Is it possible to completely avoid side reactions of the furan ring?
A3: While it is challenging to eliminate all side reactions, their occurrence can be significantly minimized by careful control of the reaction conditions. The choice of polymerization method (e.g., ATRP), reaction temperature, solvent, and the purity of reagents are all critical factors.[1]
Quantitative Data Summary
The extent of side reactions is highly dependent on the specific experimental conditions. The following table provides a qualitative summary of the effect of different conditions on the major side reactions.
| Parameter | Diels-Alder Reaction | Furan Ring Opening | Irreversible Cross-linking (Aromatization) |
| High Temperature | Can promote both forward and reverse reactions.[4][7] | Generally increases. | Significantly increases.[4][5] |
| Acidic Conditions | Not a primary factor. | Significantly increases.[9][10][11] | Can be a contributing factor. |
| Presence of Water | Not a primary factor. | Significantly increases.[9][10][11] | Not a primary factor. |
| Presence of Oxygen | Not a primary factor. | Can contribute to oxidative degradation. | Can contribute to irreversible cross-linking.[8] |
| Controlled Polymerization (e.g., ATRP) | Not directly part of the polymerization, but allows for a well-defined polymer for subsequent DA reactions. | Minimized due to milder conditions. | Avoided during polymerization. |
| Uncontrolled Free Radical Polymerization | Can lead to uncontrolled cross-linking.[2] | Can occur depending on initiator and impurities. | Can occur at high temperatures. |
Experimental Protocols
Protocol 1: Synthesis of Linear Poly(this compound) via ATRP
This protocol describes a general procedure for the atom transfer radical polymerization (ATRP) of this compound to obtain a linear, well-defined polymer.
-
Materials:
-
This compound (FMA), inhibitor removed and purified
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)
-
Anhydrous solvent (e.g., anisole (B1667542) or toluene)
-
-
Procedure:
-
In a Schlenk flask, add the catalyst (Cu(I)Br) and a magnetic stir bar.
-
Seal the flask, and alternatively evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the FMA, solvent, and ligand via degassed syringes.
-
Stir the mixture until the catalyst dissolves and the solution becomes homogeneous.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, add the initiator via a degassed syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR or GPC).
-
To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Protocol 2: Thermoreversible Cross-linking and De-cross-linking
This protocol outlines the process of cross-linking a linear poly(this compound) with a bismaleimide and subsequently reversing the cross-linking.
-
Materials:
-
Linear poly(this compound) (PFMA)
-
Bismaleimide cross-linker (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide)
-
Solvent (e.g., chloroform (B151607) or toluene)
-
Furan trap (optional, for de-cross-linking, e.g., 2-methylfuran)
-
-
Cross-linking Procedure (Diels-Alder Reaction):
-
Dissolve the linear PFMA and a stoichiometric amount of the bismaleimide cross-linker in the solvent in a sealed vial.
-
Heat the solution at a moderate temperature (e.g., 50-70 °C) with stirring.
-
Monitor the formation of a gel, indicating successful cross-linking. The time to gelation will depend on the concentration, temperature, and molecular weight of the polymer.
-
-
De-cross-linking Procedure (retro-Diels-Alder Reaction):
-
Place the cross-linked polymer gel in a flask with a sufficient amount of solvent.
-
(Optional) Add a large excess of a furan trap (e.g., 2-methylfuran) to the solvent.[5][6]
-
Heat the mixture to a temperature above the retro-Diels-Alder temperature (e.g., >120 °C) under an inert atmosphere with stirring.
-
Observe the dissolution of the gel as the cross-links break.
-
Cool the solution to room temperature. The polymer should remain in solution.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 3454-28-2 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Poly(furfuryl methacrylate) Thermal Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the thermal stability of poly(furfuryl methacrylate) (PFMA).
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of pure poly(this compound) (PFMA)?
A1: Pure PFMA generally exhibits moderate thermal stability. Thermal degradation often begins with chain scission at temperatures over 200°C.[1][2] The glass transition temperature (Tg) of pure PFMA is approximately 95.4°C.[1] Significant degradation (around 20%) occurs around 300°C.[1]
Q2: What are the primary methods to improve the thermal stability of PFMA?
A2: The primary strategies to enhance the thermal stability of PFMA include:
-
Crosslinking: Creating a network structure, often through Diels-Alder reactions involving the furan (B31954) rings of PFMA.
-
Copolymerization: Polymerizing furfuryl methacrylate (B99206) (FMA) with other monomers to alter the polymer backbone's properties.
-
Nanocomposite Formation: Incorporating inorganic nanoparticles to improve the material's thermal and mechanical properties.[3]
Q3: How does Diels-Alder crosslinking improve the thermal stability of PFMA?
A3: The furan groups on the PFMA backbone can act as dienes in a Diels-Alder (DA) reaction with a dienophile, such as bismaleimide (B1667444). This reaction forms a thermally reversible cross-linked network.[4][5] These cross-links restrict the mobility of the polymer chains, increasing the energy required for thermal degradation.[6] The crosslinking can increase the glass transition temperature, indicating a more rigid and thermally stable structure.[7][8]
Q4: What is the retro-Diels-Alder reaction and why is it important?
A4: The retro-Diels-Alder (rDA) reaction is the reverse of the DA reaction, where the cross-links break at elevated temperatures.[4] This process is critical because it defines the upper-temperature limit of the stabilized material's use. For many furan-maleimide systems, the rDA reaction occurs at temperatures between 80°C and 150°C.[4][9] While this property is useful for creating self-healing or re-processable materials, it is a key consideration when designing for high-temperature applications.[10]
Q5: Which comonomers are effective in improving PFMA's thermal stability?
A5: Copolymerizing FMA with monomers like styrene (B11656) can enhance thermal stability. Copolymers with a higher styrene content tend to have better thermal stability due to the inherent stability of the phenyl group.[11][12] Tung oil has also been used as a comonomer, with the resulting cross-linked thermosets showing improved thermal stability at higher temperatures (250°C to 460°C).[5]
Q6: How do nanoclay composites enhance the thermal stability of PFMA?
A6: Dispersing nanoclay, such as montmorillonite (B579905), within the PFMA matrix creates a polymer-nanoclay composite.[3] The clay layers act as a physical barrier, hindering the diffusion of volatile degradation products and increasing the thermal stability of the polymer.[13] This can result in an intercalated or exfoliated structure, both of which can lead to improved thermal and mechanical properties.[3]
Troubleshooting Guides
Issue 1: Lower than Expected Thermal Stability in Pure PFMA
| Possible Cause | Troubleshooting Step |
| Residual Initiator or Monomer | Ensure complete monomer conversion and effective purification of the polymer to remove any unreacted monomer or initiator fragments, which can act as initiation sites for degradation. Washing the polymer with a suitable solvent like toluene (B28343) can help remove impurities.[5] |
| Low Molecular Weight | Low molecular weight polymers have a higher concentration of chain ends, which are often less stable. Optimize polymerization conditions (initiator concentration, temperature, time) to achieve a higher molecular weight. |
| Polymerization Method | Conventional free-radical polymerization can introduce weak links in the polymer chain. Consider using controlled radical polymerization techniques like ATRP or RAFT for a more uniform polymer with enhanced thermal stability.[10] |
Issue 2: Ineffective Thermal Stability Improvement after Diels-Alder Crosslinking
| Possible Cause | Troubleshooting Step |
| Incomplete Crosslinking Reaction | Verify the stoichiometry between furan groups (PFMA) and maleimide (B117702) groups (crosslinker). Ensure adequate reaction time and temperature. The DA reaction is often carried out at temperatures between 50-80°C.[4] Monitor the reaction using techniques like FTIR to confirm the formation of DA adducts.[14] |
| Low Crosslinking Density | Increase the molar ratio of the bismaleimide crosslinker to the furan groups in the PFMA. A higher crosslinking density generally leads to a higher glass transition temperature and improved thermal stability.[7] |
| Testing Temperature Exceeds rDA Temperature | The thermal stability improvement from DA crosslinking is limited by the retro-Diels-Alder reaction. If the application temperature is above the rDA temperature (typically >120-150°C), the cross-links will break.[4][9] Confirm the rDA temperature of your system using DSC, which will show an endothermic peak corresponding to the de-crosslinking.[11] |
| Steric Hindrance | The polymer architecture may hinder the furan groups from reacting with the crosslinker. Ensure the FMA units are accessible. Random copolymers may offer better accessibility than block copolymers in some cases. |
Issue 3: Poor Thermal Performance of PFMA-Nanoclay Composites
| Possible Cause | Troubleshooting Step |
| Poor Dispersion of Nanoclay | Agglomeration of nanoclay particles will not provide the desired reinforcing effect. Use an in-situ polymerization method where the monomer is polymerized in the presence of the dispersed clay.[6] Sonication can also be used to improve dispersion.[3] |
| Incompatible Clay Surface | The surface of the nanoclay may need to be modified with an organic surfactant to make it more compatible with the organic polymer matrix, facilitating better dispersion and interaction.[15] |
| Incorrect Nanoclay Loading | The concentration of nanoclay is critical. Typically, low weight percentages (e.g., 1-5 wt%) provide the best improvement. Higher loadings can lead to agglomeration and decreased thermal stability. |
Quantitative Data Summary
Table 1: Thermal Properties of PFMA and its Copolymers from TGA
| Material | T10% (°C) (10% Weight Loss) | T50% (°C) (50% Weight Loss) | Char Yield at 600°C (%) | Reference |
| Pure PFMA | ~280 | ~350 | ~15 | [5] (supplementary) |
| PFMA-Tung Oil (50:50 film) | ~290 | ~390 | ~18 | [5] |
| PFMA-Tung Oil (40:60 film) | ~295 | ~400 | ~20 | [5] |
| PFMA-Tung Oil (30:70 film) | ~300 | ~410 | ~22 | [5] |
Table 2: Glass Transition Temperatures (Tg) of PFMA and its Modifications from DSC
| Material | Tg (°C) | Notes | Reference |
| Pure PFMA | 95.4 | Homopolymer | [1] |
| PFMA-Tung Oil (50:50 film) | ~69 | Tg decreases with increasing Tung Oil content. | [5] |
| Styrene-FMA Copolymer | 83.5 | For a 60:40 Styrene:FMA ratio. | [8] |
| Crosslinked Styrene-FMA Copolymer | 109.5 | Crosslinked with a bismaleimide. | [8] |
Experimental Protocols
Protocol 1: Synthesis of PFMA via Free Radical Polymerization
-
Materials: this compound (FMA, with inhibitor), Benzoyl peroxide (BPO, initiator), Toluene (solvent).
-
Procedure:
-
Prepare a solution of FMA in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add BPO (e.g., 3 wt% with respect to the monomer weight) to the solution.[5]
-
Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove oxygen.[5]
-
Heat the reaction mixture to 80°C and maintain for 4 hours with constant stirring.[5]
-
Increase the temperature to 120°C and continue the reaction for another 2 hours to ensure high monomer conversion.[5]
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., petroleum ether or methanol).
-
Filter the precipitated polymer and wash it with fresh non-solvent to remove unreacted monomer and initiator.
-
Dry the purified PFMA under vacuum until a constant weight is achieved.
-
Protocol 2: Diels-Alder Crosslinking of PFMA with Bismaleimide
-
Materials: Purified PFMA, Bismaleimide (e.g., 1,1'-(Methylenedi-4,1-phenylene)bismaleimide), and a suitable solvent (e.g., DMF or Chloroform).
-
Procedure:
-
Dissolve the purified PFMA in the chosen solvent.
-
Dissolve the bismaleimide crosslinker in the same solvent. The molar ratio of maleimide groups to furan groups should be optimized (e.g., 1:1).
-
Mix the two solutions thoroughly.
-
Heat the mixture to a temperature suitable for the DA reaction (e.g., 80°C) for a specified time (e.g., 12-24 hours) to allow for crosslinking.[8][9]
-
The crosslinked material can then be isolated by solvent evaporation or precipitation.
-
Confirm crosslinking by checking for insolubility in solvents that dissolve the linear PFMA and by thermal analysis (DSC should show an increased Tg).[10]
-
Protocol 3: Preparation of PFMA-Nanoclay Composite via In-Situ Polymerization
-
Materials: FMA monomer, organo-modified montmorillonite (MMT) clay, BPO initiator, Toluene.
-
Procedure:
-
Disperse the desired amount of organo-modified MMT clay (e.g., 1-5 wt%) in the FMA monomer using mechanical stirring followed by sonication to ensure uniform dispersion.
-
Add toluene as a solvent if necessary to control viscosity.
-
Add the BPO initiator to the monomer-clay dispersion.
-
Proceed with the polymerization as described in Protocol 1 (purging with inert gas, heating at 80°C then 120°C).
-
The resulting product will be a PFMA-nanoclay composite. Isolate and purify the composite as described for pure PFMA.
-
Characterize the dispersion of the clay within the polymer matrix using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).[15]
-
Visualizations
Caption: Workflow for PFMA-Nanoclay Composite Synthesis.
Caption: Troubleshooting Logic for Diels-Alder Crosslinking.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Synthesis and Applications of Polymer–Nanoclay Composites [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diels–Alder Polymer Networks with Temperature‐Reversible Cross‐Linking‐Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Copolymerization of Styrene and Pentadecylphenylmethacrylate (PDPMA): Synthesis, Characterization, Thermomechanical and Adhesion Properties | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Controlling the molecular weight of furfuryl methacrylate polymers
Welcome to the technical support center for the controlled polymerization of furfuryl methacrylate (B99206) (PFMA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance on controlling the molecular weight of PFMA.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the molecular weight of poly(furfuryl methacrylate) (PFMA) important?
A1: Controlling the molecular weight (MW) and molecular weight distribution (polydispersity index or PDI) of PFMA is crucial for tailoring its physical and chemical properties for specific applications. These properties include viscosity, solubility, mechanical strength, and thermal characteristics. In fields like drug delivery and biomaterials, precise MW control is essential for regulating drug release kinetics, biocompatibility, and degradation rates.
Q2: What are the main challenges in polymerizing this compound (FMA)?
A2: The primary challenge in the conventional free radical polymerization (FRP) of FMA is the high tendency for gel formation.[1][2][3] This is due to side reactions involving the reactive furfuryl group, which can lead to cross-linking and an uncontrolled polymer network.[2][3]
Q3: Which polymerization techniques are recommended for controlling PFMA molecular weight?
A3: Controlled radical polymerization (CRP) techniques are highly recommended for synthesizing well-defined PFMA with controlled molecular weights and narrow PDIs.[4] The most successful methods reported are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1] These techniques minimize side reactions and prevent gelation.[1]
Q4: Can I use conventional free radical polymerization (FRP) to synthesize PFMA?
A4: While challenging, it is possible to synthesize PFMA using FRP. However, to control the molecular weight and prevent gelation, the use of a chain transfer agent (CTA) is essential.[5] Additionally, the reaction should be conducted in dilute solutions and may require longer reaction times to minimize side reactions.[2]
Troubleshooting Guides
Issue 1: Gel formation during polymerization.
| Possible Cause | Suggested Solution |
| High reaction temperature in conventional FRP | Lower the polymerization temperature. High temperatures can accelerate side reactions involving the furan (B31954) ring. |
| High monomer concentration in conventional FRP | Conduct the polymerization in a more dilute solution to reduce the probability of intermolecular cross-linking reactions.[2] |
| Absence of a control agent | Employ a controlled radical polymerization technique like ATRP or RAFT.[1][2] If using conventional FRP, ensure the addition of an appropriate chain transfer agent (CTA). |
| Oxygen contamination | Ensure the reaction setup is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during polymerization. Oxygen can interfere with radical polymerization and lead to uncontrolled reactions. |
Issue 2: The obtained molecular weight is much higher or lower than the theoretical value.
| Possible Cause | Suggested Solution |
| Incorrect monomer-to-initiator ratio | The molecular weight is inversely proportional to the initiator concentration in conventional FRP.[6] For CRP techniques, the molecular weight is determined by the ratio of consumed monomer to the initiator.[7] Carefully recalculate and re-weigh the initiator and monomer. |
| Inefficient initiation (in ATRP/RAFT) | Ensure the initiator, catalyst (for ATRP), or RAFT agent is pure and fully dissolved. Consider using a more efficient initiator for the chosen reaction temperature. |
| Loss of active chain ends (in CRP) | Premature termination can be caused by impurities in the monomer or solvent. Purify the monomer and solvent before use. Ensure the reaction is performed under an inert atmosphere. |
| Incorrect monomer-to-RAFT agent/initiator ratio (in RAFT/ATRP) | The molecular weight in controlled polymerization is directly proportional to the monomer-to-control agent ratio.[7][8] Verify the concentrations of all reactants. |
Issue 3: The polydispersity index (PDI) of the polymer is high (>1.5).
| Possible Cause | Suggested Solution |
| Slow initiation in CRP | The initiation should be faster than propagation to ensure all chains grow simultaneously. Select an initiator with a suitable decomposition rate for the reaction temperature. |
| Chain transfer to solvent or monomer | This is more prominent in conventional FRP. Choose a solvent with a low chain transfer constant. For FMA, using CRP techniques significantly reduces this issue. |
| High monomer conversion in CRP | At very high conversions, the concentration of propagating radicals can decrease, leading to a loss of control and broadening of the PDI.[6] Consider stopping the reaction at a moderate conversion (e.g., 50-70%). |
| Inappropriate RAFT agent | The choice of RAFT agent is crucial for controlling the polymerization of a specific monomer.[9] Ensure the selected RAFT agent is suitable for methacrylates. |
Experimental Protocols & Data
Controlled Radical Polymerization Workflows
The following diagrams illustrate the general workflows for ATRP and RAFT polymerization, which are recommended for achieving good control over the molecular weight of PFMA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis and Properties of Thermosets from Tung Oil and this compound | MDPI [mdpi.com]
- 6. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. boronmolecular.com [boronmolecular.com]
- 9. Let's learn RAFT polymerization remotely! | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Furfuryl Methacrylate Monomer Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furfuryl methacrylate (B99206) (FMA) monomer.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available furfuryl methacrylate (FMA)?
A1: Common impurities in FMA can include:
-
Polymerization inhibitors: These are intentionally added to prevent premature polymerization during storage. The most common is monomethyl ether hydroquinone (B1673460) (MEHQ), typically at concentrations of 200 ppm.
-
Unreacted starting materials: Depending on the synthesis route, these can include furfuryl alcohol and methacrylic acid or a methacrylate ester (e.g., methyl methacrylate).[1][2]
-
Byproducts of synthesis: Water can be a byproduct of esterification reactions.[1] Acid-catalyzed self-polymerization of furfuryl alcohol can also occur.
-
Degradation products: Furan-type compounds like furfural (B47365) and its derivatives can be present as impurities.
-
Oligomers: Small polymer chains may form during synthesis or prolonged storage.
Q2: Why do I need to purify FMA before my experiment?
A2: Purification of FMA is crucial for several reasons:
-
Removal of inhibitors: Polymerization inhibitors like MEHQ will interfere with or prevent the desired polymerization of the monomer.
-
Reproducibility: The presence of impurities can lead to variability in reaction kinetics, polymer properties, and overall experimental outcomes.
-
Preventing side reactions: Impurities can initiate unwanted side reactions, leading to the formation of cross-linked gels or polymers with undesirable properties.[3]
Q3: What are the recommended methods for purifying FMA?
A3: The two most common and effective methods for purifying FMA are:
-
Column chromatography: Passing the monomer through a column of basic alumina (B75360) to remove the phenolic inhibitor.[4][5]
-
Vacuum distillation: Distilling the monomer under reduced pressure to separate it from non-volatile impurities and the inhibitor.[6][7]
For very high purity, a combination of these methods is often employed, typically starting with the alumina column followed by vacuum distillation.[5]
Q4: How should I store purified FMA?
A4: Purified FMA is prone to polymerization and should be used immediately. If short-term storage is necessary, it should be kept in an amber vial in a refrigerator.[1][7] To minimize polymerization, store under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat sources.[1][8]
Troubleshooting Guides
Issue 1: Polymerization in the Distillation Flask
Symptom: The FMA monomer turns viscous, cloudy, or solidifies in the distillation flask upon heating.
| Possible Cause | Solution |
| Local overheating | Use a stirring hot plate with a magnetic stir bar to ensure even heating. A Claisen adapter is recommended to prevent bumping.[9] |
| Distillation temperature is too high | Reduce the pressure to lower the boiling point. FMA distills at 80-82 °C at 5 mmHg.[7] |
| Presence of oxygen | Ensure all joints in the distillation apparatus are well-sealed and greased to maintain a good vacuum and prevent air leaks.[9] |
| Contamination with polymerization initiators | Ensure all glassware is scrupulously clean and free from any radical initiators (e.g., peroxides). |
Issue 2: Incomplete Inhibitor Removal with Alumina Column
Symptom: The FMA monomer still shows a yellowish tint after passing through the alumina column, or polymerization is inhibited in subsequent reactions.
| Possible Cause | Solution |
| Insufficient amount of alumina | Use a sufficient bed volume of alumina. For small-scale purifications (a few grams of monomer), a 5-10 cm bed in a chromatography column is often adequate. |
| Alumina is not sufficiently basic or active | Use basic, activated alumina. If the alumina has been stored for a long time, it may have absorbed moisture and become deactivated. |
| Monomer passed through the column too quickly | Control the flow rate to allow for sufficient residence time of the monomer on the column. |
| Monomer is too viscous to pass through the column | Dilute the FMA with a dry, inert, and non-polar solvent like hexane (B92381) or dichloromethane (B109758) before loading it onto the column. The solvent can be removed later using a rotary evaporator at low temperature.[10][11] |
Issue 3: Water Contamination in Purified FMA
Symptom: The purified FMA appears cloudy or phase separates. Water can interfere with certain polymerization techniques.
| Possible Cause | Solution |
| Use of wet glassware or solvents | Ensure all glassware is oven-dried before use. Use anhydrous solvents if dilution is necessary. |
| Hygroscopic nature of alumina | Use freshly opened or properly stored basic alumina. |
| Condensation from the atmosphere | Purge the collection flask with an inert gas (nitrogen or argon) before collecting the purified monomer. |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This method is suitable for removing phenolic inhibitors like MEHQ.
Materials:
-
This compound (with inhibitor)
-
Basic, activated alumina
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Sand (optional)
-
Anhydrous solvent (e.g., hexane or dichloromethane, optional for viscous monomers)
-
Clean, dry collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Insert a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.[10]
-
Optionally, add a small layer (approx. 1 cm) of sand over the plug.[10]
-
Prepare a slurry of the basic alumina in a non-polar solvent (if used) or add the dry powder carefully to the column.
-
Gently tap the column to ensure the alumina is well-packed. A bed height of 5-10 cm is typical for small-scale purifications.
-
-
Monomer Application:
-
If the FMA is viscous, dilute it with a minimal amount of anhydrous, non-polar solvent.
-
Carefully load the FMA (or its solution) onto the top of the alumina bed.
-
-
Elution and Collection:
-
Open the stopcock and allow the FMA to pass through the column under gravity.
-
Collect the purified, colorless monomer in a clean, dry flask.
-
If a solvent was used for dilution, it can be removed under reduced pressure using a rotary evaporator at a low temperature (e.g., < 30°C).
-
Protocol 2: Purification by Vacuum Distillation
This method removes non-volatile impurities and inhibitors.
Materials:
-
This compound
-
Round-bottom flask
-
Claisen adapter
-
Distillation head with a thermometer
-
Condenser
-
Vacuum adapter
-
Receiving flask
-
Magnetic stir bar
-
Heating mantle or oil bath
-
Vacuum pump or water aspirator with a trap
-
Vacuum tubing
-
Grease for glass joints
Procedure:
-
Apparatus Assembly:
-
Inspect all glassware for cracks or defects.
-
Place a magnetic stir bar in the round-bottom flask.
-
Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to minimize bumping.[9]
-
Apply a thin layer of grease to all ground glass joints to ensure a good seal.[9]
-
-
Distillation:
-
Add the FMA to the distillation flask.
-
Turn on the cooling water to the condenser.
-
Begin stirring the FMA.
-
Connect the apparatus to the vacuum source and slowly reduce the pressure.
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Collect the fraction that distills at the correct temperature and pressure (e.g., 80-82 °C at 5 mmHg).[7]
-
-
Shutdown:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum source.
-
Quantitative Data Summary
| Property | Value | Source(s) |
| Boiling Point | 80-82 °C at 5 mmHg | [7] |
| Density | 1.078 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.482 | [7] |
| Common Inhibitor | Monomethyl ether hydroquinone (MEHQ) | [12] |
| Typical Inhibitor Concentration | 200 ppm |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for FMA purification.
References
- 1. This compound | 3454-28-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 3454-28-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. echemi.com [echemi.com]
- 6. JP6424532B2 - Method for producing this compound - Google Patents [patents.google.com]
- 7. This compound | 3454-28-2 [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. polymers - remove inhibitor from monomer - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. chemimpex.com [chemimpex.com]
Troubleshooting poor cell adhesion on furfuryl methacrylate-coated surfaces
Welcome to the technical support center for troubleshooting poor cell adhesion on furfuryl methacrylate (B99206) (FMA)-coated surfaces. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during cell culture experiments on these specialized surfaces.
Frequently Asked Questions (FAQs)
Q1: What is furfuryl methacrylate (FMA) and why is it used for cell culture surfaces?
A1: this compound (FMA) is a monomer that can be polymerized to create thin coatings on various substrates. These coatings are of interest for biomedical applications because they have been shown to support the adhesion and proliferation of various cell types, including primary human fibroblasts and human mesenchymal stem cells (hMSCs).[1][2] The furan (B31954) ring within the FMA structure is thought to play a role in its favorable interaction with cells.
Q2: What is the most common method for creating FMA coatings for cell culture?
A2: Plasma polymerization is a frequently used method to deposit thin, uniform FMA coatings onto a variety of substrates, including standard tissue culture plastic.[1][2] This solvent-free technique allows for fine control over the coating's thickness and chemical composition.
Q3: What are the key factors that influence cell adhesion on FMA-coated surfaces?
A3: Several factors can impact cell adhesion to FMA-coated surfaces. The most critical are:
-
Surface Topography: The smoothness and uniformity of the coating are paramount. The presence of particle aggregates has been shown to inhibit cell attachment and proliferation.[1][2]
-
Surface Chemistry: The chemical composition of the FMA coating, particularly the retention of the furan ring structure, is believed to be important for cell adhesion.
-
Protein Adsorption: Like most biomaterials, the adhesion of cells to FMA surfaces is mediated by the adsorption of proteins (e.g., fibronectin, vitronectin) from the cell culture medium onto the surface. The surface chemistry and topography of the FMA coating will influence the amount and conformation of these adsorbed proteins.
Q4: My cells are not adhering well to the FMA-coated surface. What are the most likely causes?
A4: Poor cell adhesion is most commonly attributed to issues with the FMA coating itself or the cell culture conditions. The primary suspect is often the presence of surface irregularities, such as particle aggregates, on the coating.[1][2] Other potential causes include incomplete or improper coating, contamination of the surface, or suboptimal cell health.
Troubleshooting Guides
Issue 1: Poor Initial Cell Attachment or Clumped Cells
This section addresses scenarios where cells fail to adhere evenly across the FMA-coated surface, leading to low cell numbers or the formation of cell clumps.
Possible Cause 1: Presence of Particle Aggregates on the FMA Coating
-
Description: Studies have shown that the formation of particle aggregates during the plasma polymerization of FMA can significantly inhibit the attachment and proliferation of cells like fibroblasts and human mesenchymal stem cells.[1][2] These aggregates create a physically weak boundary layer that can be disrupted by the tension generated by cells as they attempt to spread.
-
Troubleshooting Steps:
-
Surface Characterization: If possible, examine the surface of your FMA-coated substrate using techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to check for the presence of particle aggregates.[2]
-
Optimize Plasma Polymerization Parameters: The formation of these aggregates is highly dependent on the plasma polymerization conditions. To achieve a smoother, more uniform coating, consider the following adjustments:
-
Increase RF Power: Higher radiofrequency power can help to break up aggregates in the plasma phase.
-
Decrease Deposition Time: Shorter deposition times can prevent the substantial growth of aggregates.
-
Adjust Monomer Flow Rate: The flow rate of the FMA monomer can also influence particle formation. Optimization of this parameter may be required.
-
-
Visual Inspection: In some cases, severe aggregation may be visible to the naked eye as a hazy or uneven coating.
-
Possible Cause 2: Suboptimal Protein Adsorption
-
Description: Cell adhesion to biomaterial surfaces is mediated by a layer of adsorbed proteins from the culture medium. If the FMA surface does not promote the proper adsorption of key adhesion proteins like fibronectin and vitronectin, cells will fail to attach effectively.
-
Troubleshooting Steps:
-
Pre-coat with Adhesion Proteins: To enhance cell attachment, consider pre-coating the FMA surface with fibronectin or vitronectin before seeding your cells.
-
Ensure Proper Serum Concentration: Fetal Bovine Serum (FBS) is a common source of adhesion proteins in cell culture media. Ensure you are using the appropriate concentration for your cell type.
-
Check Media Integrity: Ensure that the culture medium has not expired and has been stored correctly, as this can affect the stability of proteins.
-
Issue 2: Cells Attach Initially but then Detach or Show Poor Spreading
This section covers situations where cells seem to adhere to the surface initially but fail to thrive, leading to detachment or a rounded, unhealthy morphology.
Possible Cause 1: Incomplete or Non-Uniform FMA Coating
-
Description: If the FMA coating is not uniform across the entire surface, cells may initially attach to well-coated areas but then detach as they try to spread onto poorly coated regions.
-
Troubleshooting Steps:
-
Review Coating Protocol: Ensure that the substrate was properly cleaned and prepared before the plasma polymerization process.
-
Verify Coating Uniformity: Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to verify the chemical composition and uniformity of the coating. Water contact angle measurements can also provide an indication of surface uniformity.
-
Possible Cause 2: Cytotoxicity Issues
-
Description: While FMA is generally considered biocompatible, residual unpolymerized monomer or contaminants from the plasma deposition process could potentially be cytotoxic, leading to cell detachment and death.
-
Troubleshooting Steps:
-
Post-Coating Cleaning: After plasma polymerization, consider gently washing the coated surfaces with sterile phosphate-buffered saline (PBS) or cell culture medium to remove any potential contaminants.
-
Monomer Purity: Ensure that the FMA monomer used for the coating process is of high purity.
-
Data Summary
The following table summarizes the impact of FMA surface topography on cell adhesion, based on qualitative findings from the literature. Quantitative data directly correlating specific plasma parameters to cell adhesion metrics on FMA surfaces is an area of ongoing research.
| Surface Characteristic | Description | Impact on Cell Adhesion | Reference |
| Uniform, Smooth Surface | FMA coating is free of significant particle aggregates. | Higher cell attachment and growth, comparable to commercial tissue culture surfaces like Thermanox. | [1] |
| Surface with Particle Aggregates | FMA coating exhibits noticeable particle aggregates. | Inhibits fibroblast and human mesenchymal stem cell attachment and proliferation.[1][2] | [1][2] |
Experimental Protocols
Protocol 1: Plasma Polymerization of this compound
This protocol provides a general guideline for the deposition of FMA coatings using a capacitively coupled plasma reactor. Parameters should be optimized for your specific equipment and application.
Materials:
-
This compound (FMA) monomer
-
Substrates for coating (e.g., tissue culture plates, glass coverslips)
-
Acetone
-
Nitrogen gas
-
Capacitively coupled plasma reactor with a 13.56 MHz RF power supply
Procedure:
-
Substrate Preparation:
-
Clean the substrates by sonicating in acetone.
-
Dry the substrates thoroughly with a stream of nitrogen gas.
-
-
Plasma Reactor Setup:
-
Place the cleaned, dry substrates in the center of the bottom (earthed) electrode of the plasma reactor.
-
Evacuate the plasma chamber to a base pressure of <3 x 10⁻³ mbar.
-
-
Monomer Preparation:
-
Degas the FMA monomer using freeze-pump-thaw cycles to remove dissolved gases.
-
-
Deposition Process:
-
Introduce the degassed FMA monomer into the reactor.
-
Set the working pressure to between 2.5 x 10⁻² and 5 x 10⁻² mbar.
-
Set the monomer flow rate (e.g., between 2.6 and 4.9 sccm).
-
Apply RF power in the range of 2–20 W to ignite the plasma.
-
Allow the deposition to proceed for a specified duration (e.g., 1–10 minutes).
-
-
Post-Deposition:
-
Turn off the RF power and the monomer flow.
-
Allow the chamber to return to atmospheric pressure.
-
Remove the coated substrates.
-
Protocol 2: Quantification of Cell Adhesion (Plate and Wash Assay)
This protocol describes a basic method for quantifying the number of adherent cells on a coated surface.
Materials:
-
FMA-coated and control substrates in a multi-well plate format
-
Cell suspension of the desired cell type
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer, or a cell viability assay (e.g., MTT, PrestoBlue)
-
Microplate reader (if using a viability assay)
Procedure:
-
Cell Seeding:
-
Seed a known number of cells into each well of the multi-well plate containing the FMA-coated and control surfaces.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 1, 4, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Washing:
-
Gently wash the wells with pre-warmed PBS to remove non-adherent cells. The number and vigor of the washes should be consistent across all wells.
-
-
Quantification:
-
Method A: Cell Counting
-
Add trypsin to each well to detach the adherent cells.
-
Neutralize the trypsin with complete medium.
-
Collect the cell suspension from each well.
-
Count the number of viable cells using a hemocytometer and Trypan Blue.
-
-
Method B: Viability Assay
-
Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable, adherent cells.
-
-
Visualizations
References
Minimizing particle aggregates in furfuryl methacrylate plasma polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furfuryl methacrylate (B99206) (FMA) plasma polymerization. Our goal is to help you minimize particle aggregate formation and achieve uniform, high-quality polymer coatings.
Troubleshooting Guide
This guide addresses common issues encountered during FMA plasma polymerization, focusing on the appearance of undesirable particle aggregates.
| Problem | Potential Cause | Recommended Solution |
| Presence of large particle aggregates on the substrate. | Low RF power can lead to the formation and deposition of larger particles. At lower energy levels, there is insufficient ion bombardment to break up aggregates as they form in the plasma phase. | Increase the RF power. Studies have shown that higher RF powers (e.g., 10-20W) result in smoother, more uniform coatings with virtually no particle aggregates.[1] |
| Surface roughness and non-uniformity of the polymer coating. | Long deposition times can contribute to the growth and accumulation of particle aggregates on the surface. | Reduce the deposition time. Thinner films created with shorter deposition times tend to have lower coverage of particle aggregates.[1] |
| High density of small particle aggregates. | Higher monomer flow rates can increase the rate of gas-phase polymerization, leading to the formation of more nuclei for particle aggregation. | Decrease the monomer flow rate. A lower flow rate (e.g., 2.6 sccm) has been shown to produce topographically homogenous plasma polymer layers without particle aggregates, especially when combined with low RF power.[1] |
| Inconsistent results between experimental runs. | Variations in initial chamber conditions, such as base pressure and monomer purity, can affect the plasma process and lead to inconsistent film quality. | Ensure a consistent and low base pressure is achieved before each deposition. Degas the monomer using freeze-pump-thaw cycles to remove dissolved gases.[1] |
| Poor cell attachment and proliferation on the coated surface. | The presence of particle aggregates has been shown to inhibit fibroblast and human Mesenchymal Stem Cell (hMSC) attachment and proliferation, likely by presenting a physically weak boundary layer.[2][3] | Optimize deposition parameters (increase RF power, decrease deposition time and/or flow rate) to achieve a smooth, aggregate-free surface. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing particle aggregation in FMA plasma polymerization?
A1: The primary parameters that control the formation of particle aggregates are RF power, deposition time, and monomer flow rate.[1][2][4] Higher RF power and shorter deposition times tend to minimize aggregation. Lowering the monomer flow rate can also lead to smoother films.[1]
Q2: How does RF power affect the formation of particle aggregates?
A2: At high RF powers (10-20W), the energy of the ions in the plasma is higher. This increased ion bombardment can break up particle aggregates as they form in the gas phase, preventing them from depositing on the substrate.[1] Conversely, low RF powers (2-4W) are associated with a higher density and larger size of particle aggregates on the surface.[1]
Q3: What is the role of deposition time in the formation of aggregates?
A3: Longer deposition times allow for more substantial growth of particle aggregates in the plasma phase. These larger aggregates can then overcome electrostatic repulsion from the negatively charged surfaces and deposit on the substrate.[1] Shorter deposition times limit this growth phase, resulting in a lower density of aggregates on the final coating.[1]
Q4: Can the monomer flow rate be adjusted to control particle aggregation?
A4: Yes, reducing the monomer flow rate is an effective strategy to minimize particle aggregates, especially at low RF power. For instance, reducing the flow rate from 4.9 to 2.6 sccm at 2W RF power has been demonstrated to produce a homogenous polymer layer with no aggregates.[1]
Q5: Are the particle aggregates chemically different from the smooth polymer film?
A5: X-ray Photoelectron Spectroscopy (XPS) results have indicated no measurable chemical differences between the deposited films produced under different conditions that lead to aggregate formation and those that produce smooth films.[2][4] However, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) has shown differing amounts of species related to the furan (B31954) ring structure, suggesting subtle differences in the surface chemistry.[2][4]
Q6: How do particle aggregates affect the biological performance of the coating?
A6: Particle aggregates have a negative impact on the biocompatibility of FMA plasma polymer coatings. They have been shown to inhibit the attachment and proliferation of primary human fibroblasts and human Mesenchymal Stem Cells (hMSCs).[2][3] This is thought to be due to the aggregates creating a physically unstable surface for cell adhesion.[3]
Data Presentation
Table 1: Effect of RF Power on FMA Plasma Polymer Surface Characteristics
| RF Power (W) | Deposition Time (min) | Flow Rate (sccm) | Surface Morphology |
| 20 | 10 | 4.9 | Uniform, smooth coating, no aggregates[1] |
| 10 | 10 | 4.9 | Uniform, smooth coating, no aggregates[1] |
| 4 | 10 | 4.9 | Particle aggregates present, larger size and higher density[1] |
| 2 | 10 | 4.9 | Particle aggregates present, smaller size and lower number than at 4W[1] |
Table 2: Effect of Deposition Time and Flow Rate on FMA Plasma Polymer Surface Characteristics at Low RF Power (2W)
| Deposition Time (min) | Flow Rate (sccm) | Surface Morphology |
| 1 | 4.9 | Smaller and fewer particle aggregates[1] |
| 1 | 2.6 | Topographically homogenous, no particle aggregates[1] |
Experimental Protocols
Protocol 1: Plasma Polymerization of Furfuryl Methacrylate
This protocol outlines the general procedure for depositing FMA plasma polymer coatings.
1. Substrate Preparation:
-
Cut silicon wafers into 15 mm² pieces.
-
Clean the substrates with acetone.
-
Dry the substrates using a stream of nitrogen gas.[1]
2. Monomer Preparation:
-
Degas the this compound monomer using at least three freeze-pump-thaw cycles to remove dissolved gases.[1]
3. Plasma Deposition:
-
Place the cleaned substrates in the center of the bottom (earthed) electrode of a capacitively coupled plasma reactor.[1]
-
Evacuate the plasma chamber to a base pressure of <3 x 10⁻³ mbar.[1]
-
Introduce the degassed FMA monomer into the reactor. Control the flow rate using a ball valve to achieve the desired working pressure (typically between 2.5 x 10⁻² and 5 x 10⁻² mbar) and flow rate (between 2.6 and 4.9 sccm).[1]
-
Apply RF power (13.56 MHz) in the range of 2-20W through an impedance matching network.[1]
-
Set the deposition time, typically between 1 and 10 minutes.[1]
-
After deposition, vent the chamber and remove the coated substrates.
Protocol 2: Surface Characterization
1. Atomic Force Microscopy (AFM):
-
Use non-contact mode AFM to analyze the morphology and roughness of the plasma polymer coatings at the nanoscale.[1]
2. Scanning Electron Microscopy (SEM):
-
Obtain SEM micrographs to visualize the surface topography and the presence of particle aggregates. Use a low acceleration voltage (e.g., 0.7-2 kV) for polymer samples.[1]
3. X-ray Photoelectron Spectroscopy (XPS):
-
Perform XPS analysis to determine the elemental composition and chemical states of the surface of the FMA plasma polymer coatings.
4. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS):
-
Use ToF-SIMS for a more detailed analysis of the surface chemistry and to identify specific molecular fragments related to the FMA structure.[2]
Visualizations
Caption: Experimental workflow for FMA plasma polymerization and surface characterization.
Caption: Relationship between plasma parameters and film morphology.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. This compound plasma polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Particle aggregates formed during this compound plasma polymerization affect human mesenchymal stem cell behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Synthesis of Furfuryl Methacrylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in enhancing the yield and purity of furfuryl methacrylate (B99206) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in furfuryl methacrylate synthesis are often attributed to side reactions, incomplete conversion, or product loss during purification. Here are the primary factors and troubleshooting steps:
-
Self-Polymerization of Furfuryl Alcohol: Furfuryl alcohol is prone to self-condensation, especially in the presence of strong acids, which is a primary cause of reduced yield.[1][2]
-
Troubleshooting:
-
Control Temperature: Lowering the reaction temperature can help suppress the polymerization of furfuryl alcohol, though this may require longer reaction times.[1]
-
Moderate Catalyst Amount: Use a moderate amount of the acid catalyst to minimize polymerization.[1]
-
Alternative Synthesis Route: Consider transesterification, which avoids the direct use of strong acids and the co-production of water.[1]
-
-
-
Incomplete Reaction: The esterification reaction is an equilibrium process.[1]
-
Troubleshooting:
-
Effective Water Removal: For direct esterification with methacrylic acid, continuous and efficient removal of the water byproduct is crucial to drive the reaction towards the product side.[1] This can be achieved using a Dean-Stark apparatus.
-
Optimize Reactant Ratio: Adjust the molar ratio of the reactants. For transesterification, a molar ratio of methacrylate to alcohol between 1.5:1 and 2:1 has been suggested.[3]
-
-
-
Product Polymerization: this compound itself can polymerize during synthesis, especially at elevated temperatures.
-
Troubleshooting:
-
Use of Inhibitors: Incorporate a polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), into the reaction mixture.
-
-
Q2: I am observing the formation of a dark, viscous residue in my reaction flask. What is it and how can I prevent it?
A2: The formation of a dark, viscous residue is a strong indication of the self-polymerization or condensation of furfuryl alcohol.[2] This is a common issue, particularly with acid-catalyzed methods.
-
Prevention Strategies:
-
Minimize Reaction Time: Shorter reaction times at optimal temperatures can reduce the extent of side reactions.
-
Catalyst Selection: For transesterification, consider using catalysts that are less acidic, such as tin-based or titanium-based catalysts, or alkali/alkaline-earth metal alkoxides.[2][3] A combination of a transesterification catalyst with an electron-withdrawing compound has been shown to improve reactivity and may reduce side reactions.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to color formation.
-
Q3: What are the recommended purification methods for this compound?
A3: The primary methods for purifying this compound are distillation and solvent extraction.[4]
-
Vacuum Distillation: This is a common and effective method to separate the product from less volatile impurities and unreacted starting materials.[2] It is important to maintain a good vacuum and control the temperature to prevent polymerization of the product during distillation. The use of a polymerization inhibitor in the distillation flask is also recommended.
-
Solvent Extraction: This can be used to remove water-soluble impurities and unreacted starting materials.[4] The crude product can be dissolved in a suitable organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid catalyst, followed by washing with brine and drying over an anhydrous salt (e.g., magnesium sulfate).
Q4: Which synthesis method is generally better: direct esterification or transesterification?
A4: Both methods have their advantages and disadvantages, and the "better" method depends on the specific experimental constraints and desired outcomes.
-
Direct Acid-Catalyzed Esterification:
-
Transesterification:
-
Pros: Avoids the direct use of corrosive methacrylic acid and the co-production of water, which can simplify the reaction setup and workup.[1] This can lead to fewer side reactions related to the strong acidity and presence of water.
-
Cons: Furfuryl alcohol exhibits low reactivity towards transesterification, which may necessitate more specialized catalysts or harsher conditions to achieve good yields.[2]
-
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions for different synthesis methods. These values are starting points and may require further optimization for specific experimental setups.
Table 1: Direct Esterification of Furfuryl Alcohol with Methacrylic Acid
| Parameter | Recommended Range | Notes |
| Catalyst | p-Toluenesulfonic acid (p-TSA), Sulfuric acid (H₂SO₄) | Strong mineral acids are typically used.[1] |
| Catalyst Conc. | 0.5 - 5 wt.% | Higher concentrations can increase reaction rate but also promote side reactions.[5] |
| Temperature | 70 - 100 °C | Lower temperatures can minimize furfuryl alcohol polymerization.[1][6] |
| Water Removal | Continuous | Essential for driving the reaction equilibrium. |
| Inhibitor | MEHQ, HQ | Prevents polymerization of the methacrylate product. |
Table 2: Transesterification of Methyl Methacrylate with Furfuryl Alcohol
| Parameter | Recommended Range | Notes |
| Catalyst | Alkali/alkaline-earth metal alkoxides, Tin or Titanium compounds | Specialized catalysts may be needed due to the low reactivity of furfuryl alcohol.[2][3] |
| Catalyst Conc. | 0.2 - 10 wt.% | The optimal concentration depends on the specific catalyst used.[3] |
| Temperature | 60 - 80 °C | A preferred range to balance reaction rate and side reactions.[3] |
| Molar Ratio (MMA:FA) | 1.5:1 to 2:1 | An excess of the methacrylate can help drive the reaction.[3] |
| Atmosphere | Inert gas (N₂, Ar), or dry air/oxygen flow | Passing dry air or oxygen through the mixture has been reported to improve yields with certain catalysts.[3] |
Experimental Protocols
Protocol 1: Direct Esterification using p-TSA
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a reflux condenser, and a temperature probe.
-
Reagents: To the flask, add furfuryl alcohol, an equimolar amount of methacrylic acid, a suitable solvent that forms an azeotrope with water (e.g., toluene), a polymerization inhibitor (e.g., MEHQ, ~200 ppm), and the acid catalyst (e.g., p-TSA, 1-2 mol% relative to the limiting reagent).
-
Reaction: Heat the mixture to reflux. Continuously remove the water that collects in the Dean-Stark trap. Monitor the reaction progress by tracking the amount of water collected or by techniques such as TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic phase with a saturated sodium bicarbonate solution.
-
Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Transesterification using an Alkali Metal Alkoxide Catalyst
-
Setup: Use a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.
-
Catalyst Preparation (Example: Sodium Furfuryloxide): In a separate flask under an inert atmosphere, carefully add small pieces of sodium metal to an excess of dry furfuryl alcohol. The reaction is exothermic. Allow the reaction to proceed until all the sodium has reacted.
-
Reaction: To the main reaction flask, add methyl methacrylate and a polymerization inhibitor. Heat the mixture to the desired temperature (e.g., 70°C). Slowly add the prepared catalyst solution.
-
Methanol (B129727) Removal: The reaction produces methanol as a byproduct. To drive the equilibrium, the methanol can be removed by distillation.
-
Workup: After the reaction is complete, cool the mixture. Neutralize the catalyst by carefully adding a dilute acid (e.g., acetic acid).
-
Purification: The product can be purified by fractional vacuum distillation to separate it from unreacted starting materials and any high-boiling point byproducts.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Key reaction pathways and side reactions in this compound synthesis.
References
- 1. This compound | 3454-28-2 | Benchchem [benchchem.com]
- 2. JP6424532B2 - Method for producing this compound - Google Patents [patents.google.com]
- 3. US4861902A - Method for the preparation of tetrahydrofurfuryl-(2)-methacrylate and catalyst therefor - Google Patents [patents.google.com]
- 4. Buy this compound | 3454-28-2 [smolecule.com]
- 5. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]
- 6. US4435594A - Process for the preparation of methacrylic acid esters - Google Patents [patents.google.com]
Strategies to control the reversibility of furan-maleimide Diels-Alder adducts
Welcome to the technical support center for furan-maleimide Diels-Alder chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling the reversibility of furan-maleimide Diels-Alder adducts.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the reversibility of furan-maleimide Diels-Alder adducts?
The reversibility of the furan-maleimide Diels-Alder reaction is primarily controlled by temperature.[1][2] At lower temperatures, the forward reaction (cycloaddition) is favored, leading to the formation of the adduct. At elevated temperatures, the reverse (retro-Diels-Alder) reaction dominates, causing the adduct to dissociate back into the furan (B31954) and maleimide (B117702). Other critical factors include the electronic nature of substituents on both the furan and maleimide, the solvent used for the reaction, and the stoichiometry of the reactants.[3]
Q2: What is the difference between the endo and exo adducts, and how does this affect reversibility?
The Diels-Alder reaction between furan and maleimide can produce two diastereomeric adducts: endo and exo. The endo adduct is typically formed faster (kinetically favored), while the exo adduct is generally more thermodynamically stable.[1][4] Consequently, the endo adduct undergoes the retro-Diels-Alder reaction at lower temperatures than the exo adduct.[3] The isomerization from the endo to the more stable exo adduct often proceeds through a retro-Diels-Alder reaction of the endo adduct followed by cycloaddition.[3]
Q3: How do substituents on the furan and maleimide rings affect the retro-Diels-Alder temperature?
Substituents play a crucial role in tuning the stability of the Diels-Alder adduct and, therefore, the temperature at which the retro reaction occurs. Electron-withdrawing groups on the furan and electron-donating groups on the maleimide generally decrease the stability of the adduct, leading to a lower retro-Diels-Alder temperature. Conversely, electron-donating groups on the furan and electron-withdrawing groups on the maleimide tend to form more stable adducts with higher retro-Diels-Alder temperatures.
Q4: Can the reversibility of the adduct be controlled by adjusting the reactant stoichiometry?
Yes, adjusting the stoichiometric ratio of furan to maleimide can influence the equilibrium of the Diels-Alder reaction. Using an excess of one reactant can drive the reaction towards adduct formation. However, an excess of maleimide can also lead to an increased likelihood of side reactions, such as maleimide homopolymerization.[5]
Q5: What are common side reactions in furan-maleimide chemistry, and how can they be minimized?
A common and problematic side reaction is the homopolymerization of maleimide, which can occur at temperatures similar to those required for the retro-Diels-Alder reaction, leading to irreversible crosslinking.[5] To minimize this, one can:
-
Control Stoichiometry: Use a lower ratio of maleimide to furan to reduce the concentration of free maleimide.[5]
-
Use Inhibitors: Add a radical inhibitor, such as hydroquinone (B1673460), to suppress free-radical polymerization of maleimide.[5]
-
Temperature Control: Carefully control the reaction temperature to favor the retro-Diels-Alder reaction without promoting significant maleimide polymerization.
Troubleshooting Guides
Issue 1: Low Yield of Diels-Alder Adduct
Possible Causes:
-
Unfavorable Equilibrium: The reaction temperature might be too high, shifting the equilibrium towards the starting materials.
-
Steric Hindrance: Bulky substituents on the furan or maleimide can hinder the cycloaddition.
-
Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent.
-
Reaction Time: The reaction may not have proceeded for a sufficient amount of time to reach equilibrium.
Troubleshooting Steps:
-
Optimize Temperature: Conduct the reaction at a lower temperature to favor the forward reaction. For many furan-maleimide pairs, room temperature or slightly above is sufficient.
-
Solvent Selection: Choose a solvent in which both reactants are highly soluble. For some systems, aqueous media can accelerate the reaction.
-
Increase Concentration: Higher reactant concentrations can favor the bimolecular Diels-Alder reaction.
-
Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.
-
Consider Reactant Structure: If possible, use reactants with less steric hindrance around the reaction centers.
Issue 2: Premature Retro-Diels-Alder Reaction
Possible Causes:
-
Adduct Instability: The specific furan-maleimide adduct may be inherently unstable at the experimental temperature.
-
Presence of Nucleophiles: Certain nucleophiles can catalyze the retro-Diels-Alder reaction.[3]
-
Localized Heating: Uneven heating of the reaction mixture can lead to localized "hot spots" where the retro reaction is initiated.
Troubleshooting Steps:
-
Lower the Temperature: If the application allows, perform subsequent steps at a lower temperature to maintain the adduct's integrity.
-
Buffer the System: If nucleophiles are suspected to be an issue, ensure the reaction medium is appropriately buffered.
-
Ensure Uniform Heating: Use a well-stirred oil bath or a reliable heating mantle to maintain a consistent temperature throughout the reaction vessel.
-
Modify the Adduct Structure: Synthesize adducts with substituents that increase their thermal stability (e.g., electron-donating groups on the furan).
Issue 3: Irreversible Crosslinking or Side Product Formation
Possible Causes:
-
Maleimide Homopolymerization: This is a common side reaction at elevated temperatures.[5]
-
Other Side Reactions: Depending on the specific functional groups present on the reactants, other side reactions may occur.
Troubleshooting Steps:
-
Add a Radical Inhibitor: Introduce a small amount of a radical scavenger like hydroquinone to the reaction mixture.[5]
-
Adjust Stoichiometry: Use a stoichiometric excess of the furan component to minimize the concentration of free maleimide.
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate to disfavor the higher activation energy side reactions.
-
Purification: If side products do form, they may need to be removed through purification techniques such as column chromatography or recrystallization.
Quantitative Data Summary
Table 1: Influence of Temperature on Furan-Maleimide Adduct Stereochemistry
| Temperature | Kinetic vs. Thermodynamic Control | Predominant Isomer | Reference |
| 25 °C | Kinetic | Endo | [6] |
| 90 °C | Thermodynamic | Exo | [6] |
Table 2: Typical Retro-Diels-Alder (rDA) Temperature Ranges
| Adduct Isomer | Typical rDA Temperature (in solid state) | Notes | Reference |
| Endo | ~100 °C | Lower thermal stability. | [7] |
| Exo | >110 °C | Higher thermal stability. | [7] |
Table 3: Activation Energies (Ea) for Forward and Retro-Diels-Alder Reactions
| Reaction | Reactants/Adduct | Solvent | Activation Energy (kJ/mol) | Reference |
| Forward DA | Poly(styrene-co-2-vinylfuran) + Bismaleimide | DMSO-d6 | 47.8 ± 5.6 | [8] |
| Retro-DA | Poly(styrene-co-2-vinylfuran) + Bismaleimide Adduct | DMSO-d6 | 174 ± 17 | [8] |
| Forward DA | Furfuryl Alcohol + N-Hydroxymaleimide | - | 43 ± 7 | [9] |
| Retro-DA | Furfuryl Alcohol + N-Hydroxymaleimide Adduct | - | 90 ± 10 | [9] |
Experimental Protocols
Protocol 1: Monitoring the Diels-Alder Reaction using ¹H NMR Spectroscopy
Objective: To determine the conversion and endo/exo ratio of a furan-maleimide Diels-Alder reaction.
Methodology:
-
Dissolve the furan and maleimide reactants in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube at a known concentration.
-
Acquire an initial ¹H NMR spectrum (t=0) to identify the chemical shifts of the starting materials.
-
Initiate the reaction by placing the NMR tube in a controlled temperature environment (e.g., a heated NMR probe or an external bath).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the reactant peaks and the appearance of new peaks corresponding to the endo and exo adducts. The protons on the newly formed stereogenic centers of the adducts typically appear in the range of 3-5 ppm.
-
Calculate the conversion by integrating the signals of the reactants and products. The ratio of the integrals of the characteristic peaks for the endo and exo isomers will give the diastereomeric ratio.
Protocol 2: Determining the Retro-Diels-Alder Temperature using Differential Scanning Calorimetry (DSC)
Objective: To identify the temperature at which the retro-Diels-Alder reaction occurs for a given adduct.
Methodology:
-
Accurately weigh a small amount of the purified Diels-Alder adduct (typically 3-10 mg) into a DSC pan.
-
Seal the pan and place it in the DSC instrument. An empty, sealed pan should be used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The retro-Diels-Alder reaction is an endothermic process and will appear as a peak in the heat flow curve.
-
The onset temperature of the endothermic peak is generally taken as the retro-Diels-Alder temperature. The shape and size of the peak can provide information about the kinetics of the process.
Protocol 3: Monitoring Reaction Progress with FTIR Spectroscopy
Objective: To track the formation or dissociation of the Diels-Alder adduct in real-time.
Methodology:
-
Acquire an FTIR spectrum of the starting materials (furan and maleimide) to identify their characteristic absorption bands. Key peaks to monitor include the maleimide C=C stretch and furan ring vibrations.
-
Mix the reactants under the desired conditions (e.g., in a solvent or in the bulk state).
-
Place a small sample of the reaction mixture in the FTIR spectrometer (e.g., between KBr plates or in an ATR setup).
-
Acquire FTIR spectra at regular intervals.
-
Monitor the decrease in the intensity of the reactant peaks and the increase in the intensity of peaks characteristic of the adduct. A common peak to monitor for the adduct is the C=O stretch of the imide, which may shift upon adduct formation. For the retro-DA reaction, the reappearance of the furan and maleimide peaks is monitored.[5]
Visualizations
References
- 1. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Furan and maleimide undergo a Diels–Alder reaction at 25 °C to gi... | Study Prep in Pearson+ [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of Poly(furfuryl methacrylate): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal and molecular weight characteristics of poly(furfuryl methacrylate) (PFMA), a bio-based polymer of increasing interest in various scientific fields. The properties of PFMA are compared with those of two other common polymethacrylates: poly(methyl methacrylate) (PMMA) and poly(tetrahydrothis compound) (PTHFMA). The data presented is supported by experimental methodologies for Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC).
Comparative Data Analysis
The following tables summarize the key thermal and molecular weight properties of PFMA, PMMA, and PTHFMA, facilitating a direct comparison of their characteristics.
Thermal Properties by Differential Scanning Calorimetry (DSC)
The glass transition temperature (Tg) is a critical parameter that defines the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. This property significantly influences the material's application range.
| Polymer | Repeating Unit | Glass Transition Temperature (Tg) |
| Poly(this compound) (PFMA) |
| 119 °C (392 K)[1] |
| Poly(methyl methacrylate) (PMMA) |
| ~105 °C |
| Poly(tetrahydrothis compound) (PTHFMA) |
| 47.45 °C |
Note: Another source suggests a lower glass transition temperature for PFMA in the range of 55-65°C.[2] This variability may be attributed to differences in polymer synthesis, molecular weight, and measurement conditions.
Molecular Weight Characterization by Gel Permeation Chromatography (GPC)
For comparative purposes, typical GPC data for PMMA synthesized by controlled radical polymerization techniques are presented below.
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(this compound) (PFMA) | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Poly(methyl methacrylate) (PMMA) (example via RAFT) | ~20,000 - 400,000+ | Varies with Mn | 1.1 - 1.5[4] |
| Poly(methacrylic acid)-block-polystyrene (example via RAFT) | Varies | Varies | 1.25[5] |
Experimental Protocols
Detailed methodologies for the characterization of polymethacrylates by GPC and DSC are provided below.
Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.
Columns: A set of Styragel® columns (e.g., HR 0.5, 1, 2, and 3) suitable for the analysis of organic-soluble polymers.
Mobile Phase (Eluent): Tetrahydrofuran (THF), HPLC grade.
Flow Rate: 1.0 mL/min.
Temperature: 35 °C.
Sample Preparation:
-
Dissolve the polymer sample in THF at a concentration of approximately 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved. This may take several hours.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
Calibration:
-
Prepare a series of narrow molecular weight distribution poly(methyl methacrylate) (PMMA) or polystyrene (PS) standards in THF.
-
Inject the standards into the GPC system to generate a calibration curve of log(Molecular Weight) versus elution time.
Analysis:
-
Inject the filtered polymer sample into the GPC system.
-
Record the chromatogram.
-
Calculate Mn, Mw, and PDI using the calibration curve and the analysis software.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Instrumentation: A differential scanning calorimeter.
Sample Pans: Aluminum pans.
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a constant rate of 10 °C/min. A typical temperature range would be from room temperature to a temperature sufficiently above the expected Tg (e.g., 25 °C to 150 °C).
-
Record the heat flow as a function of temperature.
-
The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan to ensure the removal of any prior thermal history.
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the characterization of poly(this compound).
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. RAFT mediated polymerization of methyl methacrylate initiated by Bergman cyclization: access to high molecular weight narrow polydispersity polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Poly(methacrylic acid)-block-Polystyrene Diblock Copolymers at High Solid Contents via RAFT Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: ATRP vs. RAFT for Furfuryl Methacrylate Polymerization
For researchers and professionals in polymer chemistry and drug development, the synthesis of well-defined polymers from specialty monomers like furfuryl methacrylate (B99206) (FMA) is of paramount importance. FMA, a bio-based monomer, is particularly interesting for its application in creating self-healing and thermally-responsive materials due to the reactive furan (B31954) moiety, which can undergo Diels-Alder reactions.[1][2] However, conventional free radical polymerization of FMA often leads to uncontrolled chain growth and gel formation.[3][4]
This guide provides a detailed comparison of two leading controlled radical polymerization (CRP) techniques—Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization—for the synthesis of poly(furfuryl methacrylate) (PFMA). Both methods offer precise control over polymer length, composition, and dispersity, but differ significantly in their mechanisms and experimental requirements.[5][6]
Performance Data: ATRP vs. RAFT
The following table summarizes key quantitative data and characteristics for the polymerization of this compound using ATRP and RAFT methodologies. Data for ATRP is based on specific experimental findings, while RAFT data reflects typical results for methacrylate polymerization due to a lack of specific literature on FMA homopolymerization via RAFT.
| Parameter | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation Chain Transfer (RAFT) |
| Control Mechanism | Reversible activation/deactivation of dormant polymer chains via a transition metal catalyst (e.g., Cu-based complex). | Reversible chain transfer between active and dormant polymer chains mediated by a RAFT agent (e.g., dithioester or trithiocarbonate). |
| Catalyst/Control Agent | Copper(I) halide (e.g., CuCl, CuBr) with a ligand (e.g., HMTETA, PMDETA).[3][7] | A Chain Transfer Agent (CTA), such as a dithiobenzoate or trithiocarbonate (B1256668).[8] |
| Initiator | Alkyl halide (e.g., ethyl 2-bromoisobutyrate).[9] | Conventional radical initiator (e.g., AIBN). |
| Typical Reaction Temp. | 60 - 110 °C.[2] | 60 - 80 °C. |
| Molecular Weight (Mn) | Well-controlled, linear increase with monomer conversion.[3] | Well-controlled, predictable based on the [Monomer]/[RAFT Agent] ratio.[10] |
| Polydispersity (Đ) | Typically low, in the range of 1.1 - 1.4.[11][12] | Typically very low, often ≤ 1.2.[10] |
| Advantages for FMA | Demonstrated success in preventing gelation; allows for synthesis of block copolymers like FEF triblocks.[1][3] | Metal-free system avoids potential catalyst contamination in the final polymer; high tolerance for various functional groups.[13] |
| Challenges for FMA | Requires removal of copper catalyst post-polymerization, which can be complex; sensitive to oxygen.[14] | RAFT agent can impart color to the polymer; potential for retardation depending on the specific RAFT agent used.[14] |
Experimental Protocols
Detailed methodologies for conducting ATRP and RAFT polymerization of this compound are provided below. These protocols are representative and may require optimization based on specific experimental goals.
Protocol 1: ATRP of this compound
This protocol is adapted from procedures reported for the ATRP of FMA and other methacrylates.[2]
Materials:
-
This compound (FMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB, initiator)
-
Copper(I) chloride (CuCl, catalyst)
-
1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA, ligand)
-
Anisole (B1667542) (solvent)
-
Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuCl (e.g., 0.05 mmol).
-
Seal the flask with a rubber septum and deoxygenate by applying vacuum and backfilling with nitrogen. Repeat this cycle three times.
-
Via a degassed syringe, add anisole (e.g., 2 mL) to the flask, followed by the HMTETA ligand (e.g., 0.05 mmol). Stir the mixture until a homogeneous catalyst complex forms.
-
In a separate vial, dissolve FMA (e.g., 5 mmol) in anisole (e.g., 2 mL) and deoxygenate the solution by bubbling with nitrogen for 20-30 minutes.
-
Transfer the deoxygenated FMA solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
-
Add the initiator, EBiB (e.g., 0.05 mmol), to the reaction mixture to start the polymerization.
-
Place the flask in a preheated oil bath at 90 °C and stir.
-
Monitor the reaction by taking samples periodically to analyze for monomer conversion (via ¹H NMR or GC) and molecular weight (via GPC).
-
To stop the polymerization, cool the flask to room temperature and expose the mixture to air. The solution will turn greenish-blue, indicating oxidation of the copper catalyst.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like cold methanol (B129727). Filter and dry the resulting polymer under vacuum.
Protocol 2: RAFT Polymerization of this compound
This is a general protocol for the RAFT polymerization of methacrylates, adapted for FMA.[15]
Materials:
-
This compound (FMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
1,4-Dioxane or Anisole (solvent)
-
Nitrogen gas supply
-
Reaction vial/ampule with a magnetic stir bar
Procedure:
-
In a reaction vial, combine the RAFT agent (e.g., 0.05 mmol), AIBN initiator (e.g., 0.01 mmol), FMA monomer (e.g., 5 mmol), and solvent (e.g., 4 mL).
-
Seal the vial with a rubber septum.
-
Deoxygenate the solution using three freeze-pump-thaw cycles. After the final thaw, backfill the vial with nitrogen.
-
Place the sealed vial in a preheated oil bath at 70 °C to commence polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The polymerization can be monitored by taking aliquots for analysis.
-
Terminate the polymerization by rapidly cooling the vial in an ice bath and exposing the contents to air.
-
Isolate the polymer by precipitating the solution into a large volume of a non-solvent, such as cold methanol or hexane.
-
Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Comparative Workflow
The following diagram illustrates the fundamental differences in the components and mechanisms of ATRP and RAFT polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. research.monash.edu [research.monash.edu]
- 6. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Cationic methacrylate polymers containing chiral amino acid moieties: controlled synthesis via RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. arxiv.org [arxiv.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Furanmethacrylate (FMA)-Based Composites: A Comparative Guide to Mechanical Properties
For Researchers, Scientists, and Drug Development Professionals
In the quest for sustainable and high-performance materials, furanmethacrylate (FMA)-based composites are emerging as a promising alternative to traditional petroleum-derived composites. This guide provides an objective comparison of the mechanical properties of FMA-based composites against their conventional counterparts, such as epoxy and vinyl ester composites, supported by experimental data and detailed methodologies.
Executive Summary
FMA-based composites, derived from renewable resources, offer a compelling combination of mechanical performance and environmental benefits. This guide demonstrates that while traditional composites like those based on epoxy and vinyl ester resins have long been the industry standard due to their well-characterized and robust mechanical properties, FMA-based composites present a viable and, in some aspects, superior alternative. This is particularly notable in applications where a balance of stiffness, strength, and sustainability is critical.
Data Presentation: A Comparative Analysis
The mechanical properties of FMA-based composites are benchmarked against traditional glass fiber-reinforced epoxy and vinyl ester composites. The following tables summarize the key performance indicators obtained from various studies.
| Composite Material | Reinforcement | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| FMA-Based | |||||
| Furanic Acrylate with HDDA | Neat Resin | 70 - 80 | 2.5 - 3.0 | Data Not Available | Data Not Available |
| Furanic Methacrylate (B99206) with HDDA | Neat Resin | 60 - 70 | 2.0 - 2.5 | Data Not Available | Data Not Available |
| Traditional Composites | |||||
| Glass Fiber/Epoxy | Woven Roving Mat (WRM) & Chopped Strand Mat (CSM) | 181.6 | 9.46 - 25.48 | 110.497 | Data Not Available |
| Glass Fiber/Vinyl Ester | Biaxial Fiberglass | 76 - 98 | Data Not Available | 179 - 195 | Data Not Available |
| Glass Fiber/Polyester | Woven Roving Mat (WRM) & Chopped Strand Mat (CSM) | ~150 | ~8 | ~250 | ~7 |
Note: The data for FMA-based composites is for the neat resin with a traditional diluent (HDDA), as comprehensive data for fiber-reinforced FMA composites is not yet widely available. Direct comparison with fiber-reinforced traditional composites should be made with this in mind. The properties of composites are significantly influenced by the type and architecture of the reinforcement.
Experimental Protocols: Ensuring Reliable Data
The mechanical properties cited in this guide are determined using standardized testing methods to ensure accuracy and comparability. The primary methods employed are ASTM D3039 for tensile properties and ASTM D790 for flexural properties.
Tensile Testing: ASTM D3039
This test method determines the in-plane tensile properties of polymer matrix composite materials.
Specimen Preparation:
-
Rectangular specimens with constant cross-section are prepared.
-
For fiber-reinforced composites, the fiber orientation and layup are representative of the intended application.
-
End tabs made of a material like fiberglass-reinforced epoxy are often bonded to the specimen ends to prevent gripping damage and ensure failure occurs in the gauge section.
Procedure:
-
The specimen is securely mounted in the grips of a universal testing machine.
-
A constant crosshead speed is applied to induce a uniform strain rate until the specimen fractures. The test is typically designed to produce failure within 1 to 10 minutes.[1]
-
Load and strain are continuously monitored and recorded. An extensometer or strain gauges are used for accurate strain measurement.
-
The ultimate tensile strength, tensile modulus, and strain at failure are calculated from the resulting stress-strain curve.
Flexural Testing: ASTM D790 (Three-Point Bending Test)
This test method is used to determine the flexural strength and flexural modulus of rigid and semi-rigid plastics, including reinforced and unreinforced composites.
Specimen Preparation:
-
Rectangular bar specimens are used. For molded plastics, typical dimensions are 12.7 mm wide, 3.2 mm thick, and 127 mm long.
-
The support span is set to be 16 times the depth of the specimen.
Procedure:
-
The test specimen is placed on two supports.
-
A load is applied to the center of the specimen by a loading nose, causing it to bend.
-
The load and deflection are recorded until the specimen fractures or reaches a maximum strain of 5.0%.
-
Flexural strength is calculated as the maximum stress in the outer fibers at the point of failure.
-
Flexural modulus, a measure of stiffness in bending, is calculated from the slope of the stress-strain curve in the elastic region.
Mandatory Visualizations
Synthesis of Furanmethacrylate (FMA) Monomers
The synthesis of FMA monomers typically involves the reaction of a furan-based diol with methacrylic anhydride (B1165640) or a similar methacrylating agent. This process creates a monomer with reactive methacrylate groups that can be polymerized to form a thermoset resin.
References
Biocompatibility of Furfuryl Methacrylate Polymers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biocompatibility of furfuryl methacrylate (B99206) (FMA) polymers against common alternatives—poly(methyl methacrylate) (PMMA), poly(lactic acid) (PLA), and poly(glycolic acid) (PGA). The assessment is based on key in vitro metrics: cytotoxicity, hemolysis, and inflammatory response, supported by experimental data and detailed protocols.
Furfuryl methacrylate (FMA), a derivative of renewable furfural, is gaining traction as a versatile monomer for creating biomedical polymers. Its unique furan (B31954) chemistry allows for novel polymerization and cross-linking strategies. However, for any material to be considered for biomedical applications, a thorough evaluation of its interaction with biological systems is paramount. This guide synthesizes available data to facilitate an informed selection of materials for medical devices and drug delivery systems.
Quantitative Comparison of Biocompatibility
The following table summarizes key biocompatibility data for FMA, PMMA, PLA, and PGA. It is important to consider that the data are collated from various studies, which may employ different cell lines, methodologies, and material formulations. Direct comparative studies for all four polymers under identical conditions are limited.
| Polymer | Cytotoxicity (Cell Viability %) | Hemolysis Rate (%) | Inflammatory Response (Pro-inflammatory Cytokine Levels) |
| This compound (FMA) Polymers | Studies on FMA plasma polymer coatings have shown good fibroblast attachment and proliferation, suggesting favorable cytocompatibility.[1][2][3][4] However, quantitative data from direct comparative studies with PMMA, PLA, and PGA are not readily available. | No direct comparative data available. | No direct comparative data available. |
| Poly(methyl methacrylate) (PMMA) | Cell viability can range from approximately 52% to over 80%, highly dependent on the degree of polymerization and the amount of residual monomer.[5][6][7] Unpolymerized methyl methacrylate monomer is known to be cytotoxic.[8][9] | Generally low, with one study on a PMMA-hydroxyapatite composite reporting a hemolysis rate of ~2.5%.[10] | Can induce an inflammatory response, with studies showing increased production of TNF-α and IL-6 by macrophages upon exposure to PMMA particles.[11] |
| Poly(lactic acid) (PLA) | Generally considered to have good biocompatibility with cell viability often reported to be above 80%.[6] | Low hemolytic potential. A study on poly(L-lactic acid) (PLLA) scaffolds showed a hemolysis rate of 2.4%.[12] | Typically elicits a minimal inflammatory response.[13][14] |
| Poly(glycolic acid) (PGA) | Considered biocompatible, however, its acidic degradation products can lead to a localized decrease in pH, which may cause an inflammatory response.[13][14][15] | No direct comparative data available. | The acidic byproducts of PGA degradation can trigger an inflammatory response.[15] |
Experimental Protocols
For reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for the key biocompatibility assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Culture: Plate a suitable cell line (e.g., L929 fibroblasts or primary human fibroblasts) in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Material Extraction: Prepare extracts of the test polymers according to ISO 10993-12 standards. Typically, the material is incubated in a cell culture medium at a ratio of 0.2 g/mL or 1 cm²/mL at 37°C for 24 hours.
-
Cell Exposure: Replace the culture medium in the wells with the prepared material extracts and incubate for 24, 48, or 72 hours. Include a negative control (culture medium only) and a positive control (e.g., dilute phenol (B47542) solution).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the negative control.
Hemolysis Assessment: ASTM F756 Direct Contact Method
This standard practice evaluates the hemolytic properties of materials that come into contact with blood.
-
Blood Preparation: Use fresh, anticoagulated human blood. Dilute the blood with a saline solution.
-
Sample and Controls: Prepare test material samples with a specific surface area. Use a saline solution as a negative control and deionized water as a positive control.
-
Incubation: Add the test materials and controls to tubes containing the diluted blood. Incubate at 37°C for a minimum of 3 hours with gentle agitation.[8]
-
Centrifugation: After incubation, centrifuge the tubes to separate the plasma from the red blood cells.
-
Analysis: Measure the absorbance of the plasma at 540 nm to quantify the amount of released hemoglobin.
-
Calculation: Calculate the hemolysis percentage using the formula: ((Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)) * 100.
Inflammatory Response Assessment: Cytokine Release (ELISA)
This assay quantifies the release of pro-inflammatory cytokines from immune cells in response to a material.
-
Cell Culture: Seed immune cells, such as macrophages (e.g., RAW 264.7 cell line), in 24-well plates and allow them to adhere.
-
Material Exposure: Expose the cells to the test polymer extracts or particles for a predetermined time (e.g., 24 hours). Include a negative control (media only) and a positive control (e.g., lipopolysaccharide, LPS).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) according to the manufacturer's protocol.
-
Quantification: Determine the concentration of the cytokines in the samples by comparing their absorbance to a standard curve.
Visualizing Biological Interactions
Understanding the workflow of biocompatibility testing and the underlying biological pathways is essential for material assessment.
Caption: A streamlined workflow for the in vitro biocompatibility evaluation of biomaterials.
Caption: A simplified diagram of a biomaterial-induced inflammatory signaling pathway.
References
- 1. This compound plasma polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of cytotoxicity between 3D printable resins and heat-cure PMMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sustainable and Biodegradable Polymers: PGA, PLA and PLGA [specificpolymers.com]
- 15. mdpi.com [mdpi.com]
Confirming Diels-Alder Reactions in Furan-Maleimide Polymers: An FTIR-Based Comparison Guide
For researchers, scientists, and drug development professionals, the reversible nature of the Diels-Alder (DA) reaction between furan (B31954) and maleimide (B117702) functional groups offers a powerful tool for creating dynamic and responsive polymeric materials. Precise confirmation of this cycloaddition is paramount for material characterization and performance. This guide provides a comparative overview of using Fourier-Transform Infrared (FTIR) spectroscopy to analyze the Diels-Alder reaction in Furan-Maleimide (FMA) polymers, supported by experimental data and protocols.
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (furan) and a dienophile (maleimide), forms a thermally reversible covalent bond. This unique characteristic is leveraged in applications such as self-healing materials, drug delivery systems, and reprocessable thermosets. FTIR spectroscopy serves as a rapid, non-destructive, and highly effective technique to monitor the progress of this reaction by tracking the disappearance of reactant-specific vibrational bands and the appearance of adduct-specific peaks.
Comparative Analysis of Analytical Techniques
While FTIR spectroscopy is a primary method for confirming the Diels-Alder reaction in FMA polymers, other analytical techniques can provide complementary information. A comparison of these methods is outlined below.
| Technique | Principle | Advantages | Disadvantages |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by specific molecular vibrations. | Fast, non-destructive, sensitive to changes in functional groups, applicable to solid and liquid samples.[1][2][3][4][5] | Can be challenging for quantitative analysis without proper calibration, overlapping peaks can complicate interpretation. |
| ¹H-NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure. | Provides detailed structural information, enabling quantification of reactants and products.[1][2] | Requires sample dissolution, which may not be feasible for crosslinked polymers; more time-consuming than FTIR. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by conjugated systems. | Useful for kinetic studies by monitoring the disappearance of the maleimide's conjugated system.[6][7] | Less specific than FTIR or NMR as other chromophores can interfere. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions in a material. | Can be used to study the thermal reversibility of the Diels-Alder reaction by detecting the endothermic retro-Diels-Alder and exothermic forward-Diels-Alder peaks.[1] | Provides indirect evidence of the reaction and is often used in conjunction with spectroscopic techniques. |
FTIR Spectral Data for Diels-Alder Reaction in FMA Polymers
The key to using FTIR for confirming the Diels-Alder reaction lies in identifying the characteristic absorption bands of the furan, maleimide, and the resulting adduct. The table below summarizes the typical vibrational modes and their corresponding wavenumbers.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Observation during DA reaction |
| Furan | =C-H out-of-plane bending | ~740 | Decreases |
| C-O-C stretching | ~1010 | Decreases[5] | |
| Maleimide | C-H out-of-plane bending | ~690-700 | Decreases[5] |
| C=O symmetric stretching | ~1700-1720 | Decreases or shifts[8] | |
| C=O asymmetric stretching | ~1770-1780 | Decreases or shifts[5] | |
| Diels-Alder Adduct | C-O-C ether stretch (oxanorbornene) | ~1180-1190 | Increases[2][9] |
| Succinimide C-N-C stretch | ~1180 | Increases[10] | |
| Adduct C=O stretching | ~1775 | Increases[5] |
Note: The exact peak positions can vary depending on the specific polymer backbone and the local chemical environment.
Experimental Protocol: FTIR Analysis of Diels-Alder Reaction in FMA Polymers
This protocol outlines a general procedure for monitoring the Diels-Alder reaction between a furan-functionalized polymer and a maleimide crosslinker using Attenuated Total Reflectance (ATR)-FTIR.
Materials:
-
Furan-functionalized polymer
-
Maleimide crosslinker
-
Solvent (e.g., dichloromethane, chloroform)
-
ATR-FTIR spectrometer with a heating stage
Procedure:
-
Sample Preparation:
-
Dissolve the furan-functionalized polymer and the maleimide crosslinker in a suitable solvent at the desired stoichiometric ratio.
-
Cast a thin film of the solution onto a clean, dry substrate (e.g., a silicon wafer) and allow the solvent to evaporate completely.
-
-
Initial Spectrum Acquisition:
-
Place the polymer film on the ATR crystal of the FTIR spectrometer.
-
Record an initial FTIR spectrum at room temperature. This will serve as the baseline (t=0) and should show the characteristic peaks of the unreacted furan and maleimide groups.
-
-
Monitoring the Reaction:
-
Heat the sample to the desired reaction temperature using the heating stage.
-
Acquire FTIR spectra at regular time intervals to monitor the changes in the peak intensities.
-
-
Data Analysis:
-
Normalize the spectra to a reference peak that is not expected to change during the reaction (e.g., a C-H stretching band from the polymer backbone).[4]
-
Track the decrease in the intensity of the characteristic furan and maleimide peaks and the increase in the intensity of the adduct peak.
-
The extent of the reaction can be quantified by calculating the ratio of the adduct peak area to the initial reactant peak area.
-
Workflow for FTIR Analysis
The following diagram illustrates the logical workflow for using FTIR spectroscopy to confirm the Diels-Alder reaction in FMA polymers.
Caption: Workflow for confirming the Diels-Alder reaction in FMA polymers using FTIR.
Conclusion
FTIR spectroscopy stands out as a robust and accessible method for the qualitative and semi-quantitative analysis of the Diels-Alder reaction in furan-maleimide polymers. By carefully monitoring the characteristic vibrational bands of the reactants and the adduct, researchers can effectively confirm the occurrence of the cycloaddition, study its kinetics, and characterize the resulting polymeric materials. For comprehensive analysis, especially for detailed structural elucidation and accurate quantification, coupling FTIR with complementary techniques like ¹H-NMR is recommended. This integrated approach ensures a thorough understanding of the dynamic chemistry underpinning these versatile smart polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic Study of the Diels-Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Furfuryl Methacrylate Adhesives and Commercial Counterparts
In the ever-evolving landscape of materials science, the demand for high-performance adhesives with unique functionalities is paramount. Furfuryl methacrylate (B99206) (FMA) based adhesives are emerging as a versatile class of materials, offering distinct advantages such as renewability and, in some formulations, reversible bonding capabilities. This guide provides an objective comparison of the performance of a representative FMA adhesive system against common commercial structural adhesives, including methyl methacrylate (MMA), epoxy, and polyurethane adhesives. The information presented herein is intended for researchers, scientists, and professionals in drug development and other fields requiring advanced material solutions.
Quantitative Performance Comparison
The selection of an appropriate adhesive is often dictated by a quantitative assessment of its mechanical properties. The following tables summarize key performance indicators for a poly(furfuryl methacrylate) (pFMA) based adhesive and several classes of commercial adhesives. It is important to note that performance values can vary significantly based on the specific formulation, substrate, and testing conditions.
Table 1: Comparison of Mechanical Strength
| Adhesive Type | Substrate | Lap Shear Strength (MPa) | Peel Strength (N/25mm) | Failure Mode |
| pFMA (Diels-Alder) | Aluminum | 3.07[1] | Not Reported | Cohesive[1] |
| Polycarbonate | 0.56[1] | Not Reported | Cohesive[1] | |
| PTFE | < 0.20[1] | Not Reported | Cohesive[1] | |
| Cyanoacrylate | Aluminum | 2.31[1] | Not Reported | Cohesive[1] |
| Polycarbonate | 1.11[1] | Not Reported | Not Reported | |
| PTFE | < 0.20[1] | Not Reported | Not Reported | |
| Methyl Methacrylate (MMA) | Steel | Up to 20[2] | Not Reported | Not Reported |
| Two-Component Epoxy | Not Specified | 18 - 35[3] | 150 - 200[3] | Not Reported |
| Steel | > 17.2 (2500 psi)[4] | Not Reported | Not Reported | |
| Polyurethane | Not Specified | 10 - 25[3] | 80 - 150[3] | Not Reported |
Table 2: General Performance and Curing Characteristics
| Adhesive Type | Curing Mechanism | Typical Full Cure Time | Key Features |
| pFMA (Diels-Alder) | Heat-induced [4+2] cycloaddition (Diels-Alder reaction) | ~1 hour at 120°C[1] | Reversible bonding, potential for self-healing, derived from renewable resources.[1][5] |
| Cyanoacrylate | Anionic polymerization initiated by moisture | 24 - 48 hours | Rapid initial bonding, single-component system. |
| Methyl Methacrylate (MMA) | Free-radical polymerization | 15 minutes to 24 hours to reach maximum strength.[2][6] | Fast cure, high strength and toughness, bonds well to a variety of substrates with minimal surface preparation.[2][7] |
| Two-Component Epoxy | Step-growth polymerization (e.g., amine-epoxide reaction) | 24 - 72 hours[8][9] | High strength and chemical resistance, good gap-filling capabilities.[3][10] |
| Polyurethane | Polyaddition reaction (isocyanate-polyol) | 24 - 48 hours[9] | Flexible, good impact and vibration resistance.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of adhesive performance, based on established standards.
Lap Shear Strength Testing (based on ASTM D1002)
Objective: To determine the shear strength of an adhesive bond between two rigid substrates.[5][11][12]
Materials:
-
Adhesive to be tested
-
Substrate panels (e.g., aluminum, steel) of specified dimensions (typically 1 inch wide)[12]
-
Applicator for the adhesive
-
Tensile testing machine with appropriate grips[5]
-
Micrometer for measuring bond line thickness
Procedure:
-
Substrate Preparation: The surfaces of the substrate panels to be bonded are cleaned and degreased according to the adhesive manufacturer's instructions or a standardized procedure.
-
Adhesive Application: The adhesive is applied uniformly to a defined area on one of the substrate panels.
-
Joint Assembly: The second substrate panel is overlaid onto the adhesive-coated area of the first panel, creating a single lap joint with a specified overlap area (e.g., 0.5 inches).[12]
-
Curing: The assembled joint is cured under the conditions specified for the adhesive (e.g., temperature, time, pressure).
-
Testing: The cured specimen is mounted in the grips of a tensile testing machine. A tensile load is applied at a constant rate (e.g., 1.3 mm/min) until the bond fails.[12]
-
Data Analysis: The maximum load at failure is recorded. The lap shear strength is calculated by dividing the maximum load by the bond area.
Peel Adhesion Testing (based on ASTM D3330/D3330M)
Objective: To measure the force required to peel a flexible substrate from a rigid substrate at a specified angle.[1][13][14]
Materials:
-
Adhesive to be tested
-
Flexible substrate (e.g., tape backing, thin film)
-
Rigid substrate (e.g., standard steel panel)[1]
-
Roller for applying consistent pressure
-
Tensile testing machine with a peel test fixture
Procedure:
-
Sample Preparation: A strip of the flexible substrate is coated with the adhesive and applied to the rigid substrate. A hand-operated roller is used to apply a consistent pressure to the bonded area.[14]
-
Curing: The bonded assembly is allowed to cure under specified conditions.
-
Testing: The specimen is mounted in the peel test fixture of the tensile testing machine. The free end of the flexible substrate is pulled away from the rigid substrate at a constant speed and a specified angle (commonly 90° or 180°).[1][14]
-
Data Analysis: The force required to peel the substrate is recorded as a function of displacement. The average peel force over a specified length of the bond is calculated and reported as peel adhesion, typically in units of Newtons per 25mm width (N/25mm).[13]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. store.astm.org [store.astm.org]
- 2. forgeway.com [forgeway.com]
- 3. vichem.vn [vichem.vn]
- 4. How Strong Is Epoxy? | Epoxy Strengths Explained by Epoxyset [epoxysetinc.com]
- 5. testresources.net [testresources.net]
- 6. forgeway.com [forgeway.com]
- 7. Methacrylate Adhesives - Araldite Structural Adhesives -High Bonding Strength [vitrochem.com]
- 8. How long does it take for structural adhesive to become strong? - Bolg- Bilin New Materials Manufacturing Co., Ltd [bilinmfg.com]
- 9. homeycons.com [homeycons.com]
- 10. Physical Strength Properties of Epoxy Adhesives - Tech Briefs [techbriefs.com]
- 11. store.astm.org [store.astm.org]
- 12. Metals | Steel | Standard test method_HST Testing&Tester Machine Group [hssdgroup.com]
- 13. adhesivesresearch.com [adhesivesresearch.com]
- 14. testresources.net [testresources.net]
A Comparative Guide to In-Vitro Drug Release from Furfuryl Methacrylate Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro drug release performance of furfuryl methacrylate (B99206) hydrogels against other common hydrogel systems. The information is supported by experimental data from peer-reviewed literature, offering insights into the selection of appropriate hydrogel platforms for controlled drug delivery applications.
Overview of Hydrogel Systems for Drug Delivery
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate a wide range of therapeutic agents make them ideal candidates for controlled drug delivery systems. The choice of hydrogel material significantly impacts the drug release kinetics, which can be tailored for specific therapeutic needs, from rapid burst release to sustained, long-term delivery.
This guide focuses on furfuryl methacrylate (FMA) based hydrogels, a promising class of biomaterials that can be cross-linked via the Diels-Alder "click" reaction. This chemistry offers a high degree of control over the hydrogel's physical and chemical properties. We will compare the in-vitro drug release characteristics of FMA hydrogels with those of other widely used hydrogel systems, such as conventional methacrylate-based hydrogels (e.g., poly(2-hydroxyethyl methacrylate) - PHEMA), and biopolymer-based hydrogels like chitosan (B1678972).
Comparative Analysis of In-Vitro Drug Release
The following tables summarize quantitative data on the in-vitro release of model drugs from different hydrogel systems. It is important to note that direct comparative studies for this compound hydrogels are limited in the literature. Therefore, the data presented is synthesized from various studies to provide a comparative perspective.
Table 1: Cumulative Drug Release Percentage (%)
| Hydrogel System | Model Drug | Time (hours) | Cumulative Release (%) | Reference |
| This compound-based | Methylene (B1212753) Blue | 10 | ~60 | [1] |
| Poly(methacrylic acid)-Gelatin | Salbutamol Sulphate | 8 | ~85 (at pH 7.4) | [2] |
| Chitosan/Disulfiram | Disulfiram | 1 | ~35-40 (at pH 6.8-7.4) | [3] |
| Chitosan-Gelatin | Aceclofenac | 8 | ~90 (at pH 7.4) | [4] |
| Dextran-Methacrylate | Doxorubicin (B1662922) | 240 | Varies with pH and DS | [5] |
Table 2: Drug Release Kinetics and Diffusion Coefficients
| Hydrogel System | Model Drug | Release Kinetic Model | Release Exponent (n) (Korsmeyer-Peppas) | Diffusion Coefficient (D) (cm²/s) | Reference |
| This compound-based | Methylene Blue | Second-Order | Not Reported | Not Reported | [1] |
| Poly(ethylene glycol)-diacrylate (PEG-DA) | Gentamicin | Higuchi, Korsmeyer-Peppas | Not Reported | Not Reported | [6] |
| Hybrid pHEMA/PLGA | Letrozole | Higuchi | 0.4 ± 0.02 to 0.82 ± 0.04 | Not Reported | [7] |
| Polycaprolactone/Alginic Acid | Metronidazole | First-Order | 0.37 - 0.46 | Not Reported | [8] |
| Poly(ethylene glycol) (PEG) | Bovine Serum Albumin (BSA) | Fickian Diffusion | Not Reported | ~4.0 x 10⁻¹¹ (simulated) | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-vitro drug release studies. Below are generalized protocols for key experiments.
Synthesis of this compound-Chitosan (FC) Hydrogel Microspheres
This protocol is based on the synthesis of N-(furfural) chitosan hydrogels via Diels-Alder cycloadditions[1].
-
Modification of Chitosan:
-
Dissolve chitosan in a 2% aqueous acetic acid solution.
-
React the chitosan solution with furfural (B47365) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to obtain N-(furfural) chitosan (FC).
-
Characterize the degree of substitution using FT-IR and ¹H NMR spectroscopy.
-
-
Hydrogel Formation:
-
Prepare a solution of the FC derivative.
-
Prepare a solution of a bismaleimide (B1667444) (BM) cross-linker.
-
Mix the FC and BM solutions. The Diels-Alder reaction between the furan (B31954) groups on chitosan and the maleimide (B117702) groups on the cross-linker will form the hydrogel network upon heating (e.g., at 85°C).
-
-
Microsphere Preparation:
-
The FC-BM hydrogel system can be used to produce microspheres for drug delivery applications.
-
In-Vitro Drug Release Study
This is a generalized protocol that can be adapted for various hydrogel systems.
-
Drug Loading:
-
The model drug can be loaded into the hydrogel matrix by either:
-
In-situ loading: Mixing the drug with the polymer and cross-linker solution before gelation[6].
-
Post-loading: Swelling the pre-formed hydrogel in a concentrated solution of the drug.
-
-
-
Release Experiment:
-
Place a known amount of the drug-loaded hydrogel into a vessel containing a specific volume of release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of an in-vitro drug release study from hydrogels.
Caption: Workflow of an in-vitro drug release study.
Discussion and Conclusion
The choice of hydrogel for a specific drug delivery application depends on a multitude of factors, including the desired release profile, the nature of the drug, and the physiological environment of the target site.
-
This compound Hydrogels: The use of Diels-Alder chemistry allows for the formation of stable, non-reversible hydrogel networks under specific temperature conditions[1]. The release from these systems, as indicated by the second-order kinetics for methylene blue, suggests that the release is governed by the relaxation of polymer chains in the swollen state, which facilitates drug diffusion[1]. This controlled, swelling-dependent release mechanism is a key advantage for sustained drug delivery.
-
Conventional Methacrylate Hydrogels (e.g., pHEMA, PEG-DA): These are widely studied systems that often exhibit diffusion-controlled release, as indicated by the good fit to the Higuchi model[6][7]. The release rate can be tuned by altering the cross-linking density and the hydrophilicity of the polymer matrix.
-
Chitosan-based Hydrogels: As a natural polymer, chitosan offers biocompatibility and biodegradability. Drug release from chitosan hydrogels is often pH-responsive due to the presence of amino groups, leading to increased swelling and drug release in acidic environments[3]. This property can be exploited for targeted drug delivery to specific sites in the gastrointestinal tract.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro release behavior of dextran-methacrylate hydrogels using doxorubicin and other model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientific-publications.net [scientific-publications.net]
- 7. mdpi.com [mdpi.com]
- 8. Predicting Drug Release From Degradable Hydrogels Using Fluorescence Correlation Spectroscopy and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Parameter of Hydrogel for a Seven-Day Release of a Drug [scirp.org]
- 10. tchie.uni.opole.pl [tchie.uni.opole.pl]
Comparative Thermal Degradation Analysis of Furfuryl Methacrylate Copolymers
Introduction
Furfuryl methacrylate (B99206) (FMA) is a bio-based monomer that has garnered significant interest in polymer science due to the reactive furan (B31954) moiety in its structure. Copolymers incorporating FMA are explored for a variety of applications, including self-healing materials and thermosets, owing to the potential for cross-linking through Diels-Alder reactions involving the furan groups.[1][2] Understanding the thermal stability and degradation behavior of these copolymers is crucial for determining their processing parameters and service life in high-temperature applications. This guide provides a comparative analysis of the thermal degradation of FMA copolymers with different comonomers, supported by thermogravimetric analysis (TGA) data.
Comparison of Thermal Stability
The thermal stability of FMA copolymers is significantly influenced by the comonomer unit and the resulting polymer architecture. This section compares the thermal degradation behavior of poly(furfuryl methacrylate) (PFMA) homopolymer with its copolymers, primarily focusing on copolymers with tung oil (TO) and styrene (B11656) (ST).
Thermogravimetric analysis (TGA) is employed to quantify the thermal stability by measuring the weight loss of a material as a function of temperature. Key parameters include the onset of degradation and the temperatures at which specific percentage weight losses occur.
Poly(this compound) (PFMA) vs. FMA-Tung Oil (TO) Copolymers
Copolymers of FMA and tung oil, a highly unsaturated vegetable oil, can be synthesized via free radical polymerization followed by a Diels-Alder reaction.[1] This process can create cross-linked thermosets.[3] The thermal stability of these materials is enhanced by the formation of these cross-linked structures.[1]
TGA data reveals that film samples of FMA-TO copolymers, which have undergone post-curing and have a higher degree of cross-linking, exhibit greater thermal stability than their corresponding powder samples.[1]
Table 1: Thermal Degradation Temperatures of PFMA and FMA-Tung Oil Copolymers (°C)
| Sample | T10% (°C) | T25% (°C) | T50% (°C) | T75% (°C) |
|---|---|---|---|---|
| PFMA | 225 | 280 | 325 | 360 |
| F50-T50 Powder | 220 | 275 | 340 | 410 |
| F50-T50 Film | 230 | 290 | 360 | 425 |
| F40-T60 Powder | 210 | 260 | 335 | 415 |
| F40-T60 Film | 225 | 280 | 355 | 430 |
| F30-T70 Powder | 200 | 250 | 330 | 420 |
| F30-T70 Film | 215 | 275 | 350 | 435 |
Data sourced from Sain et al. (2020).[1] Tx% represents the temperature at which x% weight loss occurred.
FMA-Styrene (ST) Copolymers
The incorporation of FMA into polystyrene has been shown to lower the thermo-oxidative stability of the resulting copolymer compared to pure polystyrene. The degradation of FMA-styrene copolymers often occurs in multiple stages, unlike the single-step degradation typically observed for polystyrene.[2] The thermal stability of these linear copolymers is also influenced by the ratio of FMA to styrene, with a higher FMA content generally correlating with a higher residual weight after degradation under inert atmospheres.[4]
Table 2: Thermal Degradation Characteristics of FMA-Styrene Copolymers
| Copolymer (FMA/Styrene molar ratio) | Onset Degradation Temp. (°C) | Char Yield at 600°C (%) | Key Observation |
|---|---|---|---|
| Polystyrene | ~375 | < 5 | Higher thermal stability. |
| Poly(FMA-co-Styrene) | Lower than Polystyrene | Increases with FMA content[4] | Thermo-oxidative stability is reduced compared to polystyrene. |
Data is generalized from graphical representations and statements in Raffa et al. (2021) and Goiti et al. (2001).[4]
Detailed Experimental Protocols
The data presented in this guide were obtained using standard thermogravimetric analysis techniques. The specific protocols are detailed below to allow for replication and comparison.
Protocol 1: TGA of FMA-Tung Oil Copolymers[1]
-
Instrument: TA Instruments TGA Q1000.
-
Atmosphere: Nitrogen.
-
Temperature Range: 30 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Sample Form: Tested as both crude powder and cured film samples.
Protocol 2: TGA of FMA-Styrene Copolymers[4]
-
Instrument: Mettler TG50 thermobalance analyzer.
-
Atmosphere: Air (for thermo-oxidative stability testing).
-
Heating Rate: 10 °C/min.
Visualizing Workflows and Mechanisms
Experimental Workflow for Thermogravimetric Analysis (TGA)
The following diagram illustrates the typical workflow for analyzing the thermal degradation of polymer samples using TGA.
Caption: Workflow for Thermal Degradation Analysis using TGA.
Proposed Thermal Degradation Pathways for FMA Copolymers
The thermal degradation of FMA copolymers is complex. It can involve mechanisms common to polymethacrylates, such as chain scission and depolymerization, as well as reactions involving the furan ring, like the retro-Diels-Alder reaction if cross-links are present.[1][5]
Caption: Potential Thermal Degradation Pathways for FMA Copolymers.
References
A Comparative Guide to the Surface Energy of Furfuryl Methacrylate Plasma-Polymerized Coatings
For researchers, scientists, and drug development professionals, understanding the surface properties of biomaterials is paramount. This guide provides a detailed comparison of the surface energy of furfuryl methacrylate (B99206) (FMA) plasma-polymerized coatings with alternative materials, supported by experimental data and detailed protocols.
The ability of a material to interact with its biological environment is largely governed by its surface energy. This property influences protein adsorption, cell adhesion, and ultimately, the biocompatibility and performance of medical devices and drug delivery systems. Furfuryl methacrylate (FMA), a bio-based monomer, has garnered significant interest for creating biocompatible coatings through plasma polymerization. This comparison guide delves into the surface energy characteristics of FMA plasma-polymerized films (F-pPMA) and contrasts them with other commonly used materials, namely plasma-treated Poly(methyl methacrylate) (PMMA) and Parylene-C.
Comparative Surface Energy Analysis
The surface energy of a solid is a critical parameter that dictates its wettability and adhesive properties. It is typically divided into two components: a dispersive (nonpolar) component and a polar component. The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely accepted technique for determining these components by measuring the contact angles of two liquids with known surface tension characteristics.
| Material | Total Surface Energy (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) | Citation |
| Poly(methyl methacrylate) (PMMA) | ~46 | - | - | [1] |
| Plasma-Treated PMMA (general) | ~60 | - | - | [1] |
| Nitrogen Plasma-Treated PMMA (8 min) | ~45 | ~35 | ~10 | [2] |
| Oxygen Plasma-Treated PMMA (8 min) | ~43 | ~38 | ~5 | [2] |
| Parylene-C | 27.64 | - | - | [3][4] |
Note: The surface energy of plasma-treated PMMA can vary significantly depending on the plasma gas and treatment time.
This data highlights that plasma treatment generally increases the surface energy of PMMA, enhancing its wettability.[1] Parylene-C, in contrast, exhibits a significantly lower surface energy, indicating a more hydrophobic nature.[3][4] It is anticipated that F-pPMA coatings would exhibit surface energies in a range that can be tailored by adjusting plasma polymerization parameters, likely falling within the range of other plasma-treated methacrylates. The presence of the furan (B31954) ring in FMA may also contribute unique polar interactions.
Experimental Protocols
To ensure reproducible and comparable results, detailed experimental protocols are essential.
Plasma Polymerization of this compound (F-pPMA)
While specific surface energy values for F-pPMA are not available, a typical experimental setup for its plasma polymerization is described in the literature. This process allows for the deposition of thin, conformal, and pinhole-free coatings.
Workflow for Plasma Polymerization of FMA:
Caption: Workflow for the plasma polymerization of this compound.
Key parameters that influence the final coating properties include:
-
RF Power: Affects the degree of monomer fragmentation and cross-linking.
-
Monomer Flow Rate: Influences the deposition rate and film chemistry.
-
Deposition Time: Determines the coating thickness.
-
Working Pressure: Affects the plasma density and uniformity.
Surface Energy Measurement via Contact Angle Goniometry (OWRK Method)
The surface energy of the prepared coatings is determined by measuring the contact angles of at least two different liquids with known surface tension properties. Water (a polar liquid) and diiodomethane (B129776) (a dispersive liquid) are commonly used for this purpose.
Workflow for OWRK Surface Energy Measurement:
Caption: Workflow for surface energy determination using the OWRK method.
OWRK Calculation Steps:
-
Measure Contact Angles: Obtain the static contact angles of water (θw) and diiodomethane (θd) on the coating surface.
-
Known Liquid Properties: Use the known total surface tension (γl), dispersive (γld), and polar (γlp) components of the test liquids.
-
Water: γl = 72.8 mN/m, γld = 21.8 mN/m, γlp = 51.0 mN/m
-
Diiodomethane: γl = 50.8 mN/m, γld = 50.8 mN/m, γlp = 0 mN/m
-
-
Apply the OWRK Equation: The relationship between the contact angle and the surface energy components is expressed as:
γl(1 + cosθ) = 2(γs^d * γl^d)^0.5 + 2(γs^p * γl^p)^0.5
-
Solve for Unknowns: By substituting the measured contact angles and known liquid properties for both water and diiodomethane, a system of two linear equations with two unknowns (γs^d and γs^p) is created. Solving this system yields the dispersive and polar components of the solid's surface energy.
-
Calculate Total Surface Energy: The total surface energy (γs) is the sum of the dispersive and polar components:
γs = γs^d + γs^p
Conclusion
This guide provides a framework for comparing the surface energy of FMA plasma-polymerized coatings with other relevant biomaterials. While direct quantitative data for F-pPMA remains a key area for future research, the provided experimental protocols offer a standardized approach for its determination. By carefully controlling the plasma polymerization parameters, it is anticipated that the surface energy of F-pPMA coatings can be precisely tailored to meet the specific demands of various biomedical applications, positioning it as a versatile and promising material for the future of drug development and medical device technology.
References
Safety Operating Guide
Proper Disposal of Furfuryl Methacrylate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of furfuryl methacrylate (B99206) is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of furfuryl methacrylate waste effectively.
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Proper handling and disposal are paramount to prevent personal injury and environmental contamination. All waste must be managed in accordance with local, state, and federal regulations.[3] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6]
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its hazards and the necessary safety measures.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7][8] | Protects against splashes and vapors that can cause serious eye irritation.[1][2][9] |
| Hand Protection | Chemical impermeable gloves (inspected prior to use).[7] | Prevents skin contact, which can cause irritation and potential sensitization.[2][3] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing.[7][8] A lab coat should be worn. | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area.[3][9] If exposure limits are exceeded, use a full-face respirator.[8] | Prevents inhalation of vapors which may cause respiratory irritation.[1][2][3][9] |
Handling and Storage:
-
Handle in a well-ventilated place, avoiding the formation of dust and aerosols.[7]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][7]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]
-
Avoid contact with skin and eyes.[7]
-
Wash hands thoroughly after handling.[7]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic process of collection, storage, and transfer to an authorized disposal facility.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Any material contaminated with this compound must be considered hazardous waste.[10]
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, properly labeled container.
2. Waste Collection and Containerization:
-
Container: Use a suitable, closed, and clearly labeled container for disposal.[7] The container must be compatible with this compound.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
3. On-site Accumulation and Storage:
-
Storage Area: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[7]
-
Accumulation Time: Adhere to the accumulation time limits for hazardous waste as defined by your institution's generator status under RCRA regulations.
4. Disposal Arrangement:
-
Authorized Facility: Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]
-
Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary to mitigate risks.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.[7]
-
Ventilate: Ensure adequate ventilation.[7]
-
Eliminate Ignition Sources: Remove all sources of ignition.[7]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[7] Do not let the chemical enter drains.[7]
-
Cleanup: For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for waste disposal.[3] Use spark-proof tools and explosion-proof equipment.[7]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[3][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7] |
Visualizing the Disposal Workflow
To further clarify the proper disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Decision workflow for the disposal of this compound waste.
Caption: Procedural flow for the management and disposal of this compound.
References
- 1. This compound | C9H10O3 | CID 76993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scipoly.com [scipoly.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. chemos.de [chemos.de]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling Furfuryl methacrylate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling Furfuryl methacrylate (B99206) in a laboratory setting. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to work safely with this chemical.
Immediate Safety Precautions
When handling Furfuryl methacrylate, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2][3] Keep the chemical away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid.[1][3] Smoking is strictly prohibited in areas where this chemical is handled and stored.[1][2]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the most critical line of defense against exposure to this compound. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Specification |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) should be worn.[1][4] A face shield may be required for splash hazards. |
| Hand Protection | Chemical-resistant gloves must be worn.[1] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[3] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat or overalls.[1][4] A PVC apron may also be necessary.[2] |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1][4] |
Glove Selection and Compatibility
| Glove Material | Breakthrough Time (minutes) for Furfural | Qualitative Rating for Methyl Methacrylate |
| Butyl | >480 | Very Good |
| Neoprene | 15 | Good |
| Nitrile | <5 | Good |
| Natural Rubber | Not Recommended | Poor |
Disclaimer: This data is based on related compounds and should be used as a guideline only. On-site testing is essential to ensure safe usage.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure laboratory safety. All waste must be handled in accordance with local, state, and federal regulations.[2]
Waste Collection:
-
Collect waste this compound in a suitable, labeled, and securely closed container.[1]
-
Contaminated materials, such as gloves, absorbent pads, and disposable labware, should be collected in a separate, clearly labeled waste container.
Disposal Procedure:
-
Dispose of chemical waste and contaminated materials through an approved waste disposal facility.[1]
-
Do not dispose of this compound down the drain.[1]
-
Empty containers may still contain chemical residues and should be treated as hazardous waste.[2]
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
Caption: Disposal Pathway for this compound Contaminated Materials.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



